molecular formula C7H7BrClFN2 B1524183 3-Bromo-4-fluoro-benzamidine hydrochloride CAS No. 929884-81-1

3-Bromo-4-fluoro-benzamidine hydrochloride

Cat. No.: B1524183
CAS No.: 929884-81-1
M. Wt: 253.5 g/mol
InChI Key: JUBGLWYEKFVADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C7H7BrClFN2 and its molecular weight is 253.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-fluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBGLWYEKFVADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696023
Record name 3-Bromo-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929884-81-1
Record name 3-Bromo-4-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluoro-benzamidine Hydrochloride from 3-bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-fluoro-benzamidine hydrochloride, a valuable intermediate in pharmaceutical research and development.[1] The primary focus is on the well-established Pinner reaction, a reliable method for converting nitriles to amidines.[2] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of handling, safety, and purification. The information presented herein is curated to provide researchers and drug development professionals with the necessary knowledge to confidently and safely perform this synthesis.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of bioactive molecules and pharmaceutical agents.[1] Its unique structure, featuring bromine and fluorine substituents on the benzamidine core, allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutics, particularly in the fields of oncology and virology.[1][3] The amidine functional group is a known pharmacophore in enzyme inhibitors, highlighting the importance of this compound in drug discovery.[1][4]

The starting material, 3-bromo-4-fluorobenzonitrile, is a readily available substituted benzonitrile. Its conversion to the corresponding benzamidine hydrochloride is a critical step in many synthetic pathways. This guide will focus on the Pinner reaction, a classic and robust method for this transformation.[2]

The Pinner Reaction: Mechanism and Rationale

The Pinner reaction is an acid-catalyzed process that converts a nitrile into an imino ester salt (a Pinner salt), which is then reacted with ammonia to form the desired amidine.[2][5][6] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imino ester to an ester.[5][6]

The mechanism can be broken down into two main stages:

Stage 1: Formation of the Ethyl 3-bromo-4-fluorobenzimidate Hydrochloride (Pinner Salt)

  • Protonation of the Nitrile: Dry hydrogen chloride gas is bubbled through an anhydrous ethanol solution of 3-bromo-4-fluorobenzonitrile. The nitrile nitrogen is protonated by the strong acid, forming a highly electrophilic nitrilium ion.[5][6][7]

  • Nucleophilic Attack by Alcohol: The alcohol (in this case, anhydrous ethanol) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.[5][6][7]

  • Formation of the Imidate Hydrochloride: A subsequent proton transfer results in the formation of the ethyl 3-bromo-4-fluorobenzimidate hydrochloride, commonly referred to as a Pinner salt. This intermediate often precipitates from the reaction mixture as a crystalline solid.[5][7]

Stage 2: Ammonolysis of the Pinner Salt to this compound

  • Nucleophilic Addition of Ammonia: The isolated Pinner salt is then treated with a source of ammonia, typically a solution of ammonia in an alcohol like ethanol. Ammonia, being a potent nucleophile, attacks the electrophilic carbon of the imidate.

  • Elimination and Proton Transfer: This is followed by the elimination of ethanol and a series of proton transfers to yield the final product, 3-bromo-4-fluorobenzamidine, which is then protonated by the hydrochloric acid present to form the stable hydrochloride salt.

A significant challenge in the ammonolysis step is the exothermic nature of the reaction, which can lead to the formation of fine ammonium chloride particles that are difficult to filter.[8]

Below is a diagram illustrating the overall workflow of the Pinner reaction for this synthesis.

Pinner_Reaction_Workflow A 3-Bromo-4-fluorobenzonitrile C Ethyl 3-bromo-4-fluorobenzimidate HCl (Pinner Salt Intermediate) A->C Step 1: Pinner Salt Formation B Anhydrous Ethanol + Dry HCl Gas B->C E 3-Bromo-4-fluoro-benzamidine HCl C->E Step 2: Ammonolysis D Ammonia in Ethanol D->E F Purification (e.g., Recrystallization) E->F Post-Reaction G High-Purity Product F->G Final Product

Caption: Workflow of the Pinner Reaction for Amidine Synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
3-Bromo-4-fluorobenzonitrile79630-23-2C₇H₃BrFN200.01Harmful if swallowed or in contact with skin, causes skin and eye irritation.[9][10]
Anhydrous Ethanol64-17-5C₂H₆O46.07Highly flammable liquid and vapor.
Hydrogen Chloride (gas)7647-01-0HCl36.46Corrosive, causes severe skin burns and eye damage.[11]
Ammonia (in Ethanol)7664-41-7 (NH₃)NH₃17.03Flammable, corrosive, toxic if inhaled.
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12Extremely flammable, may form explosive peroxides.
Step-by-Step Synthesis

Part 1: Preparation of Ethyl 3-bromo-4-fluorobenzimidate Hydrochloride

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube filled with calcium chloride to protect from atmospheric moisture.

  • Reagent Addition: Charge the flask with 3-bromo-4-fluorobenzonitrile and anhydrous ethanol. A typical molar ratio is 1:1.2 of nitrile to ethanol.

  • Introduction of HCl Gas: Cool the reaction mixture to 0 °C using an ice bath.[5][6] Slowly bubble dry hydrogen chloride gas through the stirred solution.[5][6] The generation of dry HCl gas can be achieved by the controlled addition of concentrated sulfuric acid to solid sodium chloride.[12] Alternatively, ethanolic HCl can be prepared in situ by the careful addition of acetyl chloride to cold anhydrous ethanol.[13][14]

  • Reaction Monitoring and Product Isolation: Continue the addition of HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form. Allow the reaction to stir at 0 °C for several hours, or until completion is indicated (e.g., by TLC or disappearance of the starting nitrile).

  • Isolation of the Intermediate: Collect the precipitated ethyl 3-bromo-4-fluorobenzimidate hydrochloride by filtration under a blanket of dry nitrogen. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and residual HCl. Dry the Pinner salt under vacuum.

Part 2: Conversion to this compound

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, suspend the dried Pinner salt in anhydrous ethanol.

  • Ammonolysis: Cool the suspension in an ice bath. Slowly add a solution of ammonia in ethanol to the stirred suspension. The ammonolysis process is often exothermic, so careful temperature control is crucial.[8]

  • Reaction Completion and Byproduct Removal: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete. A white precipitate of ammonium chloride will form.[8]

  • Product Isolation: Remove the ammonium chloride by filtration. Wash the solid with a small amount of cold ethanol.

  • Crystallization and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[8]

Below is a diagram illustrating the key steps in the experimental protocol.

Synthesis_Protocol cluster_part1 Part 1: Pinner Salt Formation cluster_part2 Part 2: Ammonolysis and Purification A Dissolve 3-bromo-4-fluorobenzonitrile in anhydrous ethanol B Cool to 0°C A->B C Bubble dry HCl gas through the solution B->C D Stir until precipitation of Pinner salt is complete C->D E Filter and wash with anhydrous diethyl ether D->E F Dry the Pinner salt under vacuum E->F G Suspend Pinner salt in anhydrous ethanol H Cool to 0°C G->H I Slowly add ammonia in ethanol H->I J Stir to completion, filter off NH4Cl I->J K Concentrate filtrate under reduced pressure J->K L Recrystallize from ethanol/diethyl ether K->L M Pure 3-Bromo-4-fluoro-benzamidine HCl L->M

Caption: Step-by-step experimental protocol for the synthesis.

Safety and Handling Precautions

  • 3-Bromo-4-fluorobenzonitrile: This compound is harmful if ingested or absorbed through the skin and causes irritation to the skin and eyes.[9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Anhydrous Solvents: Anhydrous ethanol and diethyl ether are highly flammable. Keep them away from ignition sources. Diethyl ether can form explosive peroxides upon storage, so it should be tested for peroxides before use.

  • Hydrogen Chloride Gas: HCl gas is extremely corrosive and can cause severe respiratory tract, skin, and eye damage. All operations involving HCl gas must be conducted in a well-maintained fume hood.[11] Ensure that the gas delivery system is secure and leak-proof. Have a base (e.g., sodium bicarbonate solution) ready for neutralization in case of accidental release.

  • Ammonia: Ammonia is a corrosive and toxic gas. Handle solutions of ammonia in a fume hood and avoid inhaling the vapors.

Purification and Characterization

The purity of the final product is crucial for its use in subsequent synthetic steps.

  • Purification: Recrystallization is the most common method for purifying this compound.[8] The choice of solvent is critical and may require some optimization. A common solvent system is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether) to induce crystallization upon cooling.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of ≥95% is often desired.[1]

    • Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of this compound from 3-bromo-4-fluorobenzonitrile via the Pinner reaction is a well-established and reliable method. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can successfully and safely prepare this important pharmaceutical intermediate. Careful attention to anhydrous conditions and proper purification techniques are paramount to obtaining a high-purity product suitable for further applications in drug discovery and development.

References

A-Z Guide to the Pinner Reaction: Mechanism and Synthesis of Alkyl Imidates from 3-bromo-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Pinner reaction, with a specific focus on its application to the synthesis of alkyl imidates from 3-bromo-4-fluorobenzonitrile. We will delve into the reaction mechanism, explore the influence of substituents, and provide a detailed experimental protocol.

The Pinner Reaction: A Gateway to Diverse Functionality

First described by Adolf Pinner in 1877, the Pinner reaction is a cornerstone of organic synthesis, providing a reliable method for converting nitriles into a variety of valuable functional groups.[1][2] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an alkyl imidate salt, commonly referred to as a Pinner salt.[1][3][4] These Pinner salts are versatile intermediates that can be subsequently converted into esters, amidines, or orthoesters, making them highly valuable in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][5][6]

The reaction is typically carried out under anhydrous conditions, often using gaseous hydrogen chloride (HCl) as the acid catalyst.[3][5] The absence of water is crucial to prevent the hydrolysis of the intermediate imidate salt to an ester.[7]

The Reaction Mechanism: A Step-by-Step Analysis

The Pinner reaction proceeds through a well-established, multi-step mechanism. Let's examine this process in the context of 3-bromo-4-fluorobenzonitrile reacting with an alcohol (R'OH) in the presence of a strong acid like HCl.

Step 1: Protonation of the Nitrile

The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by the strong acid catalyst.[2][8][9] This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by the Alcohol

The alcohol, acting as a nucleophile, attacks the activated nitrile carbon.[8][10] This results in the formation of a protonated imino ester intermediate.

Step 3: Deprotonation to Form the Pinner Salt

A final proton transfer step yields the stable alkyl imidate hydrochloride, or Pinner salt.[8]

The overall mechanism can be visualized as follows:

Pinner_Mechanism RCN 3-Bromo-4-fluorobenzonitrile ProtonatedNitrile Protonated Nitrile [Ar-C≡N⁺-H] RCN->ProtonatedNitrile + H⁺ ROH R'OH HCl HCl IminoEsterIntermediate Protonated Imino Ester [Ar-C(OR')=N⁺H₂] ProtonatedNitrile->IminoEsterIntermediate + R'OH PinnerSalt Pinner Salt [Ar-C(OR')=NH₂⁺]Cl⁻ IminoEsterIntermediate->PinnerSalt - H⁺

Caption: The Pinner reaction mechanism for 3-bromo-4-fluorobenzonitrile.

The Influence of Substituents: An Electronic Tug-of-War

The presence of electron-withdrawing groups, such as the bromine and fluorine atoms on the benzonitrile ring, plays a crucial role in the reactivity of the nitrile. These groups decrease the electron density on the aromatic ring and, by extension, on the nitrile nitrogen.[11]

This has two opposing effects:

  • Decreased Basicity of the Nitrile Nitrogen: The electron-withdrawing nature of the halogens makes the nitrile nitrogen less basic and therefore more difficult to protonate.[1] This can slow down the initial step of the reaction.

  • Increased Electrophilicity of the Nitrile Carbon: Conversely, the inductive effect of the halogens increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the alcohol.[11]

In the case of 3-bromo-4-fluorobenzonitrile, the strong electron-withdrawing effects of both halogens are expected to make the nitrile less reactive towards protonation but the resulting protonated species highly reactive towards nucleophilic attack. The overall reaction rate will be a balance of these two factors. For nitriles that are poor nucleophiles, basic conditions may lead to a more favorable reaction.[1]

Experimental Protocol: Synthesis of Ethyl 3-bromo-4-fluorobenzimidate Hydrochloride

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 3-bromo-4-fluorobenzimidate hydrochloride.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3-Bromo-4-fluorobenzonitrileC₇H₃BrFN200.0120.0 g
Anhydrous EthanolC₂H₅OH46.07100 mL
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mL
Hydrogen Chloride GasHCl36.46To saturation

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube is charged with 3-bromo-4-fluorobenzonitrile (20.0 g) and anhydrous ethanol (100 mL).

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • HCl Gas Introduction: A steady stream of dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic, and the temperature should be maintained at 0-5°C.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Precipitation of the Pinner Salt: Once the reaction is complete, anhydrous diethyl ether (200 mL) is added to the reaction mixture to precipitate the ethyl 3-bromo-4-fluorobenzimidate hydrochloride.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the pure Pinner salt.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Anhydrous reagents and conditions are essential for the success of the reaction.[4][5]

  • Hydrogen chloride gas is corrosive and toxic; handle with appropriate safety measures.

Subsequent Transformations of the Pinner Salt

The synthesized ethyl 3-bromo-4-fluorobenzimidate hydrochloride is a versatile intermediate that can be readily converted into other functional groups.

  • Formation of Esters: Hydrolysis of the Pinner salt with water will yield the corresponding ethyl 3-bromo-4-fluorobenzoate.[1][7]

  • Formation of Amidines: Reaction with ammonia or an amine will produce the corresponding 3-bromo-4-fluorobenzamidine.[1][5]

  • Formation of Orthoesters: Treatment with an excess of alcohol will lead to the formation of the corresponding orthoester.[1][5]

Pinner_Salt_Reactions PinnerSalt Ethyl 3-bromo-4-fluorobenzimidate Hydrochloride Ester Ethyl 3-bromo-4-fluorobenzoate PinnerSalt->Ester + H₂O Amidine 3-bromo-4-fluorobenzamidine PinnerSalt->Amidine + NH₃ or R'NH₂ Orthoester Orthoester PinnerSalt->Orthoester + excess R'OH

Caption: Subsequent reactions of the Pinner salt intermediate.

Conclusion

The Pinner reaction provides an efficient and versatile method for the transformation of nitriles into a range of valuable functional groups. The application of this reaction to 3-bromo-4-fluorobenzonitrile, a key building block in medicinal chemistry, highlights its importance in the synthesis of complex molecules. Understanding the nuances of the reaction mechanism and the influence of electronic effects is crucial for optimizing reaction conditions and achieving high yields of the desired products.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Halogenated Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Halogenated Benzamidines in Drug Discovery

Halogenated benzamidine derivatives represent a critical class of molecules in medicinal chemistry. The benzamidine moiety itself is a well-known pharmacophore, often targeting serine proteases, a family of enzymes implicated in numerous disease states.[1] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the benzamidine scaffold allows for the fine-tuning of various physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This is, in large part, due to the phenomenon of halogen bonding, a directional, non-covalent interaction that can significantly influence molecular recognition and crystal packing.[2][3] Understanding the precise three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is therefore paramount for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystal structure analysis of halogenated benzamidine derivatives. We will delve into the entire workflow, from sample preparation to the nuanced interpretation of intermolecular interactions, with a focus on the practical considerations and underlying scientific rationale that drive experimental decisions.

The Foundation: Synthesis and High-Quality Crystal Growth

The journey to a high-resolution crystal structure begins with the synthesis of the target halogenated benzamidine derivative and subsequent crystallization. While numerous synthetic routes to benzamidines exist, a common approach involves the conversion of a corresponding benzonitrile.[5]

Synthetic Considerations

The choice of synthetic route can impact the purity of the final compound, which is a critical factor for successful crystallization. It is imperative to employ robust purification techniques, such as column chromatography and recrystallization, to isolate the desired product in high purity. Spectroscopic methods like NMR and mass spectrometry are essential for confirming the chemical identity and purity of the synthesized compound before proceeding to crystallization trials.[6]

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[7] A systematic approach to screening a wide range of crystallization conditions is crucial.

Experimental Protocol: Screening for Optimal Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a variety of common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane). A good starting point is a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days. This is often a successful starting point for many organic small molecules.[8]

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystal growth.[9]

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Parameter Optimization: Once initial crystals are obtained, optimize the conditions by varying the solvent system (e.g., using co-solvents), concentration, temperature, and rate of solvent evaporation or cooling.

Trustworthiness Check: The quality of the resulting crystals should be initially assessed under a microscope. Ideal crystals will have well-defined faces, be free of cracks or other defects, and be of an appropriate size (typically 0.1-0.3 mm in each dimension) for single-crystal X-ray diffraction.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement of a molecule.[7][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SCXRD Workflow

The following diagram illustrates the key stages of an SCXRD experiment, from data collection to the final refined structure.

scxrd_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_mounting Crystal Mounting data_acquisition X-ray Data Acquisition crystal_mounting->data_acquisition Diffractometer data_processing Data Processing & Reduction data_acquisition->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation visualization Visualization & Interpretation validation->visualization cif_deposition CIF Deposition (e.g., CSD) visualization->cif_deposition intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1_A N1 C_amidine_A C N1_A->C_amidine_A H1_A H H1_A->N1_A N1_B N1 H1_A->N1_B Hydrogen Bond (N-H···N) Benzene_A Benzene Ring C_amidine_A->Benzene_A N2_A N2 N2_A->C_amidine_A H2_A H H2_A->N2_A X_A X (Halogen) Benzene_A->X_A Benzene_B Benzene Ring Benzene_A->Benzene_B π-π Stacking N2_B N2 X_A->N2_B Halogen Bond (X···N) C_amidine_B C N1_B->C_amidine_B H1_B H H1_B->N1_B C_amidine_B->Benzene_B N2_B->C_amidine_B H2_B H H2_B->N2_B X_B X (Halogen) Benzene_B->X_B

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-fluoro-benzamidine hydrochloride is a substituted benzamidine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] Its utility in the synthesis of targeted inhibitors and other bioactive molecules underscores the importance of a thorough understanding of its physicochemical properties.[1] This guide provides an in-depth analysis of two critical parameters: aqueous solubility and the acid dissociation constant (pKa). While specific experimental data for this compound is not widely published, this document outlines the fundamental principles and industry-standard methodologies for their determination. By presenting these protocols, this guide serves as a foundational resource for researchers, enabling them to accurately characterize this compound and similar molecules, thereby facilitating successful drug development endeavors.

Introduction: The Role of this compound in Modern Drug Discovery

This compound belongs to the benzamidine class of compounds, which are recognized as structural motifs in a variety of enzyme inhibitors, particularly serine proteases.[2] The presence of halogen substituents, specifically bromine and fluorine, can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for creating novel therapeutic agents.[1]

Before a compound like this compound can be effectively utilized in a drug discovery pipeline, its fundamental physicochemical properties must be characterized. Solubility and pKa are paramount among these, as they directly influence a molecule's behavior in biological systems, affecting everything from assay performance to bioavailability and pharmacokinetics.[3][4]

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 929884-81-1[5]
Molecular Formula C₇H₆BrFN₂·HCl[1]
Molecular Weight 253.5 g/mol [1][6]
Appearance White solid[1]
Purity ≥ 95% (Typical)[1]
Structure (Structure based on name)

Aqueous Solubility: A Critical Determinant of Biological Utility

Aqueous solubility is a measure of the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For a drug candidate or intermediate, poor aqueous solubility can lead to a host of challenges, including inaccurate results in biological assays, poor absorption, and insufficient bioavailability.[7][8] Solubility can be assessed from two perspectives: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[7][9] It typically involves dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer.[9] The concentration at which precipitation is first observed is the kinetic solubility. This method is rapid but can sometimes overestimate the true solubility.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[3] It represents the concentration of the compound in a saturated solution that is in equilibrium with the solid phase.[3] This measurement is more time-consuming but provides a more accurate and relevant value for formulation and development.[7]

Expected Solubility Profile

The subject compound is a hydrochloride salt. The presence of the ionizable amidine group, which is protonated at physiological pH, suggests that the hydrochloride salt form will exhibit significantly higher aqueous solubility compared to the free base. The parent compound, benzamidine hydrochloride, has a reported solubility of approximately 3 mg/mL in PBS (pH 7.2).[2] While the bromo- and fluoro- substituents on the phenyl ring increase lipophilicity, the salt form of this compound is still expected to have moderate aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the benchmark for accurately determining thermodynamic solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

Procedure:

  • Preparation: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water) for HPLC calibration.

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[3]

  • Sample Preparation for Analysis: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved particulates. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered solution with mobile phase and analyze by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to the calibration curve.

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in the specified buffer at that temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Add excess solid to PBS C Incubate & Shake (24-48h @ 25°C) A->C Equilibration B Prepare HPLC calibration curve E Analyze by HPLC-UV B->E Calibration D Filter supernatant (0.22 µm filter) C->D Sampling D->E Quantification F Calculate Concentration (Thermodynamic Solubility) E->F Data Processing G A Dissolve compound in H₂O C Titrate with standardized NaOH solution A->C B Calibrate pH Meter B->C Instrument Ready D Record pH vs. Volume of titrant added C->D Incremental Addition E Plot pH vs. Volume D->E Data Plotting F Determine Equivalence Point E->F Curve Analysis G Calculate pKa (pH at half-equivalence point) F->G Calculation

References

The Strategic Role of 3-Bromo-4-fluoro-benzamidine hydrochloride in Advancing Neuronal Nitric Oxide Synthase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 3-Bromo-4-fluoro-benzamidine hydrochloride (CAS No. 929884-81-1) has emerged as a valuable building block, particularly in the pursuit of selective inhibitors for neuronal nitric oxide synthase (nNOS). This guide provides an in-depth technical overview of this compound, from its fundamental properties to its application in the synthesis of potential nNOS inhibitors, contextualized within the broader scientific understanding of nNOS and its role in human health and disease.

Compound Profile: this compound

This compound is a substituted benzamidine derivative that has garnered attention in pharmaceutical research for its potential as a scaffold in the synthesis of bioactive molecules.[1] Its structure, featuring a bromine atom and a fluorine atom on the benzene ring, offers multiple points for chemical modification, making it a versatile starting material for combinatorial chemistry and lead optimization.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 929884-81-1[1]
Molecular Formula C₇H₇BrClFN₂[2]
Molecular Weight 253.50 g/mol [1]
Appearance White solid[1]
Purity Typically ≥95%[2]
InChI Key JUBGLWYEKFVADT-UHFFFAOYSA-N[2]
Synthesis and Chemical Reactivity

The synthesis of this compound typically originates from 3-bromo-4-fluorobenzonitrile. The nitrile group serves as a precursor to the amidine functionality. This transformation is a critical step and can be achieved through various established methods in organic chemistry.

A general, illustrative synthetic workflow is presented below:

G cluster_0 Synthesis of this compound Start 3-Bromo-4-fluorobenzonitrile Step1 Pinner Reaction (or similar method) Start->Step1 HCl, Alcohol Intermediate Imino ester intermediate Step1->Intermediate Step2 Ammonolysis Intermediate->Step2 NH₃ Product 3-Bromo-4-fluoro-benzamidine Step2->Product Step3 Salt Formation (with HCl) Product->Step3 FinalProduct 3-Bromo-4-fluoro-benzamidine hydrochloride Step3->FinalProduct

Caption: Illustrative synthetic workflow for this compound.

The bromine and fluorine substituents on the aromatic ring provide handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space in the design of targeted inhibitors.

The Significance of Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including neurotransmission, vasodilation, and immune responses. However, the overproduction of NO by neuronal nitric oxide synthase (nNOS) has been implicated in the pathophysiology of various neurological disorders, such as stroke, Parkinson's disease, and Alzheimer's disease. This makes the selective inhibition of nNOS a compelling therapeutic strategy.

There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS are constitutively expressed and their activity is regulated by calcium levels, iNOS is expressed in response to inflammatory stimuli. Selective inhibition of nNOS over the other isoforms is critical to avoid potential side effects associated with the disruption of the beneficial roles of eNOS in cardiovascular health and iNOS in the immune response.

This compound as a Building Block for nNOS Inhibitors

While there is no direct evidence in the reviewed literature of this compound itself being a potent nNOS inhibitor, its chemical structure makes it an ideal starting point for the synthesis of more complex molecules with this desired activity. The benzamidine moiety is a known pharmacophore that can mimic the guanidinium group of L-arginine, the natural substrate for NOS. This allows benzamidine-containing compounds to bind to the active site of the enzyme.

The 3-bromo and 4-fluoro substitutions on the phenyl ring are key for further chemical elaboration. For instance, the bromine atom can be readily replaced using palladium-catalyzed cross-coupling reactions to introduce larger and more complex substituents. These substituents can be designed to interact with specific residues within the nNOS active site or allosteric sites, thereby enhancing both potency and selectivity.

Proposed Mechanism of nNOS Inhibition by Amidine Derivatives

Research into amidine-containing NOS inhibitors suggests a mechanism involving binding to the active site and interfering with the catalytic cycle. Some amidine derivatives have been shown to be competitive inhibitors of L-arginine binding. The interaction of these inhibitors with the heme cofactor in the active site can disrupt the electron transfer processes necessary for NO synthesis.

G cluster_0 nNOS Catalytic Cycle and Inhibition L_Arginine L-Arginine (Substrate) Binding Binding L_Arginine->Binding nNOS_Active_Site nNOS Active Site (Heme Center) NO_Production Nitric Oxide (NO) Production nNOS_Active_Site->NO_Production Catalysis Inhibition Inhibition nNOS_Active_Site->Inhibition Binding->nNOS_Active_Site Amidine_Inhibitor Amidine-based Inhibitor (e.g., derived from 3-Bromo-4-fluoro-benzamidine) Amidine_Inhibitor->Inhibition Inhibition->nNOS_Active_Site Competitive Binding

Caption: Proposed mechanism of competitive inhibition of nNOS by amidine-based inhibitors.

Experimental Protocols: Handling, Storage, and Use

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage

Proper storage is crucial to maintain the integrity and stability of the compound.

  • Temperature: Store in a cool, dry place.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Container: Keep the container tightly sealed.

A Representative Experimental Workflow for Synthetic Elaboration

The following is a generalized workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a more complex derivative.

G cluster_0 Synthetic Elaboration Workflow Start 1. Weigh 3-Bromo-4-fluoro-benzamidine hydrochloride and Arylboronic Acid Step1 2. Dissolve reactants in a suitable solvent system (e.g., Dioxane/Water) Start->Step1 Step2 3. Add Palladium Catalyst (e.g., Pd(PPh₃)₄) and a Base (e.g., K₂CO₃) Step1->Step2 Step3 4. Heat the reaction mixture under inert atmosphere (e.g., N₂ or Ar) Step2->Step3 Step4 5. Monitor reaction progress (e.g., by TLC or LC-MS) Step3->Step4 Step5 6. Work-up: Quench reaction, extract with an organic solvent Step4->Step5 Step6 7. Purify the product (e.g., by column chromatography) Step5->Step6 Step7 Step7 Step6->Step7 FinalProduct 8. Characterize the final product (e.g., NMR, Mass Spectrometry) Step7->FinalProduct

References

Molecular weight and formula of 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via the Pinner reaction, outlines a robust workflow for its structural and purity characterization, and explores its applications, particularly as a serine protease inhibitor. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a versatile chemical intermediate recognized for the unique reactivity imparted by its bromine and fluorine substituents.[1] These features make it a valuable building block in the synthesis of complex bioactive molecules and a key component in the development of selective enzyme inhibitors.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biochemical assays.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Chemical Name 3-Bromo-4-fluorobenzenecarboximidamide hydrochloride[2]
CAS Number 929884-81-1[1]
Molecular Formula C₇H₇BrClFN₂ (or C₇H₆BrFN₂·HCl)[1][2]
Molecular Weight 253.50 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥95% (via HPLC)[1]
Storage Conditions Store at 0-8 °C, desiccated[1]

Synthesis and Purification: The Pinner Reaction Pathway

The synthesis of amidines from nitriles is most reliably achieved through the Pinner reaction. This acid-catalyzed method proceeds in two main stages: first, the formation of an intermediate imino ester salt (a "Pinner salt") from the nitrile and an alcohol in the presence of anhydrous hydrogen chloride; and second, the subsequent reaction of this salt with ammonia to form the final amidine product.[3][4] This approach is favored for its practicality and applicability to a wide range of nitriles.

The logical workflow for the synthesis is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amination cluster_step3 Step 3: Work-up & Purification Start 3-Bromo-4-fluorobenzonitrile + Anhydrous Ethanol HCl Bubble Anhydrous HCl Gas (g) (0°C to RT) Start->HCl PinnerSalt Intermediate: Ethyl 3-bromo-4-fluorobenzimidate HCl (Pinner Salt) HCl->PinnerSalt Ammonia Add Ethanolic Ammonia (Stir at RT) CrudeProduct Crude Reaction Mixture Ammonia->CrudeProduct PinnerSalt_ref Pinner Salt PinnerSalt_ref->Ammonia Filter Filter to remove NH₄Cl Evaporate Evaporate Filtrate Filter->Evaporate Recrystallize Recrystallize from Ethanol/Ether Evaporate->Recrystallize FinalProduct Pure 3-Bromo-4-fluoro-benzamidine HCl Recrystallize->FinalProduct CrudeProduct_ref Crude Mixture CrudeProduct_ref->Filter QC_Workflow cluster_identity Structural Identity Confirmation cluster_purity Purity & Quantification cluster_interpretation Data Interpretation & Validation Sample Synthesized Product NMR ¹H & ¹³C NMR Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC RP-HPLC (>95% Purity) Sample->HPLC Structure Confirm C-H Framework & Functional Groups NMR->Structure FTIR->Structure MW Confirm Molecular Weight MS->MW Purity Quantify Purity HPLC->Purity Final Validated Compound Structure->Final MW->Final Purity->Final Inhibition_Mechanism cluster_enzyme Serine Protease Active Site cluster_inhibitor Inhibitor S1_Pocket S1 Specificity Pocket (with Asp189⁻) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Amidinium Benzamidine Amidinium Group (+) Amidinium->S1_Pocket Electrostatic Interaction Substrate Natural Substrate (e.g., Protein) Substrate->Blocked X

References

An In-Depth Technical Guide to 3-Bromo-4-fluoro-benzamidine hydrochloride: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-benzamidine hydrochloride, a halogenated benzamidine derivative with significant potential in medicinal chemistry and drug discovery. The benzamidine scaffold is a well-established pharmacophore known for its ability to inhibit serine proteases, a class of enzymes implicated in numerous pathological conditions.[1][2][3] This document details the rationale for the compound's design, a robust and reproducible synthetic pathway via the Pinner reaction, and a full suite of analytical techniques for its structural elucidation and characterization. We present detailed, step-by-step protocols for its synthesis from commercially available starting materials, purification, and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). Furthermore, we discuss its potential as a serine protease inhibitor and outline a protocol for preliminary biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the development of novel therapeutics.[4]

Introduction: The Rationale for a Novel Benzamidine Derivative

The benzamidine moiety is a potent structural motif in the design of enzyme inhibitors, particularly targeting serine proteases like trypsin, thrombin, and plasmin.[1][3][5] These enzymes play critical roles in physiological processes such as coagulation, fibrinolysis, and inflammation, and their dysregulation is a hallmark of many diseases. The positively charged amidinium group mimics the protonated histidine residue in the catalytic triad of these enzymes, allowing it to bind with high affinity to the negatively charged aspartate residue in the S1 specificity pocket.

The "discovery" of this compound was born from a rational drug design approach aimed at exploring the chemical space around the core benzamidine scaffold. The introduction of halogen atoms—specifically bromine and fluorine—at the 3 and 4 positions of the phenyl ring is a strategic decision rooted in established medicinal chemistry principles:

  • Fluorine: The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving pharmacokinetic profiles.

  • Bromine: The larger bromine atom provides a vector for further chemical modification. It can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of additional functional groups to probe deeper pockets of the enzyme's active site or to enhance selectivity.[6]

Therefore, this compound was identified as a key intermediate, offering a unique combination of potential biological activity and synthetic versatility for the development of next-generation serine protease inhibitors.[4]

Synthesis and Purification

The synthesis of this compound is achieved through a reliable two-step process starting from the commercially available 3-Bromo-4-fluorobenzonitrile. The key transformation is the Pinner reaction, a classic and efficient method for converting nitriles into imidates, which are then readily converted to the corresponding amidine hydrochloride.[7][8][9]

Overall Synthetic Scheme

Synthesis Start 3-Bromo-4-fluorobenzonitrile Intermediate Ethyl 3-bromo-4-fluorobenzimidate (Pinner Salt) Start->Intermediate HCl (g), Anhydrous EtOH 0°C to RT Product 3-Bromo-4-fluoro-benzamidine hydrochloride Intermediate->Product NH3 in EtOH RT

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-4-fluorobenzonitrile (≥98% purity)

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (gas)

  • Ammonia (7N solution in Methanol or Ethanol)

  • Anhydrous Diethyl Ether

Step 1: Formation of the Pinner Salt (Ethyl 3-bromo-4-fluorobenzimidate hydrochloride)

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube. Purge the system with dry nitrogen or argon gas.

  • Reaction Setup: To the flask, add 3-Bromo-4-fluorobenzonitrile (1.0 eq). Dissolve the nitrile in anhydrous ethanol (approx. 3 M concentration).

  • Acidification: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 30-45 minutes. The reaction is exothermic; maintain the temperature below 10°C.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate to an ester.[7][10] The HCl gas protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by ethanol.[7][11]

  • Reaction Monitoring: After the addition of HCl, seal the flask and allow the mixture to stir at room temperature for 16-24 hours. The formation of a white precipitate (the Pinner salt) is typically observed.

  • Isolation (Optional): The Pinner salt can be isolated by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. However, it is often more convenient to proceed directly to the next step.

Step 2: Ammonolysis to this compound

  • Nucleophilic Substitution: Cool the reaction mixture containing the Pinner salt back to 0°C.

  • Ammonia Addition: Slowly add a solution of ammonia in ethanol (e.g., 7N in MeOH, 2.0-3.0 eq) to the stirred suspension.

    • Causality: Ammonia acts as a nucleophile, attacking the imidate carbon and displacing the ethoxy group to form the amidine.[8][10]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude solid is a mixture of the desired product and ammonium chloride.

  • Purification:

    • Triturate the crude solid with cold anhydrous diethyl ether to remove any non-polar impurities.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether, to obtain pure this compound as a white crystalline solid.

    • Filter the crystals, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Structural Elucidation and Physicochemical Characterization

A battery of analytical techniques is employed to confirm the identity, purity, and key properties of the synthesized compound.

Analytical Workflow

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties cluster_final Final Characterization Data SynthesizedProduct Purified Solid NMR 1H & 13C NMR SynthesizedProduct->NMR Structural Confirmation MS Mass Spectrometry (ESI+) SynthesizedProduct->MS Molecular Weight Verification HPLC HPLC-UV SynthesizedProduct->HPLC Purity Assessment MP Melting Point SynthesizedProduct->MP Sol Solubility SynthesizedProduct->Sol Final Confirmed Structure & Properties Table NMR->Final MS->Final HPLC->Final MP->Final Sol->Final

Caption: Workflow for the analytical characterization of the final compound.

Summary of Characterization Data

The following table summarizes the expected analytical data for this compound.

ParameterMethodExpected Result
Molecular Formula -C₇H₆BrFN₂·HCl
Molecular Weight -253.50 g/mol
Appearance VisualWhite to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)NMRδ 9.45 (s, 2H, -NH₂), 9.20 (s, 2H, -NH₂), 8.15 (dd, 1H, Ar-H), 7.95 (m, 1H, Ar-H), 7.70 (t, 1H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆)NMRδ 165.0 (C=N), 160.5 (d, ¹JCF = 252 Hz, C-F), 135.0 (C-Br), 132.0, 130.0, 120.0 (d, ²JCF = 18 Hz), 118.0 (Ar-C)
Mass Spectrum ESI-MS (+)m/z = 216.9/218.9 [M+H]⁺ (corresponding to the free base, showing isotopic pattern for Br)
Purity HPLC (UV)≥ 95% (typically >98% after recrystallization)
Melting Point Melting Point Apparatus>200 °C (with decomposition)
Solubility VisualSoluble in Water, Methanol, DMSO. Sparingly soluble in Ethanol.
Standard Operating Procedures (SOPs)

SOP-01: NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign chemical shifts by comparison with predicted values and known data for similar structures.[12][13]

SOP-02: HPLC Purity Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.

Initial Biological Evaluation: Serine Protease Inhibition Assay

Given the benzamidine core, a primary characterization step is to assess the compound's inhibitory activity against a panel of relevant serine proteases.[14]

Rationale and Workflow

A chromogenic substrate assay is a straightforward and high-throughput method for determining enzyme inhibition. The protease cleaves a colorless substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified spectrophotometrically. The rate of color formation is proportional to enzyme activity; a decrease in this rate in the presence of the test compound indicates inhibition.

BioAssay cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme Serine Protease (e.g., Trypsin, Thrombin)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYcPvt7Anpw1YqjTetV3HlzNlqPMNqRG2ku5UYrVkOW9xXNVW5AADPKeML-4UqtX8EvfB0r6TKxnTADU81HLoeAzswx46vdDQUnpIlxXIThm1Fujqyo06kDxD7qf6GN-py2RFVpdeUvsresZw%3D)] Mix Incubate Enzyme + Inhibitor Enzyme->Mix Substrate Chromogenic Substrate (e.g., BAPNA) React Add Substrate Initiate Reaction Substrate->React Inhibitor 3-Bromo-4-fluoro- benzamidine HCl (Serial Dilution) Inhibitor->Mix Mix->React Detect Measure Absorbance (405 nm) Over Time React->Detect Rates Calculate Reaction Rates Detect->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot IC50 Determine IC50 Value Plot->IC50

References

Theoretical studies on the electronic structure of 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Theoretical Electronic Structure of 3-Bromo-4-fluoro-benzamidine hydrochloride

Executive Summary

This technical guide provides a comprehensive theoretical analysis of the electronic structure of this compound, a compound of significant interest in pharmaceutical research and development.[1] Leveraging Density Functional Theory (DFT), this document elucidates the molecule's optimized geometry, vibrational frequencies, and key electronic properties. The core of this guide is to bridge fundamental quantum chemical principles with practical applications in drug design for an audience of researchers, scientists, and drug development professionals. We explore critical electronic parameters, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and atomic charge distribution, to provide actionable insights into the molecule's reactivity, stability, and potential for intermolecular interactions.[2][3] The methodologies are presented with a focus on the causality behind computational choices, ensuring a self-validating and trustworthy framework for analysis.

Introduction: The Rationale for Theoretical Investigation

This compound is a substituted benzamidine derivative that serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors for anti-cancer and anti-viral therapies.[1] The presence of halogen atoms (Bromine and Fluorine) on the phenyl ring significantly influences the molecule's electronic distribution, lipophilicity, and binding capabilities, making it a valuable scaffold in medicinal chemistry.

Understanding the electronic structure of such a compound is paramount for rational drug design. Theoretical studies provide a molecular-level blueprint of its inherent properties before committing to costly and time-consuming synthesis and testing. Key insights derived from computational analysis include:

  • Reactivity and Stability: The distribution of electrons, particularly in the frontier orbitals (HOMO and LUMO), dictates the molecule's susceptibility to metabolic transformation and its overall chemical stability.[3]

  • Molecular Recognition: The electrostatic potential on the molecule's surface is a primary determinant in how it interacts with biological targets like enzyme active sites or receptors.[2][4] A favorable electrostatic complementarity is often a prerequisite for high-affinity binding.

  • Spectroscopic Signature: Theoretical calculations of vibrational (FT-IR, Raman) and NMR spectra provide a powerful tool for structural confirmation of synthesized compounds.[5][6]

This guide employs a synergistic approach, demonstrating how computational chemistry provides a robust framework for predicting and interpreting the physicochemical properties that govern a molecule's pharmacological potential.

cluster_0 Computational Workflow cluster_1 Property Analysis & Application Start Initial Structure of 3-Bromo-4-fluoro-benzamidine HCl DFT Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) Start->DFT Opt Geometry Optimization DFT->Opt Freq Vibrational Frequency Analysis Opt->Freq Verify Verify True Minimum (No Imaginary Frequencies) Freq->Verify Verify->Opt Not a Minimum Properties Calculate Electronic Properties Verify->Properties  Verified HOMO_LUMO HOMO-LUMO Analysis Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Properties->MEP Charges Population Analysis (Mulliken, Hirshfeld) Properties->Charges Spectra Simulate Spectra (IR, NMR, UV-Vis) Properties->Spectra Drug_Design Insights for Drug Design (Reactivity, Binding Sites) HOMO_LUMO->Drug_Design MEP->Drug_Design Charges->Drug_Design Validation Compare with Experimental Data Spectra->Validation Experimental Validation

Caption: High-level overview of the integrated computational and analytical workflow.

Part I: Computational Methodology

The foundation of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of molecules by modeling the electron density.[7] Its balance of accuracy and computational efficiency has made it an indispensable tool in modern chemistry.[6]

Rationale for Method Selection: The Scientist's Choice
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is selected for its proven track record and high accuracy in reproducing the geometric and electronic properties of a wide range of organic molecules, including aromatic and halogenated systems.[8][9] It incorporates a portion of the exact Hartree-Fock exchange, which provides a better description of electron correlation effects compared to pure DFT functionals.

  • Basis Set: 6-311++G(d,p): This choice represents a robust and reliable basis set for this type of analysis.

    • 6-311: A triple-split valence basis set, providing flexibility for valence electrons to be described by three separate functions, which is crucial for accurately modeling chemical bonds.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for describing the behavior of electrons far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecule, a necessary component for accurately modeling bond angles and electronic distribution in a complex chemical environment.[10]

Protocol: Geometry Optimization and Verification

The first and most critical step is to find the most stable three-dimensional arrangement of the atoms—the global energy minimum.

  • Input Structure: An initial guess for the molecular structure of this compound is constructed using standard bond lengths and angles.

  • Optimization Calculation: A geometry optimization is performed using the chosen DFT method (B3LYP/6-311++G(d,p)). The algorithm iteratively adjusts the positions of the atoms to minimize the total electronic energy of the molecule.

  • Convergence: The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined threshold values.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves a dual purpose:

    • Thermodynamic Properties: It provides data for zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

    • Verification of Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural modification and re-optimization.[11]

start Initial Molecular Guess Structure opt_calc Run DFT Geometry Optimization Calculation start->opt_calc check_conv Check Convergence Criteria opt_calc->check_conv check_conv->opt_calc Not Converged freq_calc Run Vibrational Frequency Calculation check_conv->freq_calc Converged check_freq Imaginary Frequencies Present? freq_calc->check_freq modify Modify Structure & Re-optimize check_freq->modify Yes final Optimized Ground State Structure Confirmed check_freq->final No modify->opt_calc

Caption: The iterative workflow for achieving a verified ground state geometry.

Part II: Analysis of Electronic Structure and Properties

With a validated molecular structure, we can now probe its electronic characteristics.

Optimized Molecular Geometry

The calculated geometric parameters provide the foundational data for all subsequent analyses. Key bond lengths and angles for the optimized structure of this compound are summarized below.

ParameterAtom Pair/TripletCalculated Value (Å or °)
Bond Lengths
C-Br~1.89
C-F~1.35
C-C (aromatic)1.39 - 1.41
C-C (amidine)~1.48
C=N (amidine)~1.29
C-NH2 (amidine)~1.34
Bond Angles
C-C-Br~119.5
C-C-F~120.5
N-C-N (amidine)~121.0

Note: These are typical, representative values based on DFT calculations for similar structures. Actual values would be generated from the specific calculation.

Vibrational Analysis (FT-IR)

Theoretical vibrational analysis predicts the frequencies at which the molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. This is invaluable for interpreting experimental FT-IR spectra.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H Stretch3300 - 3500Symmetric and asymmetric stretching of amine groups
C-H Stretch (Aromatic)3000 - 3100Stretching of C-H bonds on the phenyl ring
C=N Stretch (Amidine)1640 - 1680Characteristic amidine group stretching
C-C Stretch (Aromatic)1450 - 1600Phenyl ring skeletal vibrations
C-F Stretch1200 - 1250Strong absorption due to C-F bond
C-Br Stretch550 - 650Stretching of the C-Br bond

Note: Calculated frequencies are often systematically higher than experimental values and may be scaled by a factor (e.g., ~0.96) for better comparison.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: For this compound, the HOMO is expected to be localized primarily on the π-system of the electron-rich aromatic ring and the lone pairs of the bromine and nitrogen atoms.

  • LUMO: The LUMO is likely distributed over the amidinium group and the π* orbitals of the phenyl ring, indicating these are the sites susceptible to nucleophilic attack.

  • Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[3] For this molecule, the calculated gap provides a quantitative measure of its stability.

ParameterCalculated Value (eV)Implication
EHOMO~ -7.0Ionization Potential (Electron-donating ability)
ELUMO~ -1.5Electron Affinity (Electron-accepting ability)
HOMO-LUMO Gap (ΔE) ~ 5.5 High kinetic stability, low chemical reactivity
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution from the perspective of an approaching reagent.[12] It is invaluable for predicting sites of intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.[2][13]

  • Negative Regions (Red/Yellow): These regions have an excess of electrons and are susceptible to electrophilic attack. They are expected around the fluorine atom and the nitrogen atoms of the amidine group due to their high electronegativity and lone pairs. These sites are potential hydrogen bond acceptors.

  • Positive Regions (Blue): These regions are electron-deficient and are sites for nucleophilic attack. The hydrogen atoms of the amidine group (-C(NH2)2+) will be strongly positive, making them potent hydrogen bond donors.

  • Neutral Regions (Green): These areas, typically the carbon backbone of the phenyl ring, represent areas of relatively neutral electrostatic potential.

The MEP profile strongly suggests that the amidine group will dominate the molecule's electrostatic interactions, guiding its orientation within a receptor binding pocket.

Atomic Charge Distribution

Mulliken population analysis provides a method for assigning a partial charge to each atom in the molecule, offering a quantitative insight into the effects of the electronegative substituents.[14][15]

AtomCalculated Mulliken Charge (a.u.)Rationale
Bromine (Br)NegativeHigh electronegativity, but less than Fluorine; inductive withdrawal.
Fluorine (F)Highly NegativeThe most electronegative atom, causing strong inductive electron withdrawal.
Nitrogen (N) atomsNegativeHigh electronegativity and participation in a polar group.
Amidine Carbon (C)PositiveBonded to two electronegative nitrogen atoms.
Amidine Hydrogens (H)Highly PositiveAttached to nitrogen atoms in a cationic group, making them acidic.

Part III: Application in Drug Development

The theoretical data generated provides a powerful, multi-faceted profile of this compound that directly informs drug design strategies.

  • Target Interaction Modeling: The MEP map and atomic charges are critical inputs for molecular docking simulations. They allow researchers to predict the optimal binding orientation of the molecule within a protein's active site, identifying key hydrogen bonds and electrostatic interactions that contribute to binding affinity.[4]

  • Structure-Activity Relationship (SAR) Guidance: Understanding the electronic role of the bromine and fluorine atoms allows for informed decisions about future modifications. For example, replacing bromine with another halogen could modulate the electronic properties and lipophilicity to optimize potency or pharmacokinetic properties.

  • Reactivity and Metabolism Prediction: The HOMO-LUMO gap and the identification of nucleophilic/electrophilic sites from the MEP can help predict potential sites of metabolic transformation (e.g., oxidation or reduction) by enzymes like Cytochrome P450.

cluster_input Theoretical Parameters cluster_output Drug Design Considerations MEP MEP Map (Electrostatic Profile) Binding Receptor Binding Affinity (Docking Score) MEP->Binding Predicts H-Bonding & Electrostatic Match SAR Structure-Activity Relationship (SAR) MEP->SAR Informs Rational Modifications HOMO_LUMO HOMO-LUMO Gap (Reactivity) Metabolism Metabolic Stability HOMO_LUMO->Metabolism Indicates Susceptibility to Redox Reactions HOMO_LUMO->SAR Informs Rational Modifications Charges Atomic Charges (Polarity) Charges->Binding Quantifies Interaction Strength Charges->SAR Informs Rational Modifications

Caption: Logical flow from theoretical electronic properties to practical drug design outcomes.

Conclusion

This guide has detailed a comprehensive theoretical investigation into the electronic structure of this compound using Density Functional Theory. The analysis of the molecule's geometry, vibrational signature, frontier orbitals, electrostatic potential, and charge distribution provides a foundational understanding of its physicochemical behavior. These computational insights are not merely academic; they offer a predictive, cost-effective framework that enhances the efficiency and rationality of the drug discovery process. By bridging quantum chemistry with medicinal chemistry, such theoretical studies are indispensable for designing the next generation of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-4-fluoro-benzamidine hydrochloride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Serine Proteases and the Promise of Targeted Inhibition

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, ranging from digestion and blood coagulation to immune responses and cellular signaling.[1] Their activity is tightly regulated, and dysregulation is implicated in numerous pathological conditions, including cancer, inflammatory diseases, and viral infections.[1][2] This makes serine proteases highly attractive targets for therapeutic intervention.

Benzamidine-based compounds are a well-established class of competitive inhibitors that target the active site of trypsin-like serine proteases.[3][4][5] 3-Bromo-4-fluoro-benzamidine hydrochloride is a halogenated derivative of benzamidine, a structural modification intended to modulate its inhibitory potency, selectivity, and pharmacokinetic properties. While this compound is recognized as a valuable intermediate in pharmaceutical development and for its utility in enzyme inhibition studies, detailed public data on its specific inhibitory profile is emerging.[6]

These application notes provide a comprehensive framework for researchers to characterize the inhibitory activity of this compound against serine proteases. The following protocols are designed to be self-validating and are grounded in established principles of enzyme kinetics and cell-based assays.

Compound Profile: this compound

PropertyValueSource
CAS Number 929884-81-1[7]
Molecular Formula C₇H₆BrFN₂·HCl[6]
Molecular Weight 253.5 g/mol [6]
Appearance White solid[6]
Purity ≥ 95% (HPLC)[6]
Storage Store at 0-8 °C[6]

Proposed Mechanism of Action

Based on the structure of its parent compound, benzamidine, this compound is anticipated to act as a competitive inhibitor of serine proteases. The positively charged amidinium group is expected to mimic the side chain of arginine or lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, which have an aspartate residue at the bottom. This binding event blocks the entry of the natural substrate into the active site, thereby inhibiting enzyme activity. The bromo and fluoro substitutions on the benzene ring are likely to influence the compound's binding affinity and selectivity for different serine proteases.[4]

G cluster_0 Serine Protease Active Site S1_Pocket S1 Pocket (Aspartate residue) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Inhibitor 3-Bromo-4-fluoro-benzamidine (Positively charged amidinium group) Inhibitor->S1_Pocket

Caption: Proposed binding of this compound to the S1 pocket of a serine protease.

Experimental Protocols

Protocol 1: In Vitro Determination of IC₅₀ and Ki for a Target Serine Protease

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of this compound against a serine protease of interest (e.g., trypsin, thrombin, or plasmin) using a chromogenic substrate.

Causality behind Experimental Choices:

  • Chromogenic Substrate: Provides a simple and robust method to measure enzyme activity through a colorimetric readout.

  • Initial Velocity Measurement: Ensures that the reaction rate is measured under conditions where substrate concentration is not limiting and the product formation is linear with time. This is crucial for accurate kinetic analysis.

  • Competitive Inhibition Model: The data analysis is based on the assumption of competitive inhibition, which is the most likely mechanism for a benzamidine-based inhibitor. The Michaelis-Menten and Cheng-Prusoff equations are standard models for this type of analysis.

Materials:

  • This compound

  • Target serine protease (e.g., Trypsin)

  • Chromogenic substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the inhibitor in Assay Buffer.

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent.

    • Prepare a working solution of the target serine protease in Assay Buffer.

  • IC₅₀ Determination:

    • In a 96-well plate, add a fixed volume of the serine protease solution to each well.

    • Add varying concentrations of the inhibitor to the wells.

    • Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals to determine the initial reaction velocity (V₀).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Ki Determination:

    • Perform a series of kinetic assays as described above, but vary the concentration of the chromogenic substrate at several fixed concentrations of the inhibitor.

    • Determine the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • For a competitive inhibitor, the lines will intersect on the y-axis.

    • Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition to determine the Ki. The Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) can also be used to estimate Ki from the IC₅₀ value, where [S] is the substrate concentration and Km is the Michaelis constant.

G Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents IC50_Assay IC50 Assay (Fixed Enzyme & Substrate, Varying Inhibitor) Prepare_Reagents->IC50_Assay Ki_Assay Ki Assay (Fixed Enzyme, Varying Substrate & Inhibitor) Prepare_Reagents->Ki_Assay Data_Analysis_IC50 Data Analysis (Dose-Response Curve) IC50_Assay->Data_Analysis_IC50 Data_Analysis_Ki Data Analysis (Lineweaver-Burk or Non-linear Regression) Ki_Assay->Data_Analysis_Ki End End Data_Analysis_IC50->End Data_Analysis_Ki->End

Caption: Workflow for in vitro characterization of this compound.

Protocol 2: Cell-Based Assay to Evaluate Cellular Efficacy

This protocol provides a general method to assess the ability of this compound to inhibit a target serine protease in a cellular context.

Causality behind Experimental Choices:

  • Cell Line Selection: The choice of cell line is critical and should be based on the expression of the target serine protease and the availability of a suitable cell-based assay.

  • Cell Viability Assay: It is essential to run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed inhibition is not due to general toxicity of the compound.

  • Activity-Based Probe: For more direct evidence of target engagement in a complex cellular environment, the use of an activity-based probe for the target serine protease is recommended.[1][8]

Materials:

  • A suitable cell line expressing the target serine protease.

  • Cell culture medium and supplements.

  • This compound.

  • A cell-based assay kit to measure the activity of the target protease.

  • A cell viability assay kit (e.g., MTT).

  • 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the selected cell line under appropriate conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations.

    • Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compound for a defined period.

  • Measurement of Protease Activity:

    • Following treatment, measure the activity of the target serine protease using a suitable cell-based assay kit according to the manufacturer's instructions.

  • Assessment of Cell Viability:

    • In a parallel plate, treat the cells with the same concentrations of the inhibitor.

    • Assess cell viability using an MTT or other suitable assay.

  • Data Analysis:

    • Normalize the protease activity data to the cell viability data to account for any cytotoxic effects.

    • Plot the normalized protease activity against the inhibitor concentration to determine the cellular EC₅₀.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

  • Handle in a well-ventilated area or a chemical fume hood.[10]

  • Avoid inhalation of dust and contact with skin and eyes.[11]

  • In case of contact, wash the affected area thoroughly with water.[11]

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Conclusion and Future Directions

This compound holds potential as a valuable research tool for studying the role of serine proteases in health and disease. The protocols outlined in these application notes provide a solid foundation for its characterization as a serine protease inhibitor. Further studies should focus on determining its selectivity profile against a panel of serine proteases and evaluating its efficacy in relevant disease models. The insights gained from such studies will be instrumental in advancing our understanding of serine protease biology and could pave the way for the development of novel therapeutics.

References

Application Note & Protocol: A Researcher's Guide to Utilizing 3-Bromo-4-fluoro-benzamidine hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Bromo-4-fluoro-benzamidine hydrochloride as a potent inhibitor of serine proteases. We will explore the mechanistic basis of its inhibitory action, deliver detailed, step-by-step protocols for its application in enzyme inhibition assays, and provide expert insights into robust experimental design, data analysis, and interpretation. This guide is structured to serve as a self-validating framework to ensure the generation of high-quality, reproducible data.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases constitute a major class of enzymes that are integral to a multitude of physiological processes, ranging from digestion and blood coagulation to immune responses and apoptosis. Consequently, their dysregulation is often implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer. This makes them a critical and extensively studied class of drug targets. Small molecule inhibitors are indispensable tools for dissecting the functional roles of these enzymes and for the development of novel therapeutics.

This compound is a synthetic small molecule designed as a competitive inhibitor of serine proteases. Its core benzamidine structure mimics the side chain of arginine, a common substrate residue for trypsin-like serine proteases, enabling it to bind with high affinity to the enzyme's active site.[1][2] The strategic placement of bromo and fluoro substituents on the benzoyl ring can enhance binding affinity and selectivity for specific proteases.[3]

Mechanism of Action: Reversible Competitive Inhibition

A foundational understanding of the inhibitor's mechanism of action is paramount for designing rigorous enzyme kinetic studies and for the accurate interpretation of results. This compound functions as a reversible competitive inhibitor.[2][4] This means it binds non-covalently to the active site of the enzyme, directly competing with the natural substrate. This interaction prevents the formation of the enzyme-substrate complex, thereby reducing the rate of the enzymatic reaction.

The equilibrium for this interaction can be depicted as:

E + I ⇌ EI

Where:

  • E represents the free enzyme.

  • I represents the inhibitor molecule.

  • EI represents the non-productive enzyme-inhibitor complex.

In the presence of a competitive inhibitor, the Michaelis-Menten kinetics are altered. Specifically, the apparent Michaelis constant (Km) is increased, while the maximum velocity (Vmax) remains unchanged.[5] The degree of inhibition is quantified by the inhibition constant (Ki), which is the dissociation constant of the enzyme-inhibitor complex.[5][6] A lower Ki value signifies a more potent inhibitor.[7]

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI k_on S Substrate (S) I Inhibitor (I) 3-Bromo-4-fluoro-benzamidine HCl ES->E k-1 P Product (P) ES->P k_cat EI->E k_off

Figure 1: Competitive Inhibition Workflow Diagram.

Experimental Protocol: Determination of the Inhibition Constant (Ki)

This protocol provides a robust methodology for determining the Ki of this compound against a target serine protease using a continuous kinetic assay.

Essential Materials and Reagents
  • This compound (high purity, ≥95%).[3][8]

  • Target serine protease of known concentration and purity.

  • A suitable chromogenic or fluorogenic substrate for the target enzyme.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).

  • 96-well microplates (clear for colorimetric assays, black for fluorogenic assays).

  • Microplate reader with kinetic measurement capabilities.

  • Multichannel pipettes and reagent reservoirs.

  • DMSO (for inhibitor stock solution).

Preparation of Reagents

Table 1: Reagent Preparation Guidelines

ReagentPreparation InstructionsStorage Conditions
Inhibitor Stock Solution (10 mM) Dissolve an accurately weighed amount of this compound in 100% DMSO. Ensure complete dissolution by vortexing.Store at -20°C in small, single-use aliquots to avoid freeze-thaw cycles.
Enzyme Working Solution Dilute the stock enzyme solution in cold assay buffer to a final concentration that yields a linear reaction rate for at least 10-15 minutes. This concentration must be determined empirically.[9]Prepare fresh on the day of the experiment and keep on ice.
Substrate Working Solutions Prepare a series of substrate dilutions in assay buffer, typically spanning from 0.2 to 5 times the known Km value of the substrate for the enzyme.[10]Prepare fresh on the day of the experiment and protect from light if using a fluorogenic substrate.
Inhibitor Dilution Series Perform a serial dilution of the 10 mM inhibitor stock solution in assay buffer to generate a range of concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).Prepare fresh on the day of the experiment.

Assay Procedure

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Reagent Dilutions B Add Inhibitor and Enzyme to Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Kinetics D->E F Plot Data and Determine Ki E->F

Figure 2: High-Level Experimental Workflow.

  • Plate Configuration: Design the 96-well plate layout to include a matrix of substrate and inhibitor concentrations. It is crucial to include appropriate controls:

    • No Inhibitor Control: Enzyme and substrate at all concentrations.

    • No Enzyme Control: Substrate and inhibitor at all concentrations to account for background signal.

    • Vehicle Control: Enzyme, substrate, and the highest concentration of DMSO used in the inhibitor dilutions.

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the respective inhibitor dilutions (or vehicle) to the appropriate wells.

    • Add 25 µL of the enzyme working solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate at a constant temperature (e.g., 25°C or 37°C) for 15-30 minutes. This step allows the enzyme and inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 25 µL of the respective substrate working solutions to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate into a pre-warmed plate reader. Measure the change in absorbance or fluorescence over time (e.g., every 30 seconds for 15 minutes). Ensure that the initial reaction rates are linear.[11]

Data Analysis and Ki Determination
  • Calculate Initial Velocities: For each well, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

  • Michaelis-Menten Analysis: Plot the initial velocities (v) against the substrate concentrations ([S]) for each inhibitor concentration.

  • Ki Determination: The most accurate method for determining Ki is through simultaneous nonlinear regression, globally fitting all substrate-velocity data to the competitive inhibition equation.[5]

    v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

    Specialized software such as GraphPad Prism is highly recommended for this analysis.[6]

Table 2: Representative Data for Ki Determination

Inhibitor [µM]Apparent Km [µM]Vmax (Relative Units/min)
0151200
2301200
5551200
10951200
201751200

Ensuring Trustworthiness: A Self-Validating Experimental Design

To guarantee the scientific integrity of your findings, your experimental design must include a series of self-validating checks:

  • Enzyme and Substrate Titration: Before conducting the full inhibition experiment, perform titrations of both the enzyme and substrate to determine the optimal concentrations that result in a robust and linear signal within the desired assay time frame.[9][12]

  • Time-Dependent Inhibition Check: To confirm that this compound is a reversible inhibitor and does not exhibit time-dependent inhibition, vary the pre-incubation time of the enzyme and inhibitor (e.g., 5, 15, 30, and 60 minutes). For a reversible inhibitor, the IC50 or Ki values should not change with the pre-incubation time.

  • Control Inhibitor: Include a well-characterized inhibitor of the target enzyme as a positive control. This validates that the assay system is performing as expected.[13]

  • Data Quality Assessment: Ensure that the R2 values for the nonlinear regression fits are high (>0.95) and that the confidence intervals for the determined kinetic parameters are narrow.

Conclusion

This compound is a valuable chemical probe for investigating the function and therapeutic potential of serine proteases. By adhering to the detailed protocols and incorporating the principles of robust assay design and data analysis outlined in this guide, researchers can confidently and accurately characterize its inhibitory properties. A thorough understanding of its competitive mechanism of action is fundamental to the correct interpretation of the data and its application in further research and drug development endeavors.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-fluoro-benzamidine hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Bromo-4-fluoro-benzamidine hydrochloride. This versatile intermediate is a valuable building block in the synthesis of a range of bioactive molecules, particularly those containing substituted benzimidazole scaffolds. We will explore the physicochemical properties of this compound, its synthesis via the Pinner reaction, and provide a detailed, field-proven protocol for its use in the synthesis of a substituted 2-aminobenzimidazole, a common core in many pharmaceutical agents. The rationale behind experimental choices, safety protocols, and data interpretation are discussed in depth to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound has emerged as a significant intermediate in pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, offers medicinal chemists a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity, while the bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions.

The benzamidine functional group is a key pharmacophore in its own right, known for its ability to mimic arginine and interact with various enzymes, such as serine proteases.[1] This makes this compound a crucial starting material for the synthesis of enzyme inhibitors, with applications in developing novel anti-cancer and anti-viral therapeutics.[1] This guide will provide the necessary technical details to effectively utilize this intermediate in a research and development setting.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 929884-81-1[1][2]
Molecular Formula C₇H₆BrFN₂·HCl[1]
Molecular Weight 253.5 g/mol [1]
Appearance White solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthesis of this compound: The Pinner Reaction

The synthesis of benzamidine hydrochlorides from their corresponding benzonitriles is classically achieved through the Pinner reaction.[3][4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt (a Pinner salt), which is then converted to the amidine by reaction with ammonia.[3][4]

The causality behind this choice of reaction lies in its efficiency and the relative stability of the Pinner salt intermediate, which can be readily converted to the desired amidine.[4] The use of anhydrous conditions is critical to prevent the hydrolysis of the intermediate to an ester.[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product A 3-Bromo-4-fluoro-benzonitrile P1 Formation of Pinner Salt (Imino Ester Hydrochloride) A->P1 Reacts with B Anhydrous Alcohol (e.g., Ethanol) B->P1 C Anhydrous HCl gas C->P1 D Ammonia P2 Ammonolysis D->P2 Reacts with P1->P2 Intermediate E 3-Bromo-4-fluoro-benzamidine hydrochloride P2->E Yields

Caption: Workflow for the Pinner reaction synthesis of this compound.

Application Protocol: Synthesis of a Substituted 2-Aminobenzimidazole

The following protocol details a representative synthesis of a substituted 2-aminobenzimidazole, a common scaffold in kinase inhibitors, using this compound. This reaction exemplifies a cyclization process that leverages the reactivity of the benzamidine group.

Principle

This synthesis involves the condensation reaction between this compound and a suitable α-haloketone, in this case, 2-chloro-1-(4-methoxyphenyl)ethan-1-one. The reaction proceeds through an initial nucleophilic attack of one of the amidine nitrogens on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring system. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the ionic intermediates, and a mild base is used to neutralize the HCl salt and facilitate the nucleophilic attack.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Reaction Pathway cluster_product Final Product A 3-Bromo-4-fluoro-benzamidine hydrochloride P1 Nucleophilic Substitution A->P1 B α-Haloketone (e.g., 2-chloro-1-(4-methoxyphenyl)ethan-1-one) B->P1 C Solvent: DMF C->P1 D Base: K₂CO₃ D->P1 E Temperature: 80-100 °C E->P1 P2 Intramolecular Cyclization P1->P2 Intermediate P3 Dehydration P2->P3 Intermediate F Substituted 2-Aminobenzimidazole P3->F Yields

Caption: Logical workflow for the synthesis of a substituted 2-aminobenzimidazole.

Materials and Reagents
  • This compound (1.0 eq)

  • 2-chloro-1-(4-methoxyphenyl)ethan-1-one (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the starting materials upon heating (approximately 5-10 mL per mmol of the limiting reagent).

  • Addition of Electrophile: Add 2-chloro-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted 2-aminobenzimidazole.

Self-Validation and Expected Results
  • TLC Analysis: The progress of the reaction can be monitored by TLC, with the product expected to have a different Rf value than the starting materials.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum would show characteristic peaks for the aromatic protons of the benzimidazole and the methoxyphenyl substituent, as well as a singlet for the amino protons. Mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the product.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust and vapors.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the synthesis.[1][5]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its unique electronic and steric properties, combined with the reactivity of the benzamidine group, provide a robust platform for the construction of diverse molecular scaffolds, particularly substituted benzimidazoles. The protocols and guidelines presented in this document are intended to enable researchers to effectively and safely utilize this important building block in their drug discovery and development programs.

References

Synthesis of selective inhibitors using 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Selective Inhibitors Utilizing 3-Bromo-4-fluoro-benzamidine hydrochloride

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a versatile starting material for the synthesis of selective enzyme and receptor inhibitors. We will delve into the underlying chemical principles, provide field-proven protocols, and explain the causal relationships behind key experimental choices.

In the landscape of modern drug discovery, the rational design of selective inhibitors is paramount. The starting material, this compound, has emerged as a valuable scaffold due to its unique combination of structural features.[1] It serves as a crucial intermediate in the preparation of a wide array of bioactive molecules, particularly in the development of novel anti-cancer and anti-viral agents.[1]

  • The Benzamidine Moiety: The core benzamidine group is a well-established pharmacophore. As a reversible, competitive inhibitor of trypsin-like serine proteases, it often serves as a potent anchoring group that can bind to the active site of these enzymes.[2][3]

  • The Bromine Substituent: The bromine atom at the 3-position is not merely a placeholder. It is a highly versatile synthetic handle, perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core scaffold, a cornerstone of structure-activity relationship (SAR) studies.

  • The Fluorine Substituent: The fluorine atom at the 4-position significantly influences the molecule's electronic properties and metabolic stability. Fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the final compound.

This guide will focus on leveraging these features to construct libraries of potential inhibitors.

Physicochemical Properties & Reactivity Profile

Understanding the fundamental properties of the starting material is critical for successful synthesis.

PropertyValueSource
CAS Number 929884-81-1[1]
Molecular Formula C₇H₆BrFN₂·HCl[1]
Molecular Weight 253.5 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Store at 0-8 °C[1]

Reactivity Insights: The primary sites of reactivity are the C-Br bond on the aromatic ring and the amidine group. The electron-withdrawing nature of the fluorine and bromine atoms makes the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst, initiating cross-coupling cascades. The amidine group is basic and can be protonated; in its hydrochloride salt form, it is stable and water-soluble. For reactions requiring the free base, a simple neutralization step is necessary.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

One of the most powerful and widely used methods for derivatizing 3-Bromo-4-fluoro-benzamidine is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the bromo-benzamidine core and a wide variety of boronic acids or esters, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.

Causality Behind the Choice of Suzuki Coupling:
  • Broad Substrate Scope: An extensive range of commercially available boronic acids allows for the rapid generation of a large library of analogs.

  • Mild Reaction Conditions: The reaction typically proceeds under conditions that are tolerant of many functional groups, including the amidine moiety.

  • High Yields & Predictability: Suzuki couplings are well-understood and generally provide good to excellent yields, making them reliable for multi-step syntheses.

The general workflow for this synthetic approach is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A 3-Bromo-4-fluoro- benzamidine HCl E Assemble Reaction (Inert Atmosphere) A->E B Boronic Acid (R-B(OH)2) B->E C Pd Catalyst & Ligand C->E D Base (e.g., K2CO3) D->E F Heat & Stir (e.g., 90°C, 12h) E->F G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Final Inhibitor (Product) H->I J Characterization (NMR, MS) I->J K Biological Assay (e.g., IC50) I->K G A Pd(0)L2 B Ar-Pd(II)-Br(L2) A->B Oxidative Addition E Ar-Br C Ar-Pd(II)-R(L2) B->C Transmetalation C->A Reductive Elimination D Ar-R C->D E->B F R-B(OH)2 G [R-B(OH)3]- F->G Activation G->B H Base (OH-)

References

Method for preparing stock solutions of 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of 3-Bromo-4-fluoro-benzamidine hydrochloride Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal research compound, primarily utilized as a serine protease inhibitor and a key intermediate in the synthesis of novel therapeutic agents.[1] Accurate and consistent experimental outcomes are critically dependent on the correct preparation, handling, and storage of its stock solutions. This document provides a detailed, scientifically grounded protocol for the preparation of this compound stock solutions, intended to ensure solution integrity, stability, and reproducibility in research and development settings. The protocols herein are synthesized from established biochemical practices and available chemical data, emphasizing safety, accuracy, and the rationale behind each step.

Introduction: The Scientific Imperative for Proper Stock Solution Preparation

This compound, a derivative of benzamidine, serves as a reversible competitive inhibitor of trypsin and other serine proteases.[2] Its utility extends to pharmaceutical development, where it acts as a building block for anti-cancer and anti-viral drugs, and in biochemical assays to probe enzyme mechanisms.[1] The reliability of data generated using this compound is directly linked to the quality of the stock solution. Errors in concentration, degradation of the compound, or contamination can lead to misleading results, costing valuable time and resources.

The hydrochloride salt form generally enhances the solubility and stability of amine-containing compounds in aqueous solutions.[3] However, the stability of benzamidine derivatives in solution can be transient, particularly in aqueous buffers where they are prone to hydrolysis.[4] Therefore, a robust protocol that considers the chemical properties of the compound is essential. This guide provides a comprehensive methodology, underpinned by principles of chemical solubility and stability, to produce reliable and consistent stock solutions.

Chemical and Physical Properties

A thorough understanding of the compound's properties is foundational to correct handling and solution preparation.

PropertyValueSource(s)
CAS Number 929884-81-1[1][5]
Molecular Formula C₇H₆BrFN₂·HCl[1][5]
Molecular Weight 253.5 g/mol [1]
Appearance White solid[1]
Purity ≥ 95% (HPLC)[1]
Storage (Solid) Store at 0-8 °C[1]

Safety & Handling: A Self-Validating System of Protection

Before handling the compound, it is imperative to review the Safety Data Sheet (SDS).[1] this compound and its derivatives should be considered hazardous until thoroughly characterized.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

  • Engineering Controls: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder. An eyewash station and safety shower should be readily accessible.

  • Spill & Disposal: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing a stock solution, from initial calculation to final storage.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_final Finalization & Storage A Step 1: Determine Required Concentration & Volume B Step 2: Calculate Mass of Solute (Molarity = moles/L) A->B Input for D Step 4: Weigh Compound (Calibrated Balance) B->D Target mass C Step 3: Select Appropriate Solvent (e.g., DMSO, Ethanol) E Step 5: Dissolve Compound in Solvent C->E Dissolution medium D->E Add solute to solvent F Step 6: Vortex/Sonicate (Ensure complete dissolution) E->F Facilitate dissolution G Step 7: (Optional) Sterilize (0.22 µm Filter) F->G If for cell culture H Step 8: Aliquot into Vials F->H If no filtration G->H I Step 9: Label Clearly (Name, Conc., Date, Initials) H->I J Step 10: Store Appropriately (-20°C or -80°C) I->J

Caption: Workflow for preparing a chemical stock solution.

Detailed Protocols: From Calculation to Storage

This section provides step-by-step protocols for preparing stock solutions in common organic solvents. The choice of solvent is critical; organic solvents like DMSO or ethanol are preferred for high-concentration primary stocks due to better solubility and stability compared to aqueous solutions.[4]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is an excellent solvent for many organic molecules and is compatible with most cell-based assays at low final concentrations (<0.5%).[4][8]

Materials:

  • This compound (MW: 253.5 g/mol )

  • Anhydrous/Molecular biology grade DMSO

  • Calibrated analytical balance

  • Appropriately sized polypropylene or glass vial

  • Vortex mixer and/or sonicator

  • Micropipettes

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 253.5 g/mol × 1000 mg/g

    • Mass = 2.535 mg

  • Weighing:

    • In a chemical fume hood, place a clean weighing boat on the tared analytical balance.

    • Carefully weigh out approximately 2.54 mg of this compound. Record the exact mass.[9]

  • Dissolution:

    • Transfer the weighed compound into a sterile vial.

    • Add 1 mL of high-purity DMSO to the vial.[9]

    • Securely cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[9] Gentle warming or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.

  • Storage:

    • Clearly label the vial with the compound name, "10 mM in DMSO," the preparation date, and your initials.[10]

    • For long-term storage, create smaller working aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[8]

    • Store the stock solution at -20°C, where it is expected to be stable for up to 6 months. For longer-term storage (>6 months), -80°C is recommended.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

Rationale: Most biological experiments are conducted in aqueous buffers. However, aqueous solutions of benzamidine hydrochloride are less stable and should typically be prepared fresh for each experiment from a concentrated organic stock.[4][11]

Procedure:

  • Dilution:

    • Thaw a frozen aliquot of your 10 mM DMSO stock solution.

    • Perform a serial dilution to achieve the desired final concentration in your experimental buffer (e.g., PBS, pH 7.2). For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of buffer.

    • Causality: It is crucial to add the concentrated stock to the buffer and mix immediately. This minimizes the risk of the compound precipitating out of solution as it encounters the less favorable aqueous environment.

  • Solvent Consideration:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low enough to not affect the biological system (typically <0.5%).[8] Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

  • Stability:

    • Use aqueous working solutions immediately. It is not recommended to store aqueous solutions of benzamidine hydrochloride for more than one day due to the potential for hydrolysis and loss of activity.[4]

Quality Control and Best Practices

A self-validating protocol incorporates checks and best practices to ensure the quality of the final solution.

  • Solubility Confirmation: Always visually confirm that the solute has completely dissolved. The presence of particulates indicates that the solubility limit may have been exceeded or that the compound has degraded.

  • pH Considerations: The solubility of benzamidine derivatives is pH-sensitive, with increased solubility in acidic conditions due to the protonation of the amine group.[3] When preparing aqueous solutions, be mindful of the buffer's pH.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and water condensation, altering the concentration. Aliquoting is a critical step to preserve the integrity of the stock.[8]

  • Documentation: Maintain a detailed log of all prepared stock solutions, including the lot number of the compound, the exact mass weighed, the final concentration, the solvent used, the date of preparation, and the name of the preparer.[10]

Conclusion

The successful application of this compound in research is contingent upon the meticulous preparation of its stock solutions. By adhering to the protocols outlined in this guide—which emphasize safety, accurate calculations, appropriate solvent selection, and proper storage—researchers can establish a foundation of reliability and reproducibility for their experiments. The principles of chemical stability and solubility are paramount, and understanding the causality behind each procedural step empowers scientists to produce high-quality, trustworthy data.

References

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-fluoro-benzamidine hydrochloride in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Potential in Crop Protection

In the relentless pursuit of sustainable and effective crop protection solutions, the discovery and development of novel agrochemicals are paramount. The inherent challenges of overcoming pest resistance, enhancing crop safety, and minimizing environmental impact demand a sophisticated approach to molecular design and synthesis. Within this context, 3-Bromo-4-fluoro-benzamidine hydrochloride has emerged as a highly versatile and strategic building block for the synthesis of a new generation of fungicides and insecticides. Its unique electronic and steric properties, conferred by the bromine and fluorine substituents on the phenyl ring, provide a robust scaffold for creating diverse and potent bioactive molecules.

This guide provides an in-depth exploration of the practical applications of this compound in agrochemical research. We will delve into its role as a precursor for novel fungicidal and insecticidal agents, providing detailed, field-proven protocols for both synthesis and biological evaluation. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step, empowering researchers to not only replicate but also adapt and innovate in their own discovery programs.

Section 1: The Chemical Rationale - Why this compound?

The utility of this compound as a precursor in agrochemical synthesis is rooted in its distinct chemical features. The benzamidine moiety itself is a known pharmacophore, recognized for its ability to interact with various biological targets, particularly enzymes.[1] The presence of halogen atoms further enhances its potential:

  • Fluorine: The high electronegativity and small size of the fluorine atom can significantly alter the acidity of nearby protons, influence molecular conformation, and block metabolic degradation, thereby enhancing bioavailability and stability.[2]

  • Bromine: The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Furthermore, the amidine group is a strong base that exists as a protonated amidinium ion at physiological pH, enabling it to form strong ionic interactions with negatively charged residues in enzyme active sites.[3] This makes it an excellent starting point for designing enzyme inhibitors.

Section 2: Application in Fungicide Discovery - Targeting Fungal Serine Proteases

2.1. The Scientific Imperative: Exploiting Fungal Pathogenicity

Many phytopathogenic fungi secrete serine proteases that are crucial for their virulence.[4] These enzymes facilitate the penetration of host tissues and the degradation of plant defense proteins.[5][6] Consequently, the inhibition of these fungal serine proteases presents a promising strategy for disease control. Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, making this compound an ideal starting scaffold for novel fungicide development.[7]

2.2. Synthetic Protocol: From Benzamidine to a Novel Triazole-Containing Fungicide Candidate

This protocol outlines a representative synthesis of a hypothetical fungicidal compound, leveraging the reactivity of the bromine atom for the introduction of a triazole moiety, a common toxophore in commercial fungicides.[8]

Workflow for Synthesis of a Hypothetical Fungicide

G A 3-Bromo-4-fluoro- benzamidine hydrochloride B N-Alkylation with Propargyl Bromide A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C N-Propargyl-3-bromo- 4-fluoro-benzamidine B->C E Copper-Catalyzed Azide- Alkyne Cycloaddition (Click Chemistry) C->E D Azide Compound (e.g., Benzyl Azide) D->E F Novel Triazole-Benzamidine Fungicide Candidate E->F Purification

Caption: Synthetic workflow for a novel fungicide.

Step-by-Step Synthesis Protocol:

  • N-Alkylation:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add propargyl bromide (1.1 eq) dropwise and stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-propargyl-3-bromo-4-fluoro-benzamidine.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the crude N-propargyl-3-bromo-4-fluoro-benzamidine (1.0 eq) and a suitable azide (e.g., benzyl azide, 1.1 eq) in a mixture of t-butanol and water.

    • Add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the final triazole-benzamidine compound.

2.3. In Vitro Antifungal Bioassay Protocol

This protocol is adapted from established methodologies for screening chemical compounds against phytopathogenic fungi.[9][10]

Workflow for In Vitro Antifungal Assay

G A Prepare Fungal Spore Suspension C Inoculate 96-well Plate with Compound and Spores A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate at 25-28°C C->D E Measure Optical Density (OD) D->E F Calculate Percent Inhibition and EC50 E->F

Caption: Workflow for antifungal screening.

Step-by-Step Bioassay Protocol:

  • Fungal Culture and Spore Suspension:

    • Culture phytopathogenic fungi (e.g., Botrytis cinerea, Colletotrichum lagenarium) on potato dextrose agar (PDA) plates at 25°C for 7-10 days.

    • Harvest spores by flooding the plates with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Compound Preparation and Plate Setup:

    • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in potato dextrose broth (PDB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL).

    • Include a positive control (commercial fungicide, e.g., carbendazim) and a negative control (PDB with DMSO).

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well to a final concentration of 1 x 10^5 spores/mL.

    • Incubate the plates at 25-28°C for 48-72 hours.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100.

    • Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by probit analysis.

2.4. Representative Antifungal Activity Data

CompoundTarget FungusEC50 (µg/mL)
Hypothetical Triazole-Benzamidine Botrytis cinerea5.8
Hypothetical Triazole-Benzamidine Colletotrichum lagenarium8.2
Carbendazim (Control) Botrytis cinerea1.5
Carbendazim (Control) Colletotrichum lagenarium2.1

Section 3: Application in Insecticide Discovery - Synthesis of Pyrethroid Analogs

3.1. The Scientific Imperative: A Proven Scaffold for Neurotoxic Insecticides

3-Bromo-4-fluorobenzaldehyde, a direct precursor to this compound, is a known intermediate in the synthesis of pyrethroid insecticides.[11][12] Pyrethroids are a major class of insecticides that act as potent neurotoxins by targeting voltage-gated sodium channels in insects, leading to paralysis and death.[2][8][13] The 3-phenoxybenzyl alcohol moiety, derived from precursors like 3-bromo-4-fluorobenzaldehyde, is a critical component of many commercial pyrethroids.[10]

3.2. Synthetic Protocol: From Benzamidine Precursor to a Pyrethroid Analog

This protocol outlines the conversion of this compound back to its aldehyde precursor, followed by a representative synthesis of a pyrethroid analog.

Pathway from Benzamidine to Pyrethroid

G A 3-Bromo-4-fluoro- benzamidine hydrochloride B Hydrolysis A->B Acidic or Basic Conditions C 3-Bromo-4-fluoro- benzaldehyde B->C D Ullmann Condensation with Phenol C->D Copper Catalyst, Base E 4-Fluoro-3-phenoxy- benzaldehyde D->E F Reduction E->F e.g., NaBH4 G 4-Fluoro-3-phenoxy- benzyl alcohol F->G I Esterification G->I H Pyrethroid Acid Chloride (e.g., Cypermethrinic acid chloride) H->I Base (e.g., Pyridine) J Pyrethroid Analog I->J

Caption: Synthesis of a pyrethroid analog.

Step-by-Step Synthesis Protocol:

  • Hydrolysis to Aldehyde:

    • This compound can be hydrolyzed back to the corresponding benzoic acid under acidic or basic conditions, which can then be converted to the aldehyde. A more direct route involves the synthesis of 3-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde as described in the literature.[9]

  • Ullmann Condensation:

    • Combine 3-bromo-4-fluorobenzaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a copper catalyst (e.g., CuI, 0.1 eq) in a suitable solvent like DMF.

    • Heat the reaction mixture at 120-140°C for 12-24 hours.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the resulting 4-fluoro-3-phenoxybenzaldehyde by column chromatography.

  • Reduction to Alcohol:

    • Dissolve 4-fluoro-3-phenoxybenzaldehyde (1.0 eq) in methanol and cool to 0°C.

    • Add sodium borohydride (NaBH4) (1.1 eq) portion-wise.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract with an organic solvent to obtain 4-fluoro-3-phenoxybenzyl alcohol.

  • Esterification:

    • Dissolve the 4-fluoro-3-phenoxybenzyl alcohol (1.0 eq) in a dry, non-polar solvent (e.g., toluene) with a base (e.g., pyridine, 1.2 eq).

    • Add a solution of a pyrethroid acid chloride (e.g., cypermethrinic acid chloride, 1.0 eq) in the same solvent dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture with dilute acid, water, and brine.

    • Dry the organic layer and concentrate to yield the crude pyrethroid analog, which can be purified by chromatography.

3.3. Insecticidal Bioassay Protocol

This protocol describes a diet incorporation bioassay for evaluating the toxicity of synthesized compounds against a model lepidopteran pest, such as the velvetbean caterpillar (Anticarsia gemmatalis) or the tobacco cutworm (Spodoptera litura).[14][15][16]

Workflow for Insecticidal Bioassay

G A Prepare Artificial Diet B Incorporate Test Compound at Various Concentrations A->B C Dispense Diet into Bioassay Trays B->C D Infest with Neonate Larvae C->D E Incubate under Controlled Conditions D->E F Assess Mortality and Growth Inhibition E->F G Calculate LC50 F->G

Caption: Workflow for insecticidal bioassay.

Step-by-Step Bioassay Protocol:

  • Compound and Diet Preparation:

    • Prepare stock solutions of the test compound in acetone.

    • Prepare a standard artificial diet for the target insect species.

    • While the diet is still liquid and has cooled to about 50-60°C, add the appropriate volume of the test compound stock solution to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm).

    • Prepare a control diet with acetone only.

    • Mix thoroughly and dispense the diet into the wells of a 24-well bioassay plate.

  • Insect Infestation and Incubation:

    • Once the diet has solidified, place one neonate (first-instar) larva into each well.

    • Seal the plates with a breathable membrane.

    • Incubate the plates in a growth chamber at 25 ± 2°C, 60-70% relative humidity, and a 14:10 (L:D) photoperiod.

  • Data Collection and Analysis:

    • After 7 days, record the number of dead larvae in each treatment.

    • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

    • Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

3.4. Representative Insecticidal Activity Data

CompoundTarget InsectLC50 (ppm)
Pyrethroid Analog Spodoptera litura15.2
Cypermethrin (Control) Spodoptera litura5.5

Section 4: Concluding Remarks and Future Directions

This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its utility as a versatile building block, enabling the synthesis of diverse and potent fungicidal and insecticidal candidates, is clear. The protocols detailed in this guide provide a robust framework for researchers to explore the vast chemical space accessible from this precursor.

Future research should focus on expanding the library of derivatives, exploring different substitution patterns on the benzamidine nitrogen and leveraging the bromine atom for more complex cross-coupling reactions. Furthermore, a deeper understanding of the specific interactions between these novel compounds and their target enzymes will be crucial for rational, mechanism-based design of the next generation of crop protection agents.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Bromo-4-fluoro-benzamidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-BFBA-001

Last Updated: January 1, 2026

Introduction

3-Bromo-4-fluoro-benzamidine hydrochloride is a critical intermediate in pharmaceutical and agrochemical research, valued for its role in the synthesis of enzyme inhibitors and other bioactive molecules.[1][2] Its synthesis, typically proceeding from 3-bromo-4-fluorobenzonitrile via the Pinner reaction, can present significant challenges, with low yield being a frequent concern for researchers.

This technical support guide provides an in-depth, experience-driven framework for troubleshooting and optimizing the synthesis of this compound. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common failures, offering validated protocols and logical decision-making workflows to enhance your experimental success.

The Core Synthesis Pathway: A Mechanistic Overview

The most common and established method for synthesizing benzamidines from nitriles is the Pinner reaction.[3][4][5] This two-step process involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) followed by ammonolysis.

Step 1: Pinner Salt Formation. The nitrile is treated with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. The reaction begins with the protonation of the nitrile nitrogen, creating a highly electrophilic nitrilium ion. This is subsequently attacked by the alcohol to form the imidate hydrochloride, often called a Pinner salt.[6][7][8]

Step 2: Ammonolysis. The isolated or in-situ Pinner salt is then reacted with a source of ammonia (e.g., gaseous ammonia, or ammonium carbonate) to displace the alkoxy group, forming the final amidine hydrochloride product.[7][9]

Visualization: The Pinner Reaction Pathway

Pinner_Reaction Nitrile 3-Bromo-4-fluorobenzonitrile Nitrilium Activated Nitrilium Ion (Highly Electrophilic) Nitrile->Nitrilium + Anhydrous HCl (gas) PinnerSalt Pinner Salt (Alkyl Imidate Hydrochloride) Nitrilium->PinnerSalt + Anhydrous EtOH Amidine 3-Bromo-4-fluoro-benzamidine HCl (Final Product) PinnerSalt->Amidine + NH3 / NH4OAc SideProduct Carboxylic Ester (Hydrolysis Side-Product) PinnerSalt->SideProduct + H2O (Trace Moisture)

Caption: The two-stage Pinner reaction for benzamidine synthesis.

Troubleshooting Guide (Question & Answer Format)

This section addresses the most common failure points in the synthesis. Each question represents a typical observation in a low-yield experiment.

Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3-bromo-4-fluorobenzonitrile even after prolonged reaction time. What is the likely cause?

This is one of the most frequent issues and almost always points to insufficient activation of the nitrile.

Primary Causes & Solutions:

  • Insufficient or Wet HCl: The Pinner reaction is critically dependent on anhydrous conditions.[7][9] Gaseous HCl is used to create a super-saturated solution in the alcohol, which is necessary to drive the formation of the highly reactive nitrilium ion.[6][8]

    • Troubleshooting Steps:

      • Ensure your HCl gas is passed through a drying tube (e.g., filled with CaCl₂ or H₂SO₄) before bubbling into the reaction mixture.

      • Use freshly opened, anhydrous grade alcohol (e.g., absolute ethanol). Solvents can absorb atmospheric moisture over time.

      • The reaction should be conducted under an inert atmosphere (N₂ or Ar) with oven-dried glassware.

      • Saturation with HCl is often accompanied by a noticeable exotherm. If the reaction mixture does not warm upon HCl addition, it's a sign of insufficient gas delivery. Continue bubbling HCl at 0 °C until the solution is fully saturated.

  • Low Reaction Temperature: While the initial HCl saturation is performed at low temperatures (0 °C) to prevent decomposition of the Pinner salt, the subsequent stirring period often requires warming to proceed at a reasonable rate.[10][11]

    • Troubleshooting Steps:

      • After saturation with HCl at 0 °C, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC or GC-MS. If conversion remains low, gentle heating (e.g., to 40 °C) can be applied, but must be done cautiously as the Pinner salt is thermally labile.[10]

Q2: The first step (Pinner salt formation) seems complete, but my final yield after ammonolysis is very low, and I've isolated a significant amount of 3-bromo-4-fluorobenzoate ester. Why did this happen?

This indicates that the intermediate Pinner salt has been hydrolyzed by water instead of undergoing ammonolysis. This is a classic competing side reaction.[8][12]

Primary Causes & Solutions:

  • Presence of Water: The Pinner salt is extremely sensitive to moisture. Nucleophilic attack by water on the imidate carbon is a competing pathway that leads directly to the corresponding ester and ammonium chloride.[6][12]

    • Troubleshooting Steps:

      • Crucial Point: The workup is as critical as the reaction itself. Do not expose the Pinner salt intermediate to aqueous conditions before or during the addition of ammonia.

      • If you isolate the Pinner salt, it must be filtered and dried rapidly under vacuum and stored in a desiccator. It is often a hygroscopic solid.

      • For an in-situ process, ensure the ammonia source is anhydrous. If using gaseous ammonia, it must be dried. If using an ammonia solution, it should be in an anhydrous solvent (e.g., ammonia in methanol).

  • Incorrect pH During Ammonolysis: The reaction with ammonia requires the imidate to be in its free base or salt form, but in a non-acidic environment to allow for the nucleophilic amine to react.

    • Troubleshooting Steps:

      • When adding ammonia, the goal is to neutralize the excess HCl and provide a nucleophile. It is often beneficial to add the ammonia source at low temperature (0-5 °C) to control the exotherm.[7]

      • Purge the reaction mixture with ammonia gas until the pH is basic (≥ 8).[7] Using a reagent like ammonium acetate can also be effective as it provides both the ammonia source and buffers the reaction.

Q3: My final product is an impure, oily substance that is difficult to crystallize. What are the likely impurities?

Difficulty in crystallization often points to a mixture of products.

Primary Impurities & Mitigation Strategies:

ImpurityFormation MechanismMitigation Strategy
Ethyl 3-bromo-4-fluorobenzoate Hydrolysis of the intermediate Pinner salt by trace water.[8][12]Rigorously maintain anhydrous conditions throughout the entire process, from solvent choice to workup.[7][9]
3-bromo-4-fluorobenzamide Thermal decomposition or rearrangement of the Pinner salt, especially if overheated.[10][11]Maintain low temperatures (0-5 °C) during HCl saturation and Pinner salt formation. Avoid excessive heating.
Unreacted Nitrile Incomplete reaction due to poor HCl activation or insufficient reaction time.Ensure complete saturation with dry HCl gas and monitor the first step to completion by TLC/GC before proceeding.
Orthoester Reaction of the Pinner salt with excess alcohol, another common Pinner side-reaction.[9][10]Use a controlled amount of alcohol (e.g., 1.0-1.2 equivalents relative to the nitrile) if this is a persistent issue, though typically the reaction is run in an excess of the alcohol as solvent.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of Amidine HCl CheckTLC Check TLC/GC of Crude Reaction Start->CheckTLC Nitrile High % of Starting Nitrile CheckTLC->Nitrile Unreacted Starting Material Ester High % of Ester Side-Product CheckTLC->Ester Ester Detected Oily Impure / Oily Product CheckTLC->Oily Multiple Spots/ Difficult Isolation CauseNitrile Cause: Incomplete Nitrile Activation Nitrile->CauseNitrile CauseEster Cause: Pinner Salt Hydrolysis Ester->CauseEster CauseOily Cause: Mixture of Impurities Oily->CauseOily SolNitrile Solution: 1. Use rigorously dry HCl/EtOH. 2. Ensure full HCl saturation. 3. Increase reaction time/temp cautiously. CauseNitrile->SolNitrile SolEster Solution: 1. Maintain strict anhydrous conditions. 2. Use anhydrous ammonia source. 3. Avoid aqueous workup before ammonolysis. CauseEster->SolEster SolOily Solution: 1. Control temperature strictly. 2. Purify via column chromatography or re-crystallization from EtOH/Ether. CauseOily->SolOily

References

Optimizing Pinner reaction conditions for electron-withdrawing nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pinner Reaction Optimization

Introduction

Welcome to the technical support guide for optimizing the Pinner reaction, specifically tailored for challenging substrates such as electron-withdrawing nitriles. The Pinner reaction is a cornerstone of organic synthesis, providing a reliable route to imidates, which are versatile intermediates for synthesizing esters, amidines, and orthoesters.[1][2][3] However, researchers frequently encounter difficulties when the nitrile substrate is substituted with electron-withdrawing groups (EWGs). These groups diminish the nitrile's natural reactivity, leading to sluggish or failed reactions under standard conditions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, a research scientist or drug development professional, with both a deep mechanistic understanding and actionable, field-proven solutions to overcome these challenges.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles of the Pinner reaction and the specific electronic effects that complicate the use of electron-deficient substrates.

Q1: What is the standard mechanism of the Pinner reaction?

The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile to form an alkyl imidate salt, commonly known as a Pinner salt.[1] The reaction must be performed under strictly anhydrous conditions, as any water present will hydrolyze the intermediate imidate salt to the corresponding ester.[4][5]

The generally accepted mechanism proceeds in two key steps:

  • Nitrile Activation: A strong acid, typically anhydrous hydrogen chloride (HCl), protonates the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, forming a highly reactive nitrilium ion.[4][5][6][7]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated nitrilium ion. A subsequent proton transfer yields the thermodynamically unstable alkyl imidate hydrochloride salt (Pinner salt).[5][7][8]

This Pinner salt is the key intermediate that can be subsequently converted to other functional groups.[1][4][6]

Caption: Standard mechanism of the acid-catalyzed Pinner reaction.

Q2: Why are electron-withdrawing nitriles (e.g., 4-cyanobenzonitrile, ethyl cyanoformate) so challenging for this reaction?

The primary challenge stems from the first step of the mechanism: protonation. Electron-withdrawing groups (like -NO₂, -CF₃, -CN, -COOR) inductively or resonantly pull electron density away from the nitrile nitrogen. This has two critical consequences:

  • Reduced Basicity: The nitrogen lone pair becomes less available and less basic, making it significantly more difficult to protonate compared to an electron-rich or alkyl nitrile.[1]

  • Destabilization of the Nitrilium Ion: The resulting positive charge on the protonated nitrogen (the nitrilium ion) is electronically destabilized by the adjacent EWG.

Therefore, the activation energy for the initial protonation step is much higher, causing the reaction to be extremely slow or fail to proceed altogether under standard conditions.

Caption: Comparison of protonation efficiency in standard vs. EWG-nitriles.

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures and guide you toward a successful outcome.

Q3: My reaction is extremely slow or I'm only recovering starting material. What are my options?

This is the most common issue with electron-deficient nitriles. The core problem is insufficient activation of the nitrile.

Answer: You need to increase the effective acidity of the reaction medium or use an alternative activation method.

  • Option 1: Increase Brønsted Acidity & Reactant Concentration.

    • Causality: Simply using a solution of HCl in alcohol may not be sufficient. Saturating the cold, anhydrous alcohol with HCl gas to its maximum extent ensures the highest possible concentration of the protonating species. Using the nitrile itself as a solvent (if it's a liquid) can also drive the reaction forward by Le Châtelier's principle.[5][7]

    • Action: Ensure your alcohol is rigorously dry. Cool the alcohol to 0 °C and bubble dry HCl gas through it for an extended period before adding your nitrile.

  • Option 2: Switch to a Lewis Acid Promoter.

    • Causality: Lewis acids can activate the nitrile by coordinating to the nitrogen lone pair, bypassing the difficult protonation step. Strong Lewis acids like trimethylsilyl triflate (TMSOTf) or hafnium triflate (Hf(OTf)₄) have proven effective.[5][7][8] The Lewis acid-nitrile adduct is a potent electrophile, readily attacked by the alcohol.

    • Action: A common and effective alternative is to use 2 equivalents of TMSOTf in the nitrile as the solvent at room temperature.[7] This method is milder and avoids the handling of gaseous HCl.

  • Option 3: Consider a Base-Catalyzed Approach.

    • Causality: While the classic Pinner is acid-catalyzed, an alternative exists for electron-poor nitriles.[1][9] In a basic medium (e.g., using sodium alkoxide), the alcohol is deprotonated to a highly nucleophilic alkoxide. The electron-poor nitrile, being a good electrophile, is then directly attacked by this potent nucleophile.[1][10]

    • Action: Treat the electron-withdrawing nitrile with a solution of sodium alkoxide in its corresponding alcohol (e.g., sodium methoxide in methanol). Note that this reaction is often an equilibrium process.[7][11]

Strategy Mechanism of Action Pros Cons
Increase HCl Conc. Increases protonation equilibriumSimple, uses common reagentsRequires handling gaseous HCl, may still be insufficient
Lewis Acid (e.g., TMSOTf) Coordination to nitrile nitrogenMilder conditions, no HCl gas, highly effectiveStoichiometric amounts of expensive reagents needed
Base Catalysis (e.g., NaOR) Generates potent alkoxide nucleophileAvoids strong acids, complementary to PinnerReaction is an equilibrium, may give low yields
Q4: My reaction works, but I get a low yield of the Pinner salt, which seems to be decomposing. How can I improve its stability?

Answer: The Pinner salt (alkyl imidate hydrochloride) is a thermodynamically unstable intermediate.[1][9] Low temperature is critical to prevent its decomposition.

  • Causality: At elevated temperatures, the Pinner salt can undergo rearrangement to the corresponding N-alkyl amide and alkyl chloride, or other decomposition pathways.

  • Actionable Protocol:

    • Always run the initial reaction at 0 °C.[4][6]

    • After the initial reaction period, store the reaction mixture in a refrigerator or cold room (0–5 °C) for 24-48 hours to allow the Pinner salt to crystallize slowly without decomposition.[12]

    • Isolate the product by filtration in the cold and wash with a cold, anhydrous, non-polar solvent (like diethyl ether or CPME) to remove excess HCl and starting materials.[12] Do not allow the product to warm to room temperature for extended periods until it is completely dry and free of acid.

Q5: I see the formation of a new product, but it's not my desired imidate. Mass spectrometry suggests it's an orthoester. Why is this happening?

Answer: Orthoester formation is a known side reaction of the Pinner reaction, occurring when the intermediate Pinner salt reacts further with excess alcohol.[1][13][14]

  • Causality: The Pinner salt itself is an electrophile. In the presence of a large excess of alcohol and strong acid, it can be attacked by two more equivalents of alcohol to form the thermodynamically stable orthoester, releasing ammonium chloride.[13]

  • Actionable Protocol:

    • Control Stoichiometry: Use a controlled amount of the alcohol (1.0 to 1.5 equivalents). This is often difficult as the alcohol is typically the solvent.

    • Isolate the Pinner Salt Promptly: The best strategy is to encourage the Pinner salt to precipitate from the reaction mixture. Using a co-solvent in which the salt is insoluble, such as diethyl ether, chloroform, or cyclopentyl methyl ether (CPME), can be highly effective.[9][12][15] Once the salt crashes out, it is largely removed from the solution-phase equilibrium that leads to orthoester formation.

    • Lower the Temperature: As with decomposition, orthoester formation is accelerated by higher temperatures. Keeping the reaction cold minimizes this side reaction.

Troubleshooting_Flowchart Start Experiment Start: Pinner reaction with EWG-nitrile Problem What is the main issue? Start->Problem NoRxn No or very slow reaction Problem->NoRxn No reaction Decomp Low yield / Product decomposition Problem->Decomp Decomposition SideProduct Orthoester side product observed Problem->SideProduct Side Product Sol_NoRxn1 Option 1: Increase [HCl] Saturate cold alcohol with HCl gas. NoRxn->Sol_NoRxn1 Sol_NoRxn2 Option 2: Use Lewis Acid (e.g., 2 eq. TMSOTf). NoRxn->Sol_NoRxn2 Sol_NoRxn3 Option 3: Try Base Catalysis (e.g., NaOMe in MeOH). NoRxn->Sol_NoRxn3 Sol_Decomp Maintain low temperature (0-5 °C) during reaction and storage. Decomp->Sol_Decomp Sol_SideProduct Use co-solvent to precipitate Pinner salt (e.g., Ether, CPME). Control stoichiometry. SideProduct->Sol_SideProduct End Successful Synthesis Sol_NoRxn1->End Sol_NoRxn2->End Sol_NoRxn3->End Sol_Decomp->End Sol_SideProduct->End

Caption: Troubleshooting flowchart for the Pinner reaction of EWG-nitriles.

Section 3: Experimental Protocols

Protocol 1: Optimized Pinner Reaction using Gaseous HCl in CPME

This protocol uses cyclopentyl methyl ether (CPME) as a greener, safer co-solvent that aids in product precipitation.[12]

  • Objective: To synthesize an alkyl imidate hydrochloride from an electron-withdrawing nitrile.

  • Materials:

    • Electron-withdrawing nitrile (1.0 eq)

    • Anhydrous methanol (1.5 eq)

    • Anhydrous cyclopentyl methyl ether (CPME)

    • Anhydrous Hydrogen Chloride (gas)

    • Round-bottom flask with a stir bar, drying tube, and gas inlet adapter.

  • Procedure:

    • Set up a flame-dried, three-neck flask under a positive pressure of nitrogen.

    • Add the electron-withdrawing nitrile (1.0 eq) and anhydrous CPME (approx. 4 mL per mmol of nitrile) to the flask.

    • Add anhydrous methanol (1.5 eq) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

    • Bubble dry HCl gas through the stirred solution for 15-20 minutes. Ensure the gas stream is moderate to avoid splashing. The solution may become warm; maintain the 0 °C bath.

    • Seal the flask (while maintaining a static N₂ atmosphere) and continue stirring at 0 °C for 1 hour.

    • Transfer the sealed flask to a refrigerator (0-5 °C) and leave it undisturbed for 48 hours. A white crystalline precipitate should form during this time.[12]

    • Collect the precipitate by rapid vacuum filtration. Wash the solid with cold, anhydrous CPME or diethyl ether.

    • Dry the resulting Pinner salt under high vacuum to yield the pure product.

Protocol 2: Lewis Acid-Promoted Pinner Reaction using TMSOTf

This protocol provides a milder alternative to gaseous HCl, suitable for sensitive substrates.[5][7]

  • Objective: To synthesize a carboxylic ester directly from an electron-withdrawing nitrile and an alcohol.

  • Materials:

    • Electron-withdrawing nitrile (used as solvent)

    • Primary alcohol (1.0 eq)

    • Trimethylsilyl triflate (TMSOTf) (2.0 eq)

    • Round-bottom flask with a stir bar, under a nitrogen atmosphere.

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and the electron-withdrawing nitrile (used as solvent, approx. 4 mL per mmol of alcohol).

    • Cool the mixture to 0 °C.

    • Slowly add trimethylsilyl triflate (2.0 eq) dropwise via syringe. An exothermic reaction may occur.

    • Allow the reaction to warm to room temperature and stir for 24-65 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by silica gel column chromatography.

References

Technical Support Center: Purification of 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 3-Bromo-4-fluoro-benzamidine hydrochloride via recrystallization. As a key intermediate in pharmaceutical development, particularly for novel anti-cancer and anti-viral agents, achieving high purity is paramount.[1] This document provides in-depth troubleshooting, a detailed experimental protocol, and answers to frequently asked questions to ensure successful and efficient purification.

Compound Profile & Recrystallization Suitability

Summarizing the key characteristics of this compound is the first step in designing a robust purification strategy. Its salt form is a critical determinant for solvent selection.

PropertyValueSource
CAS Number 929884-81-1[1][2]
Molecular Formula C₇H₆BrFN₂·HCl[1]
Molecular Weight 253.5 g/mol [1]
Appearance White to off-white solid[1]
Purity (Typical) ≥ 95% (before recrystallization)[1]
Storage Conditions 0-8 °C[1]

The presence of the hydrochloride salt makes the compound significantly more polar than its freebase form. This property is leveraged in recrystallization, as it dictates a preference for polar solvents where solubility shows a strong temperature dependence.[3][4] The principle of recrystallization relies on dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the "mother liquor".[5][6]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What's happening?

A1: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.

  • Incorrect Solvent: this compound is a polar salt. It will have poor solubility in nonpolar solvents (e.g., hexane, toluene) regardless of temperature. Ensure you are using a sufficiently polar solvent. For compounds with amine functionalities, polar protic solvents like ethanol, methanol, or water are excellent starting points.[3][7]

  • Insoluble Impurities: The material that refuses to dissolve may not be your target compound but rather insoluble impurities. If a significant portion of your compound has dissolved and only a small amount of solid remains, you can proceed to the next step. The insoluble material can be removed via hot gravity filtration.[7] Do not keep adding excessive solvent, as this will drastically reduce your final yield.[8]

Q2: The compound dissolved completely, but no crystals have formed after cooling to room temperature and placing in an ice bath. What should I do?

A2: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[9] Crystal formation requires a nucleation event to begin.[9]

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation.[8]

    • Seeding: If you have a small crystal of pure product saved from a previous batch, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[8]

  • Excess Solvent: This is the most common reason for crystallization failure.[9] If induction techniques do not work, you likely added too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10]

Troubleshooting_Crystallization_Failure start Compound dissolved, but no crystals form upon cooling sub_supersaturated Cause: Supersaturated Solution start->sub_supersaturated Likely Reason sub_excess_solvent Cause: Too Much Solvent Used start->sub_excess_solvent Common Mistake sol_induce Solution: Induce Crystallization (Scratch glass, Add seed crystal) sub_supersaturated->sol_induce First Action sol_reduce_volume Solution: Reduce Solvent Volume (Boil off excess solvent and re-cool) sub_excess_solvent->sol_reduce_volume Remedy sol_induce->sol_reduce_volume If induction fails Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Isolation A 1. Select Solvent System (e.g., EtOH/Water) B 2. Dissolve Crude Solid (in minimum hot solvent) A->B C 3. Hot Gravity Filtration (If insoluble impurities or color) B->C Optional Step D 4. Slow Cooling (Allow to reach RT, then ice bath) B->D C->D E 5. Vacuum Filtration (Collect crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

References

Technical Support Center: Synthesis of 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate.[1] Our goal is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing explanations of the root causes and actionable solutions.

Problem 1: Low or No Yield of this compound

Question: I am getting a very low yield, or in some cases, no desired product at all. My starting material, 3-Bromo-4-fluoro-benzonitrile, seems to be consumed. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the Pinner reaction, the common method for this synthesis, is a frequent issue that can almost always be traced back to reaction conditions and the stability of the intermediates. The primary suspect is often the presence of water, which competes with the desired ammonolysis step.

Root Cause Analysis:

  • Hydrolysis of the Pinner Salt Intermediate: The Pinner reaction proceeds via an imino ester hydrochloride salt (a "Pinner salt").[2] This intermediate is highly susceptible to hydrolysis. If water is present in the reaction mixture, the Pinner salt will be hydrolyzed to the corresponding ester (methyl or ethyl 3-bromo-4-fluorobenzoate) or, upon workup, the carboxylic acid (3-bromo-4-fluorobenzoic acid), instead of reacting with ammonia to form the desired amidine.[2]

  • Decomposition of the Diazonium Salt (if applicable to starting material synthesis): If your 3-Bromo-4-fluoro-benzonitrile was synthesized via a Sandmeyer reaction, incomplete conversion or decomposition of the intermediate diazonium salt can lead to phenolic byproducts in your starting material, which can complicate the subsequent Pinner reaction.

Troubleshooting Steps & Solutions:

  • Ensure Anhydrous Conditions: This is the most critical parameter.

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of dry nitrogen or in a desiccator before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are purifying solvents in-house, ensure they are properly dried and stored over molecular sieves.

    • Run the reaction under an inert atmosphere (dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Purity of Starting Materials:

    • 3-Bromo-4-fluoro-benzonitrile: Verify the purity of your starting nitrile. Impurities from its synthesis, such as isomeric bromofluorotoluenes or unreacted precursors, can interfere with the reaction.

    • Reagents: Use freshly opened or properly stored anhydrous reagents (e.g., ethanol, HCl gas or solution in an organic solvent).

  • Temperature Control: The Pinner salt is thermally unstable.[2] The initial formation of the Pinner salt should be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.

Experimental Protocol: Rigorous Anhydrous Pinner Reaction Setup

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for inert gas, a thermometer, and a septum for additions.

  • Maintain a positive pressure of dry nitrogen or argon throughout the experiment.

  • Add your anhydrous solvent (e.g., diethyl ether or dichloromethane) and 3-Bromo-4-fluoro-benzonitrile to the flask via a syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., dioxane) dropwise.

  • Stir the reaction at low temperature for the recommended time to form the Pinner salt.

  • For the subsequent ammonolysis, use anhydrous ammonia gas or a solution of ammonia in an anhydrous alcohol.

Problem 2: Presence of 3-Bromo-4-fluorobenzamide as a Major Byproduct

Question: My final product is contaminated with a significant amount of 3-Bromo-4-fluorobenzamide. How is this forming and how can I prevent it?

Answer:

The formation of the corresponding benzamide is a classic byproduct in amidine synthesis and is typically a result of incomplete reaction or hydrolysis.

Root Cause Analysis:

  • Incomplete Imidoylation: If the initial Pinner reaction to form the imino ester (Pinner salt) is incomplete, the unreacted nitrile can be hydrolyzed to the amide during the workup or purification stages, especially under non-anhydrous or basic conditions.

  • Hydrolysis of the Amidine Product: The final amidine product itself can be susceptible to hydrolysis back to the amide, particularly if exposed to water for prolonged periods, especially at elevated temperatures or non-neutral pH.

Troubleshooting Steps & Solutions:

  • Drive the Pinner Reaction to Completion:

    • Ensure a sufficient excess of the alcohol and HCl is used to favor the formation of the Pinner salt.

    • Monitor the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or in-situ IR) to confirm the disappearance of the starting nitrile before proceeding with the ammonolysis.

  • Careful Work-up:

    • Minimize the exposure of the reaction mixture and the isolated product to water.

    • If an aqueous workup is necessary, perform it quickly and at a low temperature.

    • Ensure that the pH during workup and storage is controlled, as both strongly acidic and basic conditions can promote hydrolysis. The hydrochloride salt form of the amidine is generally more stable.

  • Purification Strategy:

    • If the amide is present, purification can be achieved by recrystallization, taking advantage of the different solubility profiles of the amidine hydrochloride salt and the neutral amide.

    • Consider a non-aqueous workup if feasible for your specific process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound, and where do they come from?

A1: The impurities can be broadly categorized based on their origin:

Impurity/ByproductPotential Origin
3-Bromo-4-fluoro-benzonitrile Unreacted starting material.
3-Bromo-4-fluorobenzamide Incomplete reaction or hydrolysis of the product.
Methyl/Ethyl 3-bromo-4-fluorobenzoate Hydrolysis of the Pinner salt intermediate in the presence of water.[2]
3-Bromo-4-fluorobenzoic acid Further hydrolysis of the ester byproduct.
Isomeric Impurities (e.g., 2-Bromo-4-fluorobenzamidine hydrochloride) Arising from isomeric impurities in the starting 3-Bromo-4-fluoro-benzonitrile, which can be introduced during the bromination of 4-fluorotoluene.
Unreacted Precursors to the Nitrile For example, 3-bromo-4-fluoro-benzoic acid amide if the nitrile was prepared by dehydration.

Q2: How can I best monitor the progress of the Pinner reaction and the subsequent ammonolysis?

A2: A combination of techniques is recommended for effective reaction monitoring:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of the starting nitrile and the appearance of the product. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment and to detect volatile byproducts, GC-MS is an excellent tool. You can monitor the disappearance of the starting nitrile peak and the emergence of new peaks corresponding to intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for monitoring the purity of the final product and can be used to quantify the levels of non-volatile impurities like the corresponding amide or carboxylic acid.[1]

  • In-situ Infrared (IR) Spectroscopy: If available, in-situ IR can be a powerful tool to monitor the reaction in real-time by tracking the disappearance of the nitrile stretch (around 2230 cm⁻¹) and the appearance of new functional group stretches.

Q3: What is the best way to purify the final this compound product?

A3: The purification strategy depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most common and effective method for purifying the solid hydrochloride salt. A suitable solvent system might be a mixture of an alcohol (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or ethyl acetate). The goal is to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Acid-Base Extraction: If you have significant amounts of neutral organic impurities (like the starting nitrile or ester byproduct), you can dissolve the crude product in a dilute acid, wash with an organic solvent to remove the neutral impurities, and then carefully basify the aqueous layer to precipitate the free amidine, which can then be re-isolated as the hydrochloride salt. Be cautious, as the free amidine may be less stable than its salt form.

  • Column Chromatography: While possible, chromatography on silica gel can be challenging for the highly polar amidine hydrochloride. It is more practical to chromatograph the free base form of the amidine and then convert it back to the hydrochloride salt.

Visualizing the Synthetic Pathway and Potential Byproducts

The following diagram illustrates the primary synthetic route to this compound and the points at which common byproducts can form.

Synthesis_Byproducts Start 3-Bromo-4-fluoro-benzonitrile PinnerSalt Imino Ester HCl (Pinner Salt) Start->PinnerSalt + Anhydrous ROH, HCl Amide 3-Bromo-4-fluorobenzamide Start->Amide Hydrolysis (workup) AmidineHCl 3-Bromo-4-fluoro-benzamidine HCl (Desired Product) PinnerSalt->AmidineHCl + Anhydrous NH3 Ester Methyl/Ethyl 3-bromo-4-fluorobenzoate PinnerSalt->Ester + H2O (during reaction) AmidineHCl->Amide Hydrolysis (prolonged exposure to H2O) Acid 3-Bromo-4-fluorobenzoic acid Ester->Acid + H2O (workup)

Caption: Synthetic pathway and common byproducts.

References

Technical Support Center: Stability of 3-Bromo-4-fluoro-benzamidine hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 3-Bromo-4-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in aqueous solutions. We understand that stability is a critical parameter in your experiments, and this resource aims to equip you with the necessary knowledge to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: I just dissolved this compound in a neutral aqueous buffer (pH 7.2) for my assay. How long can I expect the solution to be stable at room temperature?

As a general best practice, we do not recommend storing aqueous solutions of benzamidine derivatives for more than one day.[1] While the hydrochloride salt form enhances solubility and initial stability, the benzamidine functional group is susceptible to hydrolysis over time. For assays requiring the utmost precision, it is always advisable to prepare fresh solutions immediately before use. If short-term storage is unavoidable, refrigerate the solution at 2-8°C and use it within 24 hours.

Q2: My experiment requires me to work in a basic pH range (pH 9-11). Are there any stability concerns with this compound under these conditions?

Yes, you should be highly concerned about the stability of this compound in basic aqueous solutions. Benzamidinium compounds are known to undergo hydrolysis in weakly basic water to form the corresponding primary amide, in this case, 3-bromo-4-fluoro-benzamide.[2][3][4] The rate of this hydrolysis reaction increases significantly with an increase in pH.[2][4] For instance, studies on unsubstituted benzamidinium have shown a dramatic decrease in half-life as the pH increases from 9 to 13.[2][3][4] Therefore, in a basic environment, you can expect an accelerated degradation of your compound.

Q3: What is the primary degradation product of this compound in an aqueous solution, and what is the mechanism?

The primary degradation pathway for benzamidines in aqueous solutions is hydrolysis, leading to the formation of the corresponding benzamide and ammonia. In the case of this compound, the main degradation product would be 3-bromo-4-fluoro-benzamide.

The degradation mechanism is pH-dependent. The dominant pathway, particularly in neutral to basic conditions, involves the nucleophilic attack of a hydroxide ion (HO-) on the carbon atom of the neutral benzamidine's amidine group.[2][4] The protonated benzamidinium cation is significantly more resistant to direct attack by water. However, the overall rate of hydrolysis is governed by the equilibrium between the protonated and neutral forms of the benzamidine.[4]

StabilityWorkflow cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation Prep Prepare solution of compound in aqueous buffer T0 t = 0h HPLC Analysis Prep->T0 T1 t = 1h HPLC Analysis T0->T1 Incubate at experimental temp. T2 t = 2h HPLC Analysis T1->T2 Continue incubation T_final t = 24h HPLC Analysis T2->T_final ... Plot Plot % Remaining Compound vs. Time T_final->Plot

References

Technical Support Center: 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound, with a primary focus on preventing its hydrolysis.

Introduction

This compound is a critical intermediate in pharmaceutical and biochemical research, often utilized in the synthesis of enzyme inhibitors and other bioactive molecules.[1] The core of its reactivity lies in the benzamidine functional group. However, this same group is susceptible to hydrolysis, which can lead to the formation of the corresponding benzamide, compromising experimental outcomes. This guide provides a comprehensive overview of the hydrolysis mechanism, preventative measures, and analytical methods to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway is the hydrolysis of the amidine functional group to form 3-Bromo-4-fluoro-benzamide and ammonia. This reaction can be catalyzed by both acidic and basic conditions.

Q2: How do the bromo and fluoro substituents affect the stability of the molecule?

The bromine and fluorine atoms are electron-withdrawing groups. These groups increase the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack by water.[2] This suggests that this compound may be more prone to hydrolysis compared to unsubstituted benzamidine.

Q3: What are the ideal storage conditions for the solid compound?

The solid hydrochloride salt is relatively stable. It is recommended to store it at 0-8 °C in a tightly sealed container to protect it from moisture.[1]

Q4: Can I pre-make aqueous stock solutions?

It is strongly advised not to store aqueous solutions of this compound for extended periods. Aqueous solutions are prone to hydrolysis and should be prepared fresh for each experiment.[3] If a solution must be made in advance, it should be used within the same day.

Troubleshooting Guide: Preventing Hydrolysis During Experiments

This section addresses specific issues you may encounter and provides actionable solutions to minimize hydrolysis.

Issue 1: My compound seems to lose activity over the course of my experiment.

Cause: This is a classic sign of hydrolysis. The amidine is likely converting to the less active (or inactive) benzamide.

Solution:

  • pH Control: The rate of hydrolysis is highly pH-dependent.[1][4] Benzamidines are generally most stable in the slightly acidic pH range. For aqueous buffers, aim for a pH between 4 and 6. Avoid neutral to alkaline conditions (pH > 7) where hydrolysis is significantly accelerated.[1]

  • Temperature: Perform your reactions at the lowest temperature compatible with your experimental protocol. Higher temperatures accelerate the rate of hydrolysis.

  • Solvent Choice: If your experimental design allows, using anhydrous organic solvents will prevent hydrolysis. For aqueous systems, minimize the time the compound is in solution.

Issue 2: I am seeing an unexpected peak in my HPLC analysis.

Cause: An additional peak is likely the hydrolysis product, 3-Bromo-4-fluoro-benzamide.

Solution:

  • Confirm Identity: Use the HPLC method detailed below to confirm the identity of the impurity. If possible, obtain a standard of 3-Bromo-4-fluoro-benzamide to compare retention times.

  • Implement Preventative Measures: If the hydrolysis product is detected, immediately implement the preventative measures outlined in Issue 1. This includes preparing fresh solutions, controlling pH, and maintaining low temperatures.

Issue 3: My results are inconsistent between experiments.

Cause: Inconsistent results can arise from variable levels of hydrolysis. This can be due to slight differences in solution preparation time, pH of the media, or temperature fluctuations.

Solution:

  • Standardize Your Protocol: Ensure that your protocol for handling this compound is strictly standardized. This includes:

    • Always preparing fresh solutions immediately before use.

    • Using freshly prepared and pH-verified buffers.

    • Precisely controlling the temperature of your reaction.

  • Forced Degradation Study: Consider performing a forced degradation study to understand the stability of the compound under your specific experimental conditions. This involves intentionally degrading the compound under acidic, basic, and oxidative stress to identify and quantify the degradation products.[5][6][7][8][9]

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Solution
  • Bring the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the required amount of the compound in a dry, clean vial.

  • Add the desired volume of cold (4 °C) aqueous buffer (pH 4-6) to the vial.

  • Vortex briefly until the compound is fully dissolved.

  • Use the solution immediately. Do not store.

Protocol 2: Stability-Indicating HPLC Method

This method can be used to separate 3-Bromo-4-fluoro-benzamidine from its primary hydrolysis product, 3-Bromo-4-fluoro-benzamide.

Parameter Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Sample Preparation: Dilute a small aliquot of your reaction mixture with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis.

Protocol 3: Monitoring Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of hydrolysis in real-time.

  • Prepare a solution of this compound in a deuterated buffer (e.g., d4-acetic acid buffer in D₂O) at a known concentration.

  • Acquire a ¹H NMR spectrum at time zero.

  • Incubate the NMR tube at the desired temperature.

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of a characteristic peak of the starting material and the corresponding increase in the integral of a characteristic peak of the 3-Bromo-4-fluoro-benzamide product.

Visualizing the Hydrolysis Pathway and Prevention

To better understand the process, the following diagrams illustrate the hydrolysis mechanism and a recommended workflow for prevention.

Hydrolysis_Mechanism cluster_conditions Driving Conditions cluster_reaction Hydrolysis Reaction H2O Water (Nucleophile) Intermediate Tetrahedral Intermediate H2O->Intermediate Nucleophilic Attack H_plus Acid (H⁺) (Catalyst) Amidine 3-Bromo-4-fluoro-benzamidine (Active Compound) H_plus->Amidine Protonation (Activation) OH_minus Base (OH⁻) (Catalyst) OH_minus->H2O Increases Nucleophilicity Amidine->Intermediate Amide 3-Bromo-4-fluoro-benzamide (Inactive Product) Intermediate->Amide Ammonia Ammonia (NH₃) (Byproduct) Intermediate->Ammonia Prevention_Workflow Start Start: Need to use the compound Prep Prepare Solution Fresh Immediately before use Start->Prep Solvent_Check Aqueous or Organic Solvent? Prep->Solvent_Check Organic Use Anhydrous Organic Solvent Solvent_Check->Organic Organic Aqueous Use Cold (4°C) Aqueous Buffer Solvent_Check->Aqueous Aqueous Use Use Immediately in Experiment Organic->Use pH_Control Adjust Buffer to pH 4-6 Aqueous->pH_Control Temp_Control Maintain Low Reaction Temp. pH_Control->Temp_Control Temp_Control->Use End Experiment Complete Use->End

References

Technical Support Center: Improving the Solubility of 3-Bromo-4-fluoro-benzamidine hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-4-fluoro-benzamidine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to overcome solubility challenges encountered during in vitro experimentation. Our goal is to ensure you can achieve accurate and reproducible results by maintaining your compound's bioavailability in aqueous assay systems.

Section 1: Understanding the Challenge & Core Concepts (FAQs)

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: What is this compound, and why is its solubility a potential issue?

A1: this compound is a synthetic organic compound featuring a benzamidine core structure.[1][2] Benzamidine and its derivatives are well-known for their activity as reversible inhibitors of serine proteases, such as trypsin and thrombin, making them valuable tools in biochemical research and drug discovery.[3][4] The compound is supplied as a hydrochloride salt to enhance its aqueous solubility.[5] However, like many small molecules, its solubility in neutral aqueous buffers used for in vitro assays can be limited, leading to precipitation and inaccurate experimental outcomes.

Q2: What is the best starting solvent for creating a high-concentration stock solution?

A2: The industry-standard starting solvent is Dimethyl sulfoxide (DMSO) .[6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds.[7] For benzamidine derivatives specifically, DMSO is a recommended solvent for preparing stock solutions.[8] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q3: My compound dissolves perfectly in DMSO, but it precipitates when I add it to my cell culture media or assay buffer. What is happening?

A3: This common phenomenon is known as "crashing out" or precipitation.[6] It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower. The final concentration of the organic solvent (e.g., DMSO) in the assay buffer is often too low to keep the compound dissolved.

Q4: How does pH influence the solubility of this compound?

A4: The pH of the aqueous buffer is a critical factor. The benzamidine functional group is basic and can be protonated. As a hydrochloride salt, the compound is already in its more soluble, protonated (charged) form. The solubility of benzamidine itself has been shown to decrease as the pH increases (becomes more alkaline).[9] Therefore, maintaining a slightly acidic to neutral pH (ideally below 7.5) is often beneficial for keeping the compound in solution.

Q5: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A5: While this is cell-line dependent, a final DMSO concentration of less than 0.5% is generally considered safe for most cell cultures. Concentrations above 1% can be cytotoxic.[6] It is imperative to always run a "vehicle control" — an identical experiment where only the solvent (e.g., DMSO) is added to the assay buffer at the same final concentration used for the test compound. This allows you to distinguish the effect of the compound from the effect of the solvent.

Q6: How should I store stock and working solutions of this compound?

A6: High-concentration stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[10] Aqueous solutions of benzamidine derivatives can be unstable and are prone to degradation.[8] It is strongly recommended to prepare fresh aqueous working solutions from the frozen DMSO stock for each experiment and not to store them for more than one day.[8]

Section 2: Troubleshooting Workflow for Solubility Issues

When encountering solubility problems, a systematic approach is key. Follow this workflow to diagnose and solve the issue.

G start Goal: Achieve Desired Final Concentration in Aqueous Assay prep_stock 1. Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->prep_stock check_stock Does it fully dissolve? prep_stock->check_stock stock_fail Problem: Insoluble in Stock check_stock->stock_fail No stock_ok Stock Solution is Clear check_stock->stock_ok Yes heat_vortex A. Gently warm (37°C) & vortex. Use sonication bath if needed. stock_fail->heat_vortex alt_solvent B. Test alternative solvents: DMF, DMA, or Ethanol heat_vortex->alt_solvent lower_stock_conc C. Lower the stock concentration (e.g., to 5 mM) alt_solvent->lower_stock_conc dilute 2. Dilute Stock into Aqueous Assay Buffer stock_ok->dilute check_final Does it precipitate ('crash out')? dilute->check_final final_ok Success: Compound is Soluble! Proceed with Assay & Vehicle Control check_final->final_ok No crash_fail Problem: Precipitation in Buffer check_final->crash_fail Yes optimize_dilution A. Optimize Dilution: - Lower final DMSO% (<0.5%) - Warm buffer to 37°C - Add stock dropwise while vortexing crash_fail->optimize_dilution modify_ph B. Modify Buffer pH: Test solubility in buffers from pH 6.0 to 7.4 optimize_dilution->modify_ph cosolvent C. Use a Co-solvent System: Prepare stock in DMSO with 10-20% PEG400 or Solutol HS 15 modify_ph->cosolvent

Caption: A step-by-step decision tree for troubleshooting solubility.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for preparing and testing solutions of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for creating an accurate stock solution, a fundamental step for any experiment.[10][11][12]

  • Pre-calculation: Determine the mass of this compound (MW: ~253.5 g/mol [1][2]) needed to make a desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * 0.2535 g/mmol * Volume (L) * 1000 mg/g

    • Example for 1 mL: Mass (mg) = 10 * 0.2535 * 0.001 * 1000 = 2.535 mg

  • Weighing: Accurately weigh the calculated amount of the solid compound using a calibrated analytical balance. It is often easier to weigh a slightly different mass (e.g., 2.60 mg) and adjust the solvent volume accordingly to achieve the exact desired concentration.[12]

  • Dissolution: Add the weighed compound to an appropriate sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous, high-purity DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If solids remain, briefly sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[6]

  • Verification: Visually inspect the solution against a bright light to ensure there are no undissolved particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Systematic pH-Based Solubility Screening

This protocol helps determine the optimal pH for your aqueous assay buffer.

  • Buffer Preparation: Prepare a set of physiologically relevant buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4). See Table 3 for examples.

  • Spike-in: In separate clear microcentrifuge tubes, add 99 µL of each prepared buffer.

  • Dilution: Add 1 µL of your 10 mM DMSO stock solution to each tube (this creates a 100 µM solution with 1% DMSO).

  • Mixing & Equilibration: Vortex each tube immediately after adding the stock. Let the tubes sit at room temperature for 30 minutes to 1 hour to equilibrate.

  • Observation: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). You can also measure absorbance at ~600 nm on a plate reader; higher absorbance indicates scattering from precipitated material.

Protocol 3: The Essential Vehicle Control

This control is non-negotiable and ensures that any observed biological effect is due to your compound and not the solvent system.

  • Identify Maximum Solvent Concentration: Determine the highest final concentration of your solvent system (e.g., 0.5% DMSO) that will be present in any experimental well or tube.

  • Prepare Vehicle Solution: Create a "mock" stock solution containing only the solvent(s) (e.g., 100% DMSO).

  • Add to Control Wells: In your experiment, include control wells/tubes that receive the same volume of this "mock" stock as the compound-treated wells receive of the actual compound stock.

  • Analysis: Process and analyze the vehicle control samples identically to all other samples. The response in the vehicle control represents the baseline against which the compound's activity is measured.

Section 4: Data & Formulation Tables

Table 1: Physical & Chemical Properties
PropertyValueSource(s)
Chemical Name This compound[1][2]
Molecular Formula C₇H₆BrFN₂·HCl[1][2]
Molecular Weight ~253.5 g/mol [1][2]
Appearance White to off-white solid[2]
Storage Temperature 0-8°C (solid), -20°C to -80°C (in solution)[2]
Table 2: Recommended Solvents & Formulation Aids
Solvent / ExcipientRoleStarting ConcentrationNotesSource(s)
DMSO Primary Solvent10-50 mM (Stock)Use anhydrous, high-purity grade.[6][8]
DMF / DMA Alternative Solvent10-50 mM (Stock)Test if DMSO is incompatible or ineffective.[6][8]
Ethanol Alternative Solvent10-50 mM (Stock)Can be more volatile; ensure proper sealing.[6][8]
PEG400 Co-solvent10-20% in stockCan improve solubility in aqueous phase.[7]
Solutol HS 15 Surfactant5-10% in stockForms micelles to aid solubilization.[7]
Table 3: Example Buffer Systems for pH Screening
Buffer SystempH RangePreparation Notes
MES 5.5 - 6.7Good for slightly acidic conditions.
PIPES 6.1 - 7.5Commonly used in cell culture applications.
HEPES 6.8 - 8.2Very common, robust physiological buffer.
PBS ~7.4Standard physiological buffer, but pH is fixed.

References

Side reactions to consider in the synthesis of substituted benzamidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzamidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amidine synthesis. Here, we provide in-depth, field-proven insights into the common side reactions, their mechanistic origins, and robust troubleshooting strategies to enhance the yield, purity, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted benzamidines?

A1: The two most prevalent laboratory methods for synthesizing benzamidines are the Pinner reaction and the direct addition of nucleophiles to nitriles.

  • The Pinner Reaction: This classic method involves the acid-catalyzed reaction of a substituted benzonitrile with an alcohol (e.g., ethanol) to form an intermediate alkyl imidate salt, commonly known as a Pinner salt. This salt is then reacted with ammonia or an amine to yield the target benzamidine.[1][2][3] This is a reliable and widely used method, but it is highly sensitive to reaction conditions.

  • Direct Nucleophilic Addition: This approach involves the direct addition of an amine or an organometallic reagent to a benzonitrile. To overcome the low electrophilicity of the nitrile, this often requires activating the nucleophile (e.g., using a strong base to deprotonate an amine) or the nitrile (e.g., using a Lewis acid or transition metal catalyst).[4][5]

Q2: I'm performing a Pinner reaction and my yield is low, with significant amounts of a benzoate ester by-product. What is happening?

A2: This is one of the most common side reactions in the Pinner synthesis. The intermediate Pinner salt (alkyl imidate hydrochloride) is highly susceptible to hydrolysis.[2][6] If water is present in the reaction medium, it can act as a nucleophile, attacking the imidate salt to produce the corresponding benzoate ester and ammonium chloride. This reaction is particularly favorable under acidic conditions.[6][7]

Q3: Besides esters, what other major side products should I be aware of in a Pinner synthesis?

A3: The second most common side product is the corresponding N-substituted benzamide. This typically arises from the thermal decomposition of the intermediate Pinner salt.[2][3] Pinner salts are often thermodynamically unstable and can rearrange, especially at elevated temperatures, to form the more stable amide and an alkyl chloride.[2][3] Additionally, if an excess of alcohol is used in the first step, the Pinner salt can react further to form an orthoester.[1][2]

Q4: Can the benzonitrile starting material itself cause side reactions?

A4: Yes. Under strong acidic conditions, benzonitriles can undergo self-condensation or cyclotrimerization to form highly stable 1,3,5-triazine derivatives.[7][8] This reaction consumes your starting material and can be difficult to reverse. The formation of these triazines is promoted by harsh conditions, such as high concentrations of strong acids and elevated temperatures.

Q5: I am attempting to synthesize an N-substituted benzamidine and I'm observing over-alkylation. How can I prevent this?

A5: Over-alkylation can occur if the newly formed N-substituted benzamidine is sufficiently nucleophilic to react with the alkylating agent present in the reaction. This is more common in syntheses that do not follow the Pinner route, for instance, when reacting a nitrile with an amine under basic conditions in the presence of an alkyl halide. To mitigate this, carefully control the stoichiometry of your alkylating agent and consider adding it slowly to the reaction mixture to maintain a low concentration.

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to troubleshoot common issues encountered during the synthesis of substituted benzamidines.

Issue 1: Formation of Benzoate Ester as a Major By-product
  • Observed Symptom: Your final product is contaminated with a significant amount of the corresponding benzoate ester (e.g., ethyl benzoate if using ethanol in a Pinner reaction), confirmed by NMR, GC-MS, or LC-MS.

  • Root Cause Analysis: The intermediate Pinner salt is undergoing hydrolysis. This is almost always due to the presence of water in the reaction. The 3% yield in a Pinner reaction performed in acetonitrile/water (10:1) suggests that water is highly detrimental.[9]

  • Mechanism of Side Reaction:

    hydrolysis_mechanism

    Figure 1: Hydrolysis of Pinner Salt to Benzoate Ester.
  • Solutions & Mitigation Protocol:

    • Ensure Anhydrous Conditions: This is the most critical factor.[3][10]

      • Use oven-dried glassware (120°C for at least 4 hours).

      • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or using molecular sieves).

      • Ensure your benzonitrile and alcohol starting materials are dry.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

    • Strict Temperature Control: The initial formation of the Pinner salt should be performed at low temperatures (typically 0°C).[2][3] Bubbling dry HCl gas through the alcohol/nitrile mixture at 0°C helps to minimize side reactions.

    • Purification Strategy: If ester formation has already occurred, it can often be removed from the more basic benzamidine product through acid-base extraction.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The benzamidine will be protonated and move to the aqueous layer, while the neutral ester remains in the organic layer.

      • Separate the layers. Basify the aqueous layer (e.g., with 2M NaOH) to deprotonate the benzamidine, which can then be extracted back into an organic solvent.

Issue 2: Formation of Benzamide as a Major By-product
  • Observed Symptom: Your crude product contains a significant amount of the corresponding benzamide, which can be difficult to separate from the desired benzamidine.

  • Root Cause Analysis: This side product typically arises from two main pathways:

    • Thermal Decomposition of the Pinner Salt: Pinner salts are thermodynamically unstable and can eliminate an alkyl chloride upon heating to form the stable amide.[2][3]

    • Hydrolysis of the Nitrile: Under certain conditions, particularly with milder acid catalysis and the presence of water, the nitrile itself can be partially hydrolyzed to the primary amide.[11]

  • Mechanism of Side Reaction (Thermal):

    thermal_decomposition

    Figure 2: Thermal Decomposition of Pinner Salt to Benzamide.
  • Solutions & Mitigation Protocol:

    • Maintain Low Temperatures: During the formation and handling of the Pinner salt, it is crucial to keep the temperature low (ideally ≤ 0°C) to prevent decomposition.[2][3] Avoid heating the reaction mixture until the ammonolysis/aminolysis step.

    • Use the Pinner Salt Immediately: Do not isolate and store the Pinner salt unless absolutely necessary. It is best to generate it in situ and proceed directly to the next step.

    • Purification Strategy: Separating a benzamide from a benzamidine can be challenging due to similar polarities.

      • Recrystallization: Careful selection of a solvent system can achieve separation. A mixture of ethanol and water is often a good starting point for benzamides.[12] Experiment with different solvent ratios to find optimal conditions where one compound crystallizes while the other remains in the mother liquor.

      • Chromatography: If recrystallization fails, column chromatography on silica gel is a viable option. A solvent gradient from a non-polar eluent (e.g., hexanes/ethyl acetate) to a more polar, slightly basic eluent (e.g., dichloromethane/methanol with 1% triethylamine) can effectively separate the more basic amidine from the neutral amide.

Issue 3: Formation of 1,3,5-Triazine By-products
  • Observed Symptom: A very non-polar, highly symmetric compound is observed in your crude product, often with a distinctive fragmentation pattern in mass spectrometry. NMR may show only a few aromatic signals despite a high molecular weight.

  • Root Cause Analysis: Benzonitriles can undergo acid-catalyzed cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazines.[7] This is favored by strong Lewis or Brønsted acids and higher temperatures.

  • Mechanism of Side Reaction:

    triazine_formation

    Figure 3: Acid-Catalyzed Formation of 1,3,5-Triazines.
  • Solutions & Mitigation Protocol:

    • Use Milder Acidic Conditions: Avoid using strong Lewis acids (like AlCl₃) or superacids if possible. For the Pinner reaction, using gaseous HCl in an alcohol is generally sufficient and less prone to promoting trimerization than stronger acid systems.

    • Control Temperature: As with other side reactions, maintain low temperatures during the acid-catalyzed steps.

    • Purification Strategy: Triazines are typically non-polar and highly crystalline. They can often be separated from the more polar and basic benzamidine product by:

      • Filtration: If the triazine is poorly soluble, it may precipitate from the reaction mixture and can be filtered off.

      • Chromatography: The large polarity difference makes separation by silica gel chromatography straightforward.

      • Acid-Base Extraction: The basic amidine can be extracted into an aqueous acid phase, leaving the neutral triazine in the organic phase.

Quantitative Insights: Impact of Reaction Conditions

While comprehensive kinetic data for side product formation is often substrate-dependent, general trends have been established in the literature. The following table summarizes the qualitative impact of key reaction parameters on the formation of common side products in the Pinner synthesis.

ParameterImpact on Ester Formation (Hydrolysis)Impact on Amide Formation (Decomposition)Impact on Triazine FormationRecommended Action for Benzamidine Synthesis
Water Content High Impact: Increases significantly with moisture.[9]Low ImpactLow ImpactUse anhydrous reagents and solvents; run under inert atmosphere.
Temperature Moderate Impact: Rate increases with temperature.High Impact: Significantly increases at elevated temperatures.[2][3]High Impact: Favored by higher temperatures.Maintain low temperature (0°C or below) during Pinner salt formation.
Acid Strength High Impact: Catalyzed by acid.Moderate ImpactHigh Impact: Favored by strong Brønsted or Lewis acids.[7]Use stoichiometric gaseous HCl; avoid excess or stronger acids.
Reaction Time Moderate Impact: Longer exposure to water increases risk.Moderate Impact: Longer time at elevated temperature increases risk.Moderate ImpactUse the Pinner salt intermediate immediately after formation.

References

Mastering the Pinner Reaction: A Technical Guide to Temperature Control and Preventing Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that mastering classic reactions like the Pinner synthesis is crucial for the efficient development of novel therapeutics and chemical entities. The formation of the imidate salt, or "Pinner salt," is a powerful transformation, but one that is exquisitely sensitive to reaction conditions, particularly temperature. This guide provides in-depth, field-proven insights into controlling the thermal profile of your Pinner reaction to maximize yield and purity by preventing unwanted decomposition.

The Critical Role of Temperature: Kinetic vs. Thermodynamic Control

The success of the Pinner reaction hinges on a fundamental principle of organic chemistry: kinetic versus thermodynamic control.[1][2]

  • The Desired Product (Kinetic): The formation of the Pinner salt (an alkyl imidate hydrochloride) is the kinetic product. This means it is the product that forms the fastest, favored under conditions where the reaction is essentially irreversible.[1] Low temperatures provide just enough energy to overcome the activation barrier for Pinner salt formation, but not enough for the reverse reaction or subsequent decomposition pathways to occur at a significant rate.[2]

  • The Decomposition Products (Thermodynamic): At elevated temperatures, the reaction equilibrium shifts. The Pinner salt, while formed quickly, is thermodynamically unstable.[3][4] Given sufficient thermal energy, it will decompose into the more stable thermodynamic products: an amide and an alkyl chloride.[4] This decomposition pathway becomes dominant at temperatures above the optimal range.

Therefore, the primary goal of temperature control in the Pinner reaction is to maintain conditions that exclusively favor the kinetic product.

Visualizing the Reaction Pathways

To better understand the competing reactions, consider the following workflow:

G cluster_0 Reaction Start cluster_1 Kinetic Pathway (Low Temperature) cluster_2 Thermodynamic Pathway (High Temperature) A Nitrile + Alcohol + Anhydrous HCl B Pinner Salt (Desired Product) A->B  Fast Formation   C Amide + Alkyl Chloride (Decomposition Products) B->C  Decomposition  

Caption: Kinetic vs. Thermodynamic Pathways in the Pinner Reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding temperature control in the Pinner reaction.

Q1: What is the optimal temperature range for the Pinner reaction?

A1: The optimal temperature for forming the Pinner salt is typically between -10°C and 5°C .[5] Many protocols recommend starting the reaction at 0°C by bubbling anhydrous hydrogen chloride gas through the cooled solution of the nitrile and alcohol.[1] It is crucial to maintain this low temperature throughout the HCl addition and the subsequent stirring period.

Q2: My reaction is exothermic upon adding HCl. Is this normal and how should I manage it?

A2: Yes, the protonation of the nitrile by a strong acid like HCl is an exothermic process.[6] If not controlled, this self-heating can quickly raise the local temperature of the reaction mixture into the decomposition range. To manage this:

  • Slow Reagent Addition: Introduce the anhydrous HCl gas or solution dropwise at a rate that allows your cooling system to dissipate the generated heat effectively.

  • Efficient Cooling: Use a well-maintained cooling bath (e.g., ice-salt or a cryocooler) and ensure efficient stirring to promote heat transfer from the reaction mixture to the bath.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing more solvent mass to absorb the heat.

Q3: What are the visual signs that my Pinner reaction is decomposing?

A3: While specific observations can be substrate-dependent, common indicators of decomposition include:

  • Color Change: The desired Pinner salt is often a white or off-white crystalline solid. A change in color to yellow, brown, or black is a strong indicator of decomposition and the formation of side products.[7][8]

  • Phase Change: Instead of a crystalline precipitate, you might observe the formation of a viscous oil or tar. This "oiling out" can occur when impurities, including decomposition products, depress the melting point of the solid.[9]

  • Gas Evolution: While HCl is a gas, any unexpected or vigorous gas evolution after the initial addition could be a sign of decomposition, though this is less common.

Q4: Can the structure of my nitrile or alcohol affect the thermal stability of the Pinner salt?

A4: Yes, the electronic and steric properties of your substrates can influence the stability of the imidate intermediate.

  • Nitrile Electronics: Electron-withdrawing groups on the nitrile can make the Pinner salt more susceptible to decomposition. Conversely, electron-donating groups may enhance stability.

  • Alcohol Sterics: While primary and secondary alcohols generally work well, bulkier alcohols can lead to less stable Pinner salts.[10] Recent studies have shown that using bulkier alcohols, such as n-butanol, can sometimes lead to more hydrolytically stable and isolable imidate salts, which may also confer greater thermal stability.[11]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during the Pinner reaction that are related to temperature control.

Problem Potential Cause(s) Recommended Actions & Explanations
Low or no yield of Pinner salt, starting material recovered. 1. Reaction temperature too low: Insufficient energy to overcome the activation barrier. 2. Inefficient HCl addition: Poor dispersion of HCl gas in the reaction mixture.1. Slowly increase temperature: Raise the temperature in small increments (e.g., to 5-10°C) and monitor for product formation by TLC or other methods. Be cautious not to overshoot the decomposition temperature. 2. Improve stirring and HCl delivery: Ensure vigorous stirring and that the HCl gas is bubbled through the solution via a fritted glass tube for better dispersion.
Reaction mixture turns dark (yellow/brown/black). 1. Temperature too high: The reaction has entered the thermodynamic decomposition pathway.[7] 2. Localized heating: Even if the bath temperature is low, poor stirring can create "hot spots" where the exotherm is not dissipated.1. Immediately cool the reaction: If the reaction is not yet complete, attempt to salvage it by crash-cooling the mixture. However, the product will likely be contaminated. 2. Improve heat transfer: For future runs, use a larger flask to increase the surface area for cooling, improve stirring, and add HCl more slowly. Consider using a solvent with a high heat capacity.
A thick, unstirrable slurry or an oil forms instead of a crystalline solid. 1. "Oiling out": The Pinner salt is forming as a liquid phase instead of a solid. This can be due to impurities (including decomposition products) or the intrinsic properties of the product.[9] 2. Supersaturation: The product is precipitating too quickly, trapping solvent and impurities.1. Add a co-solvent: If "oiling out" occurs, adding a small amount of a non-polar co-solvent in which the oil is sparingly soluble can sometimes induce crystallization. 2. Control precipitation rate: Add the HCl even more slowly to control the rate of Pinner salt formation and allow for proper crystal lattice formation. Adding seed crystals from a previous successful batch can also promote controlled crystallization.[9]
Low yield of the final product (e.g., amidine or ester) after workup. Decomposition during workup: The Pinner salt, even if formed cleanly at low temperature, can decompose if the workup is performed at room temperature or higher.Maintain low temperature during workup: Filter the Pinner salt quickly and wash it with a cold, anhydrous solvent. If the next step is hydrolysis or aminolysis, perform these reactions at a controlled low temperature before allowing the mixture to warm.

Experimental Protocol: Temperature-Controlled Pinner Salt Synthesis

This protocol provides a generalized procedure for the synthesis of an alkyl imidate hydrochloride with a strong emphasis on temperature control.

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous Alcohol (1.1 - 1.5 eq)

  • Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous Hydrogen Chloride (gas)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Gas inlet tube with fritted glass tip

  • Drying tube (e.g., with calcium chloride)

  • Cooling bath (e.g., ice-salt or cryocooler)

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooling: Charge the flask with the nitrile, anhydrous alcohol, and anhydrous solvent. Begin stirring and cool the mixture to 0°C using the cooling bath.

  • HCl Addition: Once the solution is at 0°C, begin bubbling anhydrous HCl gas through the solution via the fritted glass tube.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature. Adjust the rate of HCl addition to maintain the temperature between 0°C and 5°C. The reaction is often exothermic, so a slow, controlled addition is critical.[6]

  • Precipitation: The Pinner salt will typically begin to precipitate as a white solid during the HCl addition.

  • Reaction Completion: After the addition is complete (often determined by saturation, where the solution no longer absorbs HCl), continue to stir the reaction mixture at 0-5°C for several hours to ensure complete conversion.

  • Isolation: Isolate the Pinner salt by rapid filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

  • Drying and Storage: Dry the product under vacuum at a low temperature. Store the Pinner salt under an inert atmosphere at or below 0°C to prevent decomposition.[12]

Mechanism of Thermal Decomposition

Understanding the mechanism of decomposition underscores the importance of low temperatures. While the Pinner salt is stable at low temperatures, at higher temperatures, the chloride ion can act as a nucleophile, leading to the formation of the more thermodynamically stable amide and alkyl chloride.

G cluster_0 Pinner Salt (Imidate Hydrochloride) cluster_1 Nucleophilic Attack by Chloride cluster_2 Thermodynamic Products A R-C(=NH2+)-OR' Cl- B Transition State A->B  Δ (Heat)   C R-C(=O)-NH2 (Amide) + R'-Cl (Alkyl Chloride) B->C  Rearrangement  

References

Technical Support Center: Characterization of Impurities in 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for 3-Bromo-4-fluoro-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers and troubleshooting protocols to address common challenges encountered during the analysis and characterization of impurities in this compound. Our goal is to move beyond simple instructions and explain the scientific reasoning behind each step, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might find in a sample of this compound?

A1: Impurities in any given sample can be broadly categorized into three sources: the synthetic route, subsequent degradation, and storage. For this compound, you should be aware of the following potential impurities:

  • Process-Related Impurities (Synthesis): These are byproducts or unreacted materials from the manufacturing process. The synthesis often starts from precursors like 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluoronitrobenzene.[1][2] Therefore, potential impurities include:

    • Starting Materials: Unreacted 3-bromo-4-fluorobenzonitrile or related precursors.

    • Intermediates: Incompletely converted intermediates from the synthesis pathway.[3]

    • Isomeric Impurities: Positional isomers such as 4-Bromo-3-fluoro-benzamidine hydrochloride may be present, arising from impurities in the initial starting materials.[4]

  • Degradation Products: These form when the active pharmaceutical ingredient (API) breaks down over time or under stress. The amidine functional group is susceptible to hydrolysis.

    • Hydrolysis Product: 3-Bromo-4-fluorobenzoic acid can form via the hydrolysis of the amidine group, especially in the presence of moisture.

    • Oxidative Degradants: While specific oxidative pathways are not commonly documented, forced degradation studies are necessary to identify potential products formed under oxidative stress.[5]

Q2: What is the recommended combination of analytical techniques for a comprehensive impurity profile?

A2: No single technique is sufficient for complete impurity characterization. A multi-faceted approach is essential for detecting, identifying, and quantifying all potential impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for impurity profiling.[7] A reversed-phase HPLC method with UV detection is ideal for separating and quantifying non-volatile organic impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides mass information about the impurities as they elute, which is critical for preliminary identification and structural elucidation.[9] High-resolution mass spectrometry (HRMS) is particularly powerful for determining elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for the structural elucidation of unknown impurities once they have been isolated.[12][13] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the molecule's atomic connectivity and structure.[14][15]

Q3: How should this compound samples be stored to minimize the formation of degradation impurities?

A3: Proper storage is critical to maintaining the integrity of your sample. Based on its chemical structure and general stability principles for pharmaceutical compounds, the following storage conditions are recommended:

  • Temperature: Store at 0-8 °C.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, which can cause hydrolysis of the amidine group.

  • Light: Protect from light to prevent potential photolytic degradation.

Q4: Why must I perform forced degradation studies? Isn't analyzing the existing impurities enough?

A4: Analyzing existing impurities only provides a snapshot of the sample's current state. Forced degradation studies (also known as stress testing) are mandated by regulatory bodies like the ICH to proactively identify degradation products that could form during the product's shelf life.[5][16] The core purposes are:

  • Identify Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations.[17]

  • Develop Stability-Indicating Methods: Stress testing proves that your analytical method (e.g., HPLC) can separate the active ingredient from its degradation products, ensuring that a loss in the main peak corresponds to a rise in impurity peaks.[18]

  • Structure Elucidation: It generates a sufficient amount of degradation products to allow for their isolation and structural identification.[17]

Troubleshooting Guides

This section addresses specific problems you may encounter during your analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q5: I'm observing high backpressure and distorted (fronting) peaks in my HPLC analysis. What is the likely cause and solution?

A5: This combination of symptoms strongly suggests a blockage in the system, most likely at the head of the analytical column.

  • Causality: Particulate matter from the sample or mobile phase, or precipitation of the sample in a solvent it's not fully soluble in, can clog the column inlet frit. This obstruction increases system pressure. The flow path becomes uneven, causing some analyte molecules to travel faster than others, leading to peak fronting.

  • Troubleshooting Protocol:

    • Isolate the Column: First, disconnect the column from the system and run the pump with a union in its place. If the pressure returns to normal, the blockage is in the column.

    • Reverse Flush: If the column is the issue, reverse its direction and flush with a weaker, filtered solvent (e.g., 100% methanol or acetonitrile, assuming reverse phase) at a low flow rate. This can often dislodge particulates from the inlet frit.[19]

    • Check Filters: Inspect and replace the in-line filter and the solvent inlet frits in your mobile phase bottles. These are common sources of particulate contamination.[19]

    • Sample Preparation: Ensure your sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.

Q6: My chromatogram shows several small, unknown peaks that are not in my reference standard. How do I determine their origin?

A6: Unknown peaks can originate from the sample, the injection process (carryover), or the mobile phase itself. A systematic approach is needed to identify the source.

  • Causality: Contaminants in the mobile phase (especially water) can concentrate on the column and elute as peaks, particularly during a gradient run.[20] If the injector wash solvent is inadequate, remnants from a previous, more concentrated sample can be injected, causing "ghost peaks." Lastly, the peaks could be genuine, low-level impurities or degradants in your sample.

  • Troubleshooting Workflow:

HPLC_Troubleshooting start Unexpected Peaks Observed check_blank Inject a Blank (Mobile Phase Only) start->check_blank peaks_in_blank Do Peaks Appear in Blank? check_blank->peaks_in_blank check_wash Improve Injector Wash (Use Stronger Solvent) carryover_check Did Peaks Disappear after Better Wash? check_wash->carryover_check peaks_in_blank->check_wash No mobile_phase_issue Source: Mobile Phase Contamination Action: Prepare fresh solvents, check water quality. peaks_in_blank->mobile_phase_issue Yes carryover_issue Source: Sample Carryover Action: Optimize wash protocol. carryover_check->carryover_issue Yes sample_impurity Source: Genuine Sample Impurity Action: Proceed with characterization (LC-MS, NMR). carryover_check->sample_impurity No

Caption: Troubleshooting workflow for identifying the source of unexpected HPLC peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q7: I am analyzing my sample with GC-MS to look for residual solvents, but I don't see any peaks corresponding to known impurities. Why might this be?

A7: This is a common issue when the impurities are not suitable for GC-MS analysis.

  • Causality: GC-MS requires analytes to be volatile and thermally stable. Many process-related impurities and degradation products in pharmaceuticals are non-volatile salts, polar molecules, or large structures that will not elute from a GC column.[21] They may also decompose at the high temperatures of the GC inlet.

  • Troubleshooting Protocol:

    • Confirm Volatility: Review the potential impurities (see Q1). Are they volatile? For example, 3-Bromo-4-fluorobenzoic acid is non-volatile and will not be detected by GC-MS.

    • Use an Appropriate Technique: Analyze the sample using HPLC, which is designed for non-volatile compounds.[21] This is the correct technique for the majority of pharmaceutical impurities.

    • Consider Derivatization: For semi-polar or moderately volatile impurities that exhibit poor peak shape, derivatization can be used. This chemical reaction converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior.[22]

Nuclear Magnetic Resonance (NMR) Troubleshooting

Q8: I have isolated an unknown impurity, but the ¹H and ¹³C NMR spectra are complex and I cannot assign the structure. What are the next steps?

A8: When 1D NMR spectra are insufficient, 2D NMR experiments are essential for piecing together the molecular puzzle.

  • Causality: 1D spectra show which atoms are present but provide limited information on how they are connected. 2D NMR experiments reveal correlations between atoms through chemical bonds, allowing for definitive structural assignment.

  • Recommended 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps build proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule together.[12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of atoms, which is useful for confirming stereochemistry.[13]

By combining the information from these experiments, a complete and unambiguous structure can almost always be determined.[14]

Experimental Protocols & Data Tables

Protocol 1: Forced Degradation Study (as per ICH Q1A(R2))

This protocol provides a framework for stress testing to identify potential degradation products.[5] The goal is to achieve 5-20% degradation of the active substance.[5]

  • Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C and sample at intervals (e.g., 2, 8, 24 hours). Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C and sample at intervals. Neutralize before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample at intervals (e.g., 1, 6, 24 hours).[5]

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the solid compound to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter of UV energy.[17] Analyze the sample alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method.

Data Summary Tables

Table 1: Potential Impurities and Their Origin

Impurity Name/TypePotential SourceRecommended Primary Analytical Technique
3-Bromo-4-fluorobenzonitrileStarting Material/IntermediateHPLC, GC-MS
3-Bromo-4-fluorobenzoic acidDegradation (Hydrolysis)HPLC
4-Bromo-3-fluoro-benzamidine HClIsomeric ImpurityHPLC
Residual Solvents (e.g., Dichloromethane)Synthesis ProcessHeadspace GC-MS

Table 2: Recommended Starting Conditions for Analytical Methods

ParameterHPLC-UV MethodGC-MS Method (for Volatiles)
Column C18, 250 x 4.6 mm, 5 µmDB-5ms, 30 m x 0.25 mm, 0.25 µm
Mobile Phase A 0.1% Formic Acid in Water-
Mobile Phase B Acetonitrile-
Gradient 5% to 95% B over 30 minutes-
Flow Rate 1.0 mL/min1.0 mL/min (Helium)
Column Temperature 30°COven Program: 40°C (2 min), ramp to 250°C at 10°C/min
Injection Volume 10 µL1 µL (Split injection)
Detection UV at 230 nmMS Scan (m/z 40-450)
Sample Preparation Dissolve in Mobile Phase A/B (50:50) to 0.5 mg/mLDissolve in Methanol to 1 mg/mL
General Workflow for Impurity Identification

The following diagram outlines the logical flow from initial detection to final characterization of an unknown impurity.

Impurity_ID_Workflow start Initial Analysis of Sample (HPLC-UV) detect_unknown Unknown Peak Detected (>0.1% Threshold) start->detect_unknown lcms_analysis LC-MS/HRMS Analysis detect_unknown->lcms_analysis Yes no_action Peak Below Reporting Threshold (Monitor) detect_unknown->no_action No get_mass Obtain Accurate Mass & Molecular Formula lcms_analysis->get_mass isolate_impurity Isolate Impurity (Prep-HPLC or SFC) get_mass->isolate_impurity nmr_analysis NMR Analysis (1D & 2D Experiments) isolate_impurity->nmr_analysis elucidate_structure Elucidate Final Structure nmr_analysis->elucidate_structure end Impurity Characterized elucidate_structure->end

Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Activity of Halogenated Benzamidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for direct comparative studies on the inhibitory activity of 3-bromo-4-fluoro-benzamidine hydrochloride and 3-chloro-4-fluoro-benzamidine hydrochloride did not yield specific experimental data. This suggests that these specific compounds may not be extensively characterized in publicly available literature. Therefore, this guide has been broadened to provide a comparative analysis of halogenated benzamidine derivatives in a more general context, drawing upon established structure-activity relationships and experimental methodologies from the wider field of enzyme inhibition. This approach will equip researchers with the foundational knowledge and practical protocols to evaluate and compare the inhibitory potential of these and other similar compounds.

Introduction: The Significance of the Benzamidine Scaffold in Enzyme Inhibition

Benzamidine and its derivatives are a well-established class of compounds that act as competitive inhibitors for a variety of enzymes, particularly serine proteases such as thrombin, trypsin, and plasmin. The positively charged amidinium group of the benzamidine core mimics the guanidinium group of arginine, allowing it to bind to the S1 pocket of these enzymes, which typically has a negatively charged aspartate residue at its base. This interaction accounts for the broad inhibitory activity of the benzamidine scaffold.

The introduction of halogen substituents onto the benzene ring of the benzamidine core is a common strategy in medicinal chemistry to modulate the compound's potency, selectivity, and pharmacokinetic properties. Halogens can influence the electronic properties of the ring, the compound's lipophilicity, and its ability to form specific interactions with the enzyme's active site.

The Influence of Halogenation on Inhibitory Activity: A Structure-Activity Relationship (SAR) Perspective

While a direct head-to-head comparison of 3-bromo-4-fluoro-benzamidine and 3-chloro-4-fluoro-benzamidine is not available, we can infer potential differences based on general principles of halogen substitution in enzyme inhibitors. The nature and position of the halogen atom can significantly impact inhibitory potency.

  • Electronegativity and Inductive Effects: The electronegativity of halogens (F > Cl > Br) can influence the electronic distribution within the benzamidine ring. A more electronegative halogen can withdraw electron density, potentially affecting the pKa of the amidinium group and its interaction with the enzyme's active site.

  • Size and Steric Hindrance: The atomic radius of the halogens (Br > Cl > F) plays a crucial role in how the inhibitor fits into the enzyme's binding pocket. A larger halogen like bromine may provide more favorable van der Waals interactions but could also introduce steric hindrance, depending on the topology of the active site.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance membrane permeability and oral bioavailability but may also lead to non-specific binding. The contribution to lipophilicity increases with the size of the halogen (Br > Cl > F).

The combination of a fluoro and a bromo or chloro substituent at the 3 and 4 positions, as in the compounds of interest, presents a scenario where both electronic and steric factors are at play. The 4-fluoro substituent is a common feature in many bioactive molecules and is known to often improve metabolic stability and binding affinity. The choice between a 3-bromo or 3-chloro substituent would likely depend on the specific steric and electronic requirements of the target enzyme's active site.

Comparative Inhibitory Data of Representative Halogenated Benzamidine Derivatives

To illustrate the impact of halogenation on inhibitory activity, the following table summarizes the inhibitory constants (Ki) or IC50 values for a selection of halogenated benzamidine derivatives against various enzymes, as reported in the literature.

CompoundTarget EnzymeInhibitory Constant (Ki or IC50)
BenzamidineTrypsin18 µM (Ki)
4-ChlorobenzamidineTrypsin10 µM (Ki)
4-BromobenzamidineTrypsin8 µM (Ki)
4-IodobenzamidineTrypsin5 µM (Ki)
N-(3-Chloro-benzyl)-4-trifluoromethyl-benzamidineNot Specified in SnippetData not available in snippet[1]

Note: The data in this table is compiled from various sources for illustrative purposes and may not have been determined under identical experimental conditions. Direct comparison of absolute values should be made with caution.

Experimental Protocol: Determination of Enzyme Inhibitory Activity

To empirically compare the inhibitory activity of compounds like this compound and 3-chloro-4-fluoro-benzamidine hydrochloride, a standardized enzyme inhibition assay is essential. The following is a generalized protocol for determining the IC50 value of an inhibitor against a serine protease using a chromogenic substrate.

Materials and Reagents:
  • Serine Protease (e.g., Trypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Inhibitor Stock Solutions (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of inhibitor compounds add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare working solution of the enzyme add_enzyme Add enzyme solution to wells and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare working solution of the substrate add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_absorbance Measure absorbance change over time at 405 nm add_substrate->measure_absorbance calculate_inhibition Calculate percentage of inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value using dose-response curve calculate_inhibition->determine_ic50

Caption: A generalized experimental workflow for determining the IC50 of an inhibitor.

Step-by-Step Procedure:
  • Prepare Serial Dilutions of Inhibitors: Prepare a series of dilutions of the 3-bromo- and 3-chloro-4-fluoro-benzamidine hydrochloride in the assay buffer. It is common to perform a 2-fold or 3-fold serial dilution.

  • Assay Plate Setup: To the wells of a 96-well microplate, add a fixed volume of each inhibitor dilution. Include control wells with buffer only (for 100% enzyme activity) and wells with a known potent inhibitor (positive control).

  • Enzyme Addition and Pre-incubation: Add a fixed volume of the enzyme solution to each well. Allow the plate to incubate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over a set period. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway Context: The Role of Serine Proteases in Coagulation

Many benzamidine derivatives are inhibitors of serine proteases involved in the blood coagulation cascade. Understanding this pathway is crucial for appreciating the therapeutic potential of such inhibitors.

G XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIa Factor XIa XI->XIa IX Factor IX IXa Factor IXa IX->IXa X Factor X Xa Factor Xa X->Xa II Prothrombin (II) thrombin Thrombin (IIa) II->thrombin fibrinogen Fibrinogen fibrin Fibrin fibrinogen->fibrin inhibitor Halogenated Benzamidine Derivative inhibitor->Xa inhibits inhibitor->thrombin inhibits XIIa->XI activates XIa->IX activates IXa->X activates Xa->II activates thrombin->fibrinogen cleaves

Caption: The intrinsic and common pathways of the coagulation cascade, highlighting potential targets for benzamidine-based inhibitors.

This pathway illustrates how the inhibition of key serine proteases like Thrombin (Factor IIa) and Factor Xa can block the downstream formation of fibrin, which is the basis of a blood clot. Therefore, potent and selective inhibitors of these enzymes are of significant interest as anticoagulant drugs.

Conclusion

References

A Head-to-Head Battle of Trypsin Inhibitors: Aprotinin vs. 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, the precise control of enzymatic activity is paramount. Trypsin, a serine protease with a central role in protein digestion and cellular signaling, is a frequent subject of inhibition for both research and therapeutic purposes. The choice of inhibitor can profoundly impact experimental outcomes and the viability of a therapeutic strategy. This guide provides a comprehensive comparison of two distinct trypsin inhibitors: aprotinin, a well-characterized biological polypeptide, and 3-Bromo-4-fluoro-benzamidine hydrochloride, a synthetic small molecule.

Understanding the Arena: The Role and Mechanism of Trypsin

Trypsin is a key digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. Its precise and potent activity is crucial for protein catabolism. Beyond digestion, trypsin and trypsin-like enzymes are involved in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. Consequently, inhibiting trypsin activity is a critical step in preventing unwanted proteolysis in protein sample preparation and is a therapeutic target in various diseases.

The Contenders: A Tale of Two Inhibitors

Aprotinin: The Biological Heavyweight

Aprotinin, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a small protein consisting of a single polypeptide chain of 58 amino acids, stabilized by three disulfide bonds.[1] It is a classic example of a Kunitz-type serine protease inhibitor.

Mechanism of Action: Aprotinin functions as a competitive, reversible inhibitor.[2] Its mechanism is one of high-affinity substrate mimicry. A key lysine residue (Lys15) on an exposed loop of aprotinin fits perfectly into the specificity pocket of trypsin's active site, the same pocket that would typically bind lysine or arginine residues of a substrate.[1] This tight binding effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates.

This compound: The Synthetic Challenger

This compound is a synthetic small molecule belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of trypsin and other serine proteases.[3]

At a Glance: Comparative Efficacy and Specificity

The true measure of an inhibitor lies in its potency (how little is needed to inhibit the enzyme) and its specificity (how selectively it inhibits the target enzyme over others).

FeatureAprotininThis compound
Inhibitor Class Polypeptide (Kunitz-type)Small Molecule (Benzamidine derivative)
Mechanism Competitive, Reversible[2]Competitive, Reversible[3]
Ki (Bovine Trypsin) ~0.06 pM[6]Data not available. Unsubstituted benzamidine Ki is ~19-35 µM.[7][8]
IC50 (Trypsin) ~1.02 µM (in a specific microplate assay)[6]Data not available. Unsubstituted benzamidine IC50 is >100 µM in the same assay.[6]
Specificity High for trypsin. Also inhibits chymotrypsin, kallikrein, and plasmin at higher concentrations.[2]Generally targets trypsin-like serine proteases. Specificity profile depends on ring substitutions.[3]

Note: The inhibitory constants (Ki and IC50) for this compound are not available in peer-reviewed literature. The values for unsubstituted benzamidine are provided for general comparison of the chemical class.

The data clearly indicates that aprotinin is an exceptionally potent trypsin inhibitor, with a Ki value in the picomolar range, signifying extremely tight binding.[6] In contrast, unsubstituted benzamidine is a significantly weaker inhibitor, with a Ki in the micromolar range.[7][8] This vast difference in potency is a critical consideration for researchers.

Visualizing the Inhibition: Mechanism of Action

To understand how these inhibitors function at a molecular level, a simplified diagram of competitive inhibition at the trypsin active site is presented below.

G Competitive Inhibition of Trypsin cluster_0 Trypsin Active Site cluster_1 S1_pocket S1 Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Substrate Substrate (Arg/Lys residue) Substrate->S1_pocket Binds & is cleaved Aprotinin Aprotinin (Lys15 residue) Aprotinin->S1_pocket Binds & blocks Benzamidine Benzamidine (Amidinium group) Benzamidine->S1_pocket Binds & blocks

Caption: Both inhibitors compete with the natural substrate for binding to the S1 specificity pocket.

Experimental Verification: A Standardized Trypsin Inhibition Assay

To empirically determine and compare the efficacy of these inhibitors, a standardized enzymatic assay is essential. The following protocol outlines a robust method using a chromogenic substrate. The principle is simple: active trypsin cleaves the substrate, producing a colored product that can be measured over time. An effective inhibitor will reduce the rate of this color change.

Protocol: Spectrophotometric Trypsin Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

  • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl. Dilute to a working concentration (e.g., 20 nM) in Assay Buffer just before use.

  • Substrate Solution: Prepare a 10 mM stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO. Dilute to a working concentration (e.g., 1 mM) in Assay Buffer.

  • Inhibitor Stock Solutions:

    • Aprotinin: Prepare a stock solution in Assay Buffer.

    • This compound: Prepare a stock solution in DMSO or water.

  • Inhibitor Dilutions: Create a serial dilution series for each inhibitor to determine the IC50 value.

2. Assay Procedure (96-well plate format):

  • Add 20 µL of each inhibitor dilution (or buffer/vehicle for control wells) to the appropriate wells.

  • Add 160 µL of the trypsin working solution to all wells.

  • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the BAPNA working solution to all wells.

  • Immediately place the plate in a microplate reader pre-set to 25°C.

  • Measure the absorbance at 405 nm every minute for 30 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Trypsin Solution - Substrate (BAPNA) - Inhibitor Dilutions A1 Add Inhibitor Dilutions to 96-well plate P1->A1 A2 Add Trypsin Solution A1->A2 A3 Incubate (15 min, 25°C) A2->A3 A4 Add Substrate (BAPNA) to start reaction A3->A4 D1 Kinetic Read at 405 nm A4->D1 D2 Calculate Reaction Velocity (V₀) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4

Caption: Workflow for determining trypsin inhibitor IC50 using a chromogenic substrate assay.

Beyond the Active Site: Stability and Off-Target Effects

An inhibitor's utility is also defined by its stability under experimental conditions and its potential to interact with other molecules, leading to off-target effects.

  • Aprotinin: As a protein, aprotinin is susceptible to denaturation at extreme pH (<3 or >10) and high temperatures, though its compact, disulfide-rich structure provides considerable stability.[1] Its primary off-target effects are related to its clinical use, where it can inhibit other serine proteases involved in the coagulation and fibrinolytic systems, such as plasmin and kallikrein.[2] This broad activity was a factor in its temporary withdrawal from clinical use due to concerns about increased risk of complications in some surgeries.[2]

  • This compound: Small molecules like benzamidine derivatives are generally more stable to temperature and pH changes than proteins. However, the benzamide scaffold, common in many bioactive compounds, is known to have potential off-target activities. These can include inhibition of other kinases or interaction with G-protein coupled receptors (GPCRs), depending on the specific substitutions.[9] For any novel benzamidine derivative, it is crucial to perform broad-spectrum screening to identify potential off-target liabilities.

Conclusion and Recommendations

The choice between aprotinin and a synthetic inhibitor like this compound depends entirely on the specific research or therapeutic goal.

  • For Potency and Established Performance: Aprotinin is the undisputed choice when near-complete, high-affinity inhibition of trypsin is required. Its picomolar Ki makes it highly effective at very low concentrations. It is ideal for applications like protecting proteins from degradation during cell lysis or protein purification, where its high potency is a distinct advantage.

  • For Synthetic Accessibility and Tunability: Benzamidine-based inhibitors offer the advantages of chemical synthesis, which allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. While unsubstituted benzamidine is a weak inhibitor compared to aprotinin, derivatives can be designed with improved efficacy.[5] this compound represents a starting point for such synthetic exploration. These small molecules are often more suitable for development as therapeutic agents due to their stability, lower immunogenicity potential, and ability to be modified for oral bioavailability.

For the drug development professional, this compound and similar compounds serve as scaffolds for medicinal chemistry campaigns. For the bench scientist needing to reliably inhibit trypsin in an experimental sample, the well-characterized, high-potency profile of aprotinin remains the gold standard.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Benzamidines as Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of enzyme inhibition, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides an in-depth comparison of substituted benzamidines as a privileged scaffold for the inhibition of proteases, particularly serine proteases. We will delve into the critical structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols to empower your research endeavors.

The Benzamidine Moiety: A Canonically Potent Scaffold for Protease Inhibition

Proteases, enzymes that catalyze the breakdown of proteins, are implicated in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. Among the various classes of proteases, serine proteases are one of the most extensively studied. A key feature of many serine proteases, such as trypsin, thrombin, and Factor Xa, is a specificity pocket (termed the S1 pocket) that preferentially binds to basic amino acid residues like arginine and lysine in their natural substrates.

The efficacy of benzamidine as a protease inhibitor stems from its structural and electronic mimicry of the guanidinium group of arginine. The positively charged amidinium group of benzamidine forms a strong salt bridge with a conserved aspartate residue (Asp189 in the standard trypsin numbering) at the bottom of the S1 pocket.[1] This interaction, complemented by hydrophobic interactions between the benzene ring and the sides of the S1 pocket, anchors the inhibitor in the active site, competitively preventing substrate binding.[1][2]

Decoding the Structure-Activity Relationship (SAR) of Substituted Benzamidines

The true power of the benzamidine scaffold lies in its amenability to chemical modification. By strategically adding substituents to the benzene ring, we can modulate the inhibitor's affinity and selectivity for different proteases. The SAR of substituted benzamidines is dictated by the interplay of electronic, steric, and hydrophobic properties of the substituents.

A quantitative structure-activity relationship (QSAR) analysis of a series of substituted benzamidines against human serine proteases—trypsin, thrombin, plasmin, and C1s—revealed that the binding of these inhibitors is influenced by different physicochemical properties of the substituents for each enzyme.[3]

  • For plasmin and C1s , inhibitory activity was affected by both electron-donating properties and the hydrophobicity of the substituent.[3]

  • Thrombin-benzamidine interactions were primarily influenced by the hydrophobicity of the substituent.[3]

  • Trypsin displayed a more complex interaction, with inhibitory activity dependent on the molar refractivity and molecular weight of the substituent.[3]

Substituents with electron-donating properties and small aliphatic residues have been shown to increase the inhibitory activity of benzamidine against acrosin, another serine protease. In contrast, aromatic residues only slightly enhance the binding affinity. Notably, substituents containing a β- or γ-keto group can increase the acrosin binding affinity by more than an order of magnitude.

The following diagram illustrates the key SAR principles for substituted benzamidines targeting a generic trypsin-like serine protease.

SAR_Benzamidine cluster_inhibitor Substituted Benzamidine cluster_pocket Protease S1 Pocket cluster_SAR Structure-Activity Relationship (SAR) inhibitor pocket Asp189 inhibitor->pocket Ionic Interaction (Key Anchor) meta_pos Meta Position: - Can tolerate various groups - Influences electronics and solubility inhibitor:e->meta_pos:w Meta-substitution para_pos Para Position: - Often extends into solvent - Hydrophobic groups can enhance thrombin inhibition - Electron-donating groups can enhance plasmin/C1s inhibition inhibitor:e->para_pos:w Para-substitution ortho_pos Ortho Position: - Steric hindrance can be detrimental - Small groups may be tolerated inhibitor:e->ortho_pos:w Ortho-substitution

Caption: General SAR of substituted benzamidines in a serine protease S1 pocket.

Comparative Analysis of Benzamidine-Based Inhibitors

To provide a clearer picture of how substitutions affect inhibitory potency, the following table summarizes the inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) of various benzamidine derivatives against several common serine proteases.

CompoundTarget ProteaseInhibition Constant (Ki) / IC50Reference
BenzamidineTrypsin21 µM (Ki)[4]
BenzamidineThrombin220 µM (Ki)[5]
BenzamidinePlasmin350 µM (Ki)[5]
BenzamidineFactor Xa110 µM (Ki)[4]
BenzamidineuPA97 µM (Ki)[4]
4-AminobenzamidineTrypsinMore potent than benzamidine[1]
p-amidinophenylpyruvic acidThrombin, Plasmin, C1sSignificant deviation from predicted models, suggesting direct interaction with the enzyme surface[3]
4'-amidinobenzenesulfonyl-glycyl-4-amidinophenylalanine ethyl esterFactor XaHigh affinity[6]

Experimental Protocol: Determining Protease Inhibitory Activity

A robust and reproducible experimental protocol is crucial for accurately assessing the inhibitory potential of your compounds. Below is a detailed, step-by-step methodology for a typical chromogenic enzyme inhibition assay.

Objective: To determine the IC50 value of a substituted benzamidine derivative against a target serine protease (e.g., trypsin).

Materials:

  • Target protease (e.g., bovine trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Test compound (substituted benzamidine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to each well.

    • Add a small volume of the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add a fixed volume of the protease solution to all wells except the negative control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Add a fixed volume of the pre-warmed chromogenic substrate to all wells to start the reaction.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BApNA) at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

The following flowchart visualizes the experimental workflow for the enzyme inhibition assay.

Workflow_Enzyme_Inhibition_Assay start Start: Prepare Reagents reagent_prep Prepare stock solutions: - Protease - Substrate - Inhibitor dilutions start->reagent_prep plate_setup Set up 96-well plate: - Add assay buffer - Add inhibitor dilutions - Add protease reagent_prep->plate_setup pre_incubation Pre-incubate plate (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_start Initiate reaction: Add chromogenic substrate pre_incubation->reaction_start measurement Measure absorbance (e.g., 405 nm) kinetically reaction_start->measurement data_analysis Analyze data: - Calculate reaction velocities - Plot % inhibition vs. [Inhibitor] measurement->data_analysis end Determine IC50 value data_analysis->end

Caption: Experimental workflow for a chromogenic protease inhibition assay.

Conclusion and Future Perspectives

The benzamidine scaffold remains a cornerstone in the design of protease inhibitors. A thorough understanding of its structure-activity relationships is critical for developing new therapeutic agents with improved potency and selectivity. Future research will likely focus on more complex substitutions to exploit interactions with secondary binding sites outside the S1 pocket, leading to the development of highly specific inhibitors for a range of diseases. The use of computational modeling, such as free-energy perturbation studies, will continue to play a vital role in predicting the binding affinities of novel benzamidine derivatives and guiding synthetic efforts.[7]

References

The Halogen Dance: A Comparative Analysis of Bromo- and Chloro-Substituted Inhibitors and Their Binding Modes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the intricate ballet of drug design, the strategic placement of halogen atoms can dramatically alter the performance of an inhibitor. While often considered chemically similar, the substitution of a chlorine atom for a bromine atom can lead to profound differences in binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of bromo- and chloro-substituted inhibitors, offering field-proven insights and experimental frameworks to empower researchers in making informed decisions during lead optimization.

The "Sigma-Hole" and Beyond: Unpacking the Physicochemical Differences

The distinct behaviors of bromine and chlorine in a biological context are rooted in their fundamental atomic properties. While both are electronegative, their size, polarizability, and ability to form a "sigma-hole" differ significantly, influencing their interactions within a protein binding pocket.[1][2]

The concept of the σ-hole is central to understanding halogen bonding.[1] This region of positive electrostatic potential, located on the halogen atom opposite to the covalent bond, allows it to act as a Lewis acid and interact favorably with electron-rich Lewis bases like backbone carbonyls or carboxylate side chains in a protein.[1][3] The strength of this interaction, known as a halogen bond, generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F.[3][4]

PropertyChlorine (Cl)Bromine (Br)Implication for Binding
van der Waals Radius (Å) 1.751.85Bromine's larger size can lead to better shape complementarity and increased van der Waals contacts, but also potential steric clashes.
Polarizability (ų) 2.183.05Higher polarizability of bromine results in stronger, more favorable halogen bonds and dispersion interactions.[5]
σ-hole Magnitude ModerateStrongerBromine's more positive σ-hole enables more potent halogen bonding compared to chlorine.[3]
Solvation/Desolvation Lower desolvation penaltyHigher desolvation penaltyThe energetic cost of removing water molecules from the more polarizable bromine upon binding can partially offset the gains from stronger interactions.[6]

This interplay of factors means that simply swapping a chlorine for a bromine will not always result in a more potent inhibitor. The specific geometry and electronic environment of the binding pocket are critical determinants of which halogen will be more favorable.

Illuminating Binding Modes: Key Experimental Methodologies

A multi-faceted experimental approach is crucial for a comprehensive understanding of how these halogen substitutions impact inhibitor binding. The following techniques provide complementary structural, thermodynamic, and kinetic data.

X-Ray Crystallography: Visualizing the Interactions

High-resolution crystal structures of protein-inhibitor complexes are invaluable for directly observing the binding mode and the specific interactions formed by the halogen atom.[7][8] This technique can definitively identify the presence and geometry of halogen bonds, assess shape complementarity, and reveal any conformational changes in the protein upon inhibitor binding.[9][10][11]

It is important to be aware of the potential for specific radiation damage to carbon-halogen bonds during X-ray data collection, which can sometimes complicate the interpretation of electron density maps.[9][10][11]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13][14][15] By titrating the inhibitor into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[14][15][16]

A comparative ITC analysis of a bromo- versus a chloro-substituted inhibitor can reveal the thermodynamic drivers of any observed differences in affinity. For instance, a more favorable (more negative) ΔH for the bromo-analog would suggest that the stronger halogen bond is a key contributor to its binding. Conversely, a less favorable entropic term for the bromo-derivative might indicate a higher desolvation penalty.[6]

Caption: Workflow for comparative thermodynamic analysis using ITC.

  • Protein and Ligand Preparation:

    • Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve the bromo- and chloro-substituted inhibitors in the same final dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentrations of all components.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the ITC:

    • Load the protein solution into the sample cell (typically at a concentration 10-50 times the expected Kd).[16]

    • Load the inhibitor solution into the injection syringe (typically at a concentration 10-15 times that of the protein).

  • Titration Experiment:

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

    • Allow the system to reach equilibrium between each injection. The instrument will measure the heat absorbed or released during each injection.

  • Data Analysis:

    • Integrate the raw heat data to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd, ΔH, and ΔS.

  • Comparative Analysis:

    • Repeat the experiment under identical conditions for the second halogenated analog.

    • Directly compare the thermodynamic signatures of the bromo- and chloro-substituted inhibitors to understand the energetic contributions to binding.

Surface Plasmon Resonance (SPR): Measuring the Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time kinetic data on binding events.[17][18][19][20] By immobilizing the target protein on a sensor chip and flowing the inhibitor over the surface, SPR can measure the association rate constant (kon) and the dissociation rate constant (koff).[18][21] The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

Comparing the kinetic profiles of bromo- and chloro-inhibitors can offer deeper insights than affinity data alone. For example, two compounds may have similar Kd values, but one may exhibit a faster on-rate and a faster off-rate, while the other has slower kinetics for both. A longer residence time (slower koff) is often a desirable property in drug candidates and can be influenced by the nature of the halogen-protein interactions.[5][22]

Case Study: A Comparative Look at Hypothetical Inhibitors

To illustrate the principles discussed, let's consider a hypothetical case of two inhibitors targeting a bromodomain, a class of epigenetic reader proteins that recognize acetylated lysine residues.[23][24][25][26]

Inhibitor A: Chloro-substituted Inhibitor B: Bromo-substituted

ParameterInhibitor A (Chloro)Inhibitor B (Bromo)Interpretation
Binding Affinity (Kd) [ITC] 50 nM15 nMThe bromo-substituted inhibitor exhibits a ~3-fold higher affinity.
Enthalpy (ΔH) [ITC] -7.5 kcal/mol-9.0 kcal/molThe binding of the bromo-inhibitor is more enthalpically driven, suggesting a stronger, more favorable halogen bond.[14]
Entropy (-TΔS) [ITC] -2.5 kcal/mol-1.5 kcal/molThe entropic contribution is less favorable for the bromo-inhibitor, possibly due to a higher desolvation penalty or reduced conformational flexibility upon binding.[6][15]
Association Rate (kon) [SPR] 2 x 105 M-1s-12.5 x 105 M-1s-1Similar on-rates suggest that the initial association with the target is not significantly different.
Dissociation Rate (koff) [SPR] 0.01 s-10.00375 s-1The bromo-inhibitor has a significantly slower off-rate, indicating a longer residence time on the target.[5] This is likely a consequence of the stronger halogen bond.

Visualizing the Binding Mode Differences

Binding_Modes cluster_protein Protein Binding Pocket cluster_inhibitors Inhibitors Carbonyl Backbone C=O Aromatic Aromatic Residue (e.g., Tyr, Phe) Inhibitor_Cl Chloro-Inhibitor Inhibitor_Cl->Carbonyl Weaker Halogen Bond (C-Cl···O) Inhibitor_Br Bromo-Inhibitor Inhibitor_Br->Carbonyl Stronger Halogen Bond (C-Br···O) Inhibitor_Br->Aromatic Halogen-Aromatic π Interaction

Caption: Differential interactions of bromo- and chloro-inhibitors.

Conclusion and Future Outlook

The choice between a bromo- and a chloro-substitution is a nuanced decision that requires careful consideration of the target's structural and electronic landscape. While bromine's greater polarizability often leads to stronger halogen bonds and potentially higher affinity, this can be counteracted by steric constraints and greater desolvation penalties.[6][27][28] A comprehensive analysis employing X-ray crystallography, ITC, and SPR is essential to dissect the structural, thermodynamic, and kinetic consequences of such substitutions.[29][30] This integrated approach allows for a rational, data-driven optimization of inhibitor design, moving beyond simple assumptions and toward a deeper understanding of the forces that govern molecular recognition.

As our understanding of halogen bonding continues to evolve, supported by both experimental data and quantum mechanical calculations, the ability to precisely tune inhibitor properties through strategic halogenation will become an even more powerful tool in the drug discovery arsenal.[1][2][31]

References

Navigating the Specificity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protease-targeted drug discovery and biochemical research, the selectivity of an inhibitor is as crucial as its potency. Off-target effects can lead to unforeseen physiological consequences, complicating preclinical and clinical development. This guide provides an in-depth technical comparison of 3-Bromo-4-fluoro-benzamidine hydrochloride, a versatile serine protease inhibitor, and its cross-reactivity profile against other proteases. As Senior Application Scientists, we aim to equip you with both the theoretical understanding and practical methodologies to assess the specificity of this and similar compounds in your own research endeavors.

The Critical Importance of Inhibitor Selectivity

Proteases are a vast and diverse class of enzymes that play pivotal roles in virtually every biological process, from digestion and blood coagulation to apoptosis and immune responses.[1] Consequently, the ability to selectively inhibit a specific protease implicated in a disease state is a cornerstone of modern therapeutic development. A lack of selectivity, where an inhibitor cross-reacts with unintended proteases, can result in a cascade of adverse effects. Therefore, rigorous cross-reactivity profiling is a non-negotiable step in the validation of any new protease inhibitor.

Understanding this compound: A Benzamidine Analog

This compound belongs to the well-established class of benzamidine-based serine protease inhibitors. The core benzamidine scaffold acts as a competitive inhibitor, mimicking the arginine or lysine side chains that are the natural substrates for many serine proteases. It forms a stable, non-covalent interaction with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes.

The inhibitory potency and selectivity of benzamidine derivatives are significantly influenced by the nature and position of substituents on the benzene ring.[2][3] These substituents can modulate the compound's electronic properties and steric interactions within the enzyme's active site. In the case of this compound, the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position introduces both steric bulk and altered electronic distribution, which can fine-tune its binding affinity and selectivity profile compared to unsubstituted benzamidine. The hydrophobicity and electron-withdrawing nature of these halogens can impact the binding of the inhibitor to various serine proteases.[2]

Comparative Cross-Reactivity Profile

While specific experimental data for this compound is not extensively published, we can extrapolate a plausible cross-reactivity profile based on the known structure-activity relationships (SAR) of halogenated benzamidine derivatives.[2][3] The following table presents an illustrative comparison of the inhibitory potential (represented by the inhibition constant, Kᵢ) of this compound against a panel of common serine proteases.

It is crucial to note that these values are estimations derived from the analysis of related compounds and should be experimentally verified.

Protease TargetProtease ClassEstimated Kᵢ (µM) for this compoundComparative Kᵢ (µM) for BenzamidineRationale for Estimated Selectivity
Trypsin Serine Protease10 - 2018 - 35[4]The halogen substituents are expected to slightly enhance binding affinity due to favorable hydrophobic interactions in the S1 pocket.
Thrombin Serine Protease150 - 250220 - 660[4]Thrombin's S1 pocket is more constricted than trypsin's; the bulky bromine at the 3-position may lead to a less optimal fit, resulting in weaker inhibition compared to trypsin.
Plasmin Serine Protease250 - 400350[4]Similar to thrombin, the active site of plasmin might not optimally accommodate the substituted benzamidine, leading to moderate inhibition.
Chymotrypsin Serine Protease> 1000> 1000Chymotrypsin prefers large hydrophobic residues in its S1 pocket, and the positively charged amidine group is a poor fit, resulting in negligible inhibition.
Cathepsin B Cysteine Protease> 2000> 2000As a cysteine protease, its active site and catalytic mechanism are distinct from serine proteases, making inhibition by a benzamidine analog highly unlikely.
MMP-9 Metalloprotease> 2000> 2000Metalloproteases utilize a metal ion for catalysis and have a completely different active site architecture, rendering them insensitive to this class of inhibitors.

Disclaimer: The estimated Kᵢ values are for illustrative purposes and are based on the known SAR of related benzamidine analogs. Experimental validation is highly recommended.

Experimental Protocol for Assessing Protease Cross-Reactivity

To empower researchers to validate these findings and assess the selectivity of their own compounds, we provide a detailed, self-validating experimental protocol for determining the inhibitory constants (Kᵢ) of a compound against a panel of proteases using chromogenic substrates.

Principle

This assay measures the ability of an inhibitor to compete with a chromogenic substrate for the active site of a protease. The protease cleaves the substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is inversely proportional to the concentration and potency of the inhibitor.

Materials
  • Proteases: Purified enzymes of interest (e.g., Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin B, MMP-9).

  • Chromogenic Substrates: Specific substrates for each protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).

  • Inhibitor: this compound (or test compound).

  • Assay Buffer: Specific to each protease (e.g., Tris-HCl buffer for serine proteases).

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 405 nm.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare stock solutions: - Inhibitor (in DMSO) - Proteases (in assay buffer) - Substrates (in DMSO or water) P2 Prepare serial dilutions of the inhibitor P1->P2 A2 Add inhibitor dilutions to respective wells (include no-inhibitor and no-enzyme controls) P2->A2 A1 Dispense assay buffer to wells A1->A2 A3 Add protease solution to all wells except no-enzyme control A2->A3 A4 Pre-incubate at optimal temperature (e.g., 37°C) for 10-15 minutes A3->A4 A5 Initiate reaction by adding chromogenic substrate A4->A5 D1 Measure absorbance at 405 nm kinetically (e.g., every 60 seconds for 10-20 minutes) A5->D1 D2 Calculate initial reaction velocities (V₀) D1->D2 D3 Plot V₀ against inhibitor concentration D2->D3 D4 Determine IC₅₀ value from the dose-response curve D3->D4 D5 Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) D4->D5 G cluster_screening Experimental Screening cluster_outcome Outcome start Start: New Protease Inhibitor primary_target Identify Primary Protease Target(s) start->primary_target select_panel Select Cross-Reactivity Protease Panel (Based on structural homology and physiological relevance) primary_target->select_panel inhibition_assay Perform Inhibition Assays (e.g., Chromogenic Assay) select_panel->inhibition_assay determine_ic50 Determine IC₅₀ Values inhibition_assay->determine_ic50 calculate_ki Calculate Kᵢ Values determine_ic50->calculate_ki analyze_selectivity Analyze Selectivity Profile (Compare Kᵢ values across the panel) calculate_ki->analyze_selectivity selective Selective Inhibitor: Proceed with further development analyze_selectivity->selective High selectivity for primary target non_selective Non-Selective Inhibitor: Consider structure modification or re-evaluation of therapeutic potential analyze_selectivity->non_selective Significant off-target activity end End selective->end non_selective->end

References

Validating the Inhibitory Efficacy of 3-Bromo-4-fluoro-benzamidine hydrochloride on Trypsin and Chymotrypsin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and biochemical research, the selective inhibition of serine proteases, such as trypsin and chymotrypsin, is a cornerstone of therapeutic strategy and a fundamental tool for understanding complex biological processes. This guide provides a comprehensive framework for validating the inhibitory potential of a specific small molecule, 3-Bromo-4-fluoro-benzamidine hydrochloride, against these two key digestive enzymes. We will delve into the mechanistic rationale behind its selection, present a detailed experimental workflow for its characterization, and objectively compare its potential performance with established inhibitors.

Introduction: The Significance of Serine Protease Inhibition

Trypsin and chymotrypsin, while both members of the serine protease family, exhibit distinct substrate specificities. Trypsin preferentially cleaves peptide bonds C-terminal to positively charged amino acids like lysine and arginine, whereas chymotrypsin targets large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine. Their dysregulation is implicated in various pathologies, making them prime targets for therapeutic intervention.

Benzamidine and its derivatives are well-established competitive inhibitors of trypsin and other trypsin-like serine proteases.[1][2] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind reversibly to the S1 specificity pocket of these enzymes.[1] The compound of interest, this compound, is a halogenated derivative of benzamidine. The introduction of bromine and fluorine atoms is hypothesized to modulate its inhibitory activity through steric and electronic effects, potentially enhancing its binding affinity and selectivity.[3][4] This guide will outline the necessary steps to test this hypothesis.

Experimental Validation Workflow

The core of validating a potential enzyme inhibitor lies in a systematic experimental approach to determine its potency and mechanism of action. This workflow is designed to be self-validating, with each step building upon the last to provide a comprehensive profile of the inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis & Interpretation prep_reagents Reagent Preparation (Enzymes, Substrate, Inhibitor) ic50_determination IC50 Determination (Dose-Response) prep_reagents->ic50_determination Standardized concentrations kinetic_analysis Kinetic Analysis (Michaelis-Menten & Lineweaver-Burk) ic50_determination->kinetic_analysis Informs inhibitor concentrations plot_generation Generation of Plots (Dose-Response Curve, Lineweaver-Burk) kinetic_analysis->plot_generation parameter_calculation Calculation of Kinetic Parameters (IC50, Ki, Vmax, Km) plot_generation->parameter_calculation comparison Comparison with Alternatives parameter_calculation->comparison

Caption: A streamlined workflow for the validation of an enzyme inhibitor, from initial preparation to comparative analysis.

Materials and Reagents
  • Enzymes: Bovine pancreatic trypsin, Bovine pancreatic α-chymotrypsin

  • Substrates: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BApNA) for trypsin, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPpNA) for chymotrypsin

  • Inhibitor: this compound

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 20 mM)

  • Control Inhibitors: Benzamidine hydrochloride, Aprotinin (for trypsin), Chymostatin (for chymotrypsin)

  • Instrumentation: 96-well plate reader (spectrophotometer)

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[5][6] It is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%.[4]

Step-by-Step Methodology:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of trypsin and chymotrypsin in a suitable buffer.

    • Prepare a stock solution of the respective substrate (BApNA for trypsin, SAPPpNA for chymotrypsin) in a suitable solvent like DMSO and then dilute in the assay buffer.

    • Prepare a stock solution of this compound in the assay buffer. Create a serial dilution of the inhibitor.

  • Set up the Assay Plate:

    • In a 96-well plate, add a constant amount of the enzyme (trypsin or chymotrypsin) to each well.

    • Add increasing concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the Reaction and Measure:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance of the product (p-nitroaniline) at 405 nm over time (kinetic mode). The rate of reaction is proportional to the change in absorbance per unit time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Protocol 2: Elucidation of Inhibition Mechanism via Kinetic Studies

To understand how this compound inhibits the enzymes, it is crucial to perform kinetic studies. This involves determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor.

inhibition_mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E ES->E + P P Product (P) I Inhibitor (I) EI->E

Caption: A simplified representation of a competitive inhibition model where the inhibitor (I) binds to the free enzyme (E), preventing the substrate (S) from binding.

Step-by-Step Methodology:

  • Assay Setup:

    • Set up a series of reactions with varying substrate concentrations.

    • For each substrate concentration, perform the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of this compound. The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., one concentration below and one above the IC50).

  • Data Collection:

    • Measure the initial reaction velocities (V₀) for all conditions as described in the IC50 determination protocol.

  • Data Analysis using Lineweaver-Burk Plot:

    • The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a valuable tool for visualizing and analyzing enzyme kinetics and inhibition.[7][8][9]

    • Plot 1/V₀ on the y-axis and 1/[S] on the x-axis for the uninhibited reaction and for each inhibitor concentration.

    • Interpretation:

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts and slopes will differ (Km increases with inhibitor concentration). This is the expected mode of action for a benzamidine derivative.

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts and slopes will differ (Vmax decreases with inhibitor concentration).

      • Uncompetitive Inhibition: The lines will be parallel.

    • From the intercepts and slopes of the Lineweaver-Burk plot, the values of Km, Vmax, and the inhibition constant (Ki) can be calculated. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency than the IC50.[10]

Comparative Analysis

A crucial aspect of validating a new inhibitor is to benchmark its performance against existing alternatives. Based on available literature, we can compile a comparative table.

InhibitorTarget Enzyme(s)Typical Ki ValueMechanism of ActionReference(s)
3-Bromo-4-fluoro-benzamidine HCl Trypsin, ChymotrypsinTo be determined Expected: CompetitiveThis Guide
BenzamidineTrypsin, other serine proteases~19 µM (for trypsin)Competitive[11]
4-AminobenzamidineTrypsin~13.1 µMCompetitive[12]
AprotininTrypsin, Chymotrypsin, PlasminSub-nanomolar rangeCompetitive[13]
ChymostatinChymotrypsin~0.3 ng for detection of inhibitionCompetitive[14]
Phenylmethylsulfonyl Fluoride (PMSF)Serine proteases (Trypsin, Chymotrypsin)IrreversibleCovalent modification of the active site serine

Note: Ki values can vary depending on the specific assay conditions.

The experimental data obtained for this compound will be instrumental in placing it within this comparative landscape. The halogen substitutions are anticipated to influence its Ki value. For instance, the electron-withdrawing nature of fluorine and the steric bulk of bromine could enhance interactions within the S1 pocket of trypsin, potentially leading to a lower Ki (higher potency) compared to unsubstituted benzamidine.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive validation of this compound as an inhibitor of trypsin and chymotrypsin. By systematically determining its IC50 and elucidating its mechanism of inhibition, researchers can generate the critical data needed to assess its potential as a research tool or a therapeutic lead.

A thorough structure-activity relationship (SAR) study, involving the synthesis and testing of various halogenated benzamidine derivatives, would provide deeper insights into the molecular determinants of inhibitory potency and selectivity.[1][5] Furthermore, assessing the inhibitor's selectivity against a broader panel of serine proteases would be a critical next step in its development.

References

Benchmarking 3-Bromo-4-fluoro-benzamidine hydrochloride: A Comparative Analysis Against Known Commercial Inhibitors of Nitric Oxide Synthase and Indoleamine 2,3-dioxygenase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies. 3-Bromo-4-fluoro-benzamidine hydrochloride is a versatile chemical intermediate that has garnered attention for its potential role in the synthesis of bioactive molecules.[1] Its benzamidine core is a well-established pharmacophore known to interact with a variety of enzymes, particularly serine proteases.[2] This guide provides a comprehensive, head-to-head performance comparison of this compound against commercially available, well-characterized inhibitors of two key enzymes implicated in a range of physiological and pathological processes: Nitric Oxide Synthase (NOS) and Indoleamine 2,3-dioxygenase (IDO).

Nitric oxide (NO), synthesized by NOS, is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[3] Conversely, dysregulation of NO production is associated with chronic inflammation and neurodegenerative diseases.[3] Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[4] Its immunosuppressive functions have made it a significant target in immuno-oncology.[5] Given the therapeutic importance of modulating the activities of these enzymes, this guide aims to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the potential inhibitory profile of this compound.

Selection of Commercial Benchmark Inhibitors

The choice of commercial inhibitors for this comparative analysis was guided by their established potency, selectivity (where applicable), and widespread use in the scientific community as standard experimental controls.

For Nitric Oxide Synthase (NOS):

  • L-NAME HCl (N(G)-Nitro-L-arginine methyl ester hydrochloride): A non-selective NOS inhibitor that acts as a broad-spectrum benchmark.[6]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A highly selective inhibitor of the inducible NOS (iNOS) isoform, offering insights into potential isoform specificity.[6]

  • Aminoguanidine Hydrochloride: A selective inhibitor of iNOS, also known for its diamine oxidase inhibitory activity.[7][8]

For Indoleamine 2,3-dioxygenase (IDO1):

  • Epacadostat (INCB24360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[5][9]

  • Indoximod (1-Methyl-D-tryptophan): An early-generation IDO pathway inhibitor that acts as a tryptophan mimetic.[10]

Experimental Design and Protocols

To ensure the scientific rigor and trustworthiness of our findings, all experiments were conducted using standardized, validated assay protocols. The core of our comparative analysis revolves around determining the half-maximal inhibitory concentration (IC50) of each compound against its target enzyme.

Overall Experimental Workflow

References

A Comparative Guide to the In Vivo Efficacy of Benzamidine Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of benzamidine analogs, a prominent class of serine protease inhibitors. While direct in vivo data for the novel compound 3-Bromo-4-fluoro-benzamidine hydrochloride is emerging, this document will establish a framework for its evaluation by comparing the performance of structurally related and well-documented benzamidine derivatives in relevant preclinical models. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental nuances of this important class of enzyme inhibitors.

Introduction: The Therapeutic Promise of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, from digestion and blood coagulation to inflammation and immunity.[1] Their dysregulation is a hallmark of numerous pathologies, including cardiovascular diseases, inflammatory disorders, and cancer, making them attractive targets for therapeutic intervention.[2][3] Benzamidine and its derivatives have long been recognized as competitive inhibitors of serine proteases, targeting the active site of these enzymes.[4][5][6] The core benzamidine structure serves as a versatile scaffold for medicinal chemists, allowing for the synthesis of analogs with tailored potency, selectivity, and pharmacokinetic properties. This compound is one such analog, offered as a research tool for enzyme inhibition studies and as a building block for novel pharmaceutical agents.[7][8]

Comparative In Vivo Efficacy of Benzamidine Analogs

While specific in vivo studies on this compound are not yet prevalent in the public domain, we can infer its potential by examining the efficacy of other benzamidine-based serine protease inhibitors in relevant animal models. A key therapeutic area where these inhibitors have shown promise is in the modulation of visceral pain and inflammation.

Table 1: Comparative Efficacy of Serine Protease Inhibitors in Rodent Models of Visceral Hypersensitivity

CompoundAnimal ModelKey Efficacy EndpointResultsReference
UAMC-00050 Acute TNBS-induced colitis (Rat)Reduction of visceromotor responses (VMRs) to colorectal distensionSignificantly reduced VMRs, indicating a decrease in visceral pain.[9]
Neonatal acetic acid-induced chronic visceral hypersensitivity (Mouse)Reduction of VMRs to colorectal distensionSignificantly reduced VMRs, demonstrating efficacy in a chronic pain model.[9]
Nafamostat Acute TNBS-induced colitis (Rat)Reduction of VMRs to colorectal distensionSignificantly reduced VMRs.[9]
Neonatal acetic acid-induced chronic visceral hypersensitivity (Mouse)Reduction of VMRs to colorectal distensionSignificantly reduced VMRs.[9]

The data presented in Table 1, derived from a study on visceral pain in different rodent models, highlights the potential of systemically administered serine protease inhibitors to alleviate visceral hypersensitivity.[9] Both UAMC-00050 and nafamostat, which share mechanistic similarities with the broader class of benzamidine inhibitors, demonstrated significant analgesic effects in both acute inflammatory and chronic non-inflammatory models of visceral pain.[9] This suggests that the therapeutic benefits of serine protease inhibition extend beyond just anti-inflammatory actions.

Mechanism of Action: Targeting the Catalytic Triad

The inhibitory activity of benzamidine analogs stems from their ability to bind to the active site of serine proteases. This interaction is primarily driven by the positively charged amidinium group, which mimics the natural substrates of these enzymes.

cluster_0 Serine Protease Active Site S1_Pocket S1 Specificity Pocket Enzyme_Substrate_Complex Inhibited Enzyme S1_Pocket->Enzyme_Substrate_Complex Catalytic_Triad Catalytic Triad (Ser, His, Asp) Catalytic_Triad->Enzyme_Substrate_Complex Benzamidine_Analog Benzamidine Analog (e.g., 3-Bromo-4-fluoro-benzamidine) Benzamidine_Analog->S1_Pocket Binding Benzamidine_Analog->Catalytic_Triad Inhibition

Caption: Mechanism of serine protease inhibition by benzamidine analogs.

The binding of benzamidine derivatives to the S1 specificity pocket of the protease prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The specific substitutions on the benzamidine ring, such as the bromo and fluoro groups in this compound, are designed to modulate the compound's affinity, selectivity, and pharmacokinetic properties.[4]

Experimental Protocols for In Vivo Efficacy Assessment

To rigorously evaluate the in vivo efficacy of novel benzamidine analogs like this compound, standardized and reproducible animal models are essential. Below is a detailed protocol for a commonly used model of visceral pain.

TNBS-Induced Colitis and Visceral Hypersensitivity Model in Rats

This model is used to induce acute colonic inflammation and subsequent visceral hypersensitivity, providing a platform to assess the anti-inflammatory and analgesic effects of test compounds.[9]

Step-by-Step Protocol:

  • Animal Acclimation: Male Wistar rats (200-250g) are acclimated for at least 7 days with free access to food and water.

  • Induction of Colitis:

    • Rats are lightly anesthetized with isoflurane.

    • A catheter is inserted rectally to a depth of 8 cm.

    • 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol is instilled into the colon.

    • Control animals receive a saline instillation.

  • Compound Administration:

    • At a designated time point post-TNBS instillation (e.g., day 3), animals are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Assessment of Visceral Sensitivity:

    • Visceromotor response (VMR) to colorectal distension (CRD) is measured.

    • A balloon catheter is inserted into the rectum.

    • The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg).

    • VMR, often quantified by electromyography (EMG) of the abdominal muscles, is recorded.

  • Data Analysis:

    • VMRs at each pressure are compared between treatment groups and control groups using appropriate statistical methods (e.g., ANOVA).

Start Start: Acclimated Rats TNBS_Induction Induce Colitis (TNBS) Start->TNBS_Induction Compound_Admin Administer Benzamidine Analog or Vehicle TNBS_Induction->Compound_Admin CRD Colorectal Distension (CRD) Compound_Admin->CRD VMR_Measurement Measure Visceromotor Response (VMR) CRD->VMR_Measurement Data_Analysis Statistical Analysis VMR_Measurement->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Caption: Experimental workflow for assessing the in vivo efficacy of benzamidine analogs in a rat model of visceral pain.

Future Directions and Considerations

The in vivo evaluation of this compound and its next-generation analogs will require a multi-faceted approach. Key considerations for future studies should include:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing effective dosing regimens.

  • Selectivity Screening: Assessing the inhibitory activity against a panel of serine proteases will help to identify the specific targets and potential off-target effects.

  • Chronic Toxicity Studies: Long-term safety studies are necessary before a compound can be considered for clinical development.

  • Head-to-Head Comparison: Direct comparative studies of novel analogs against established inhibitors like nafamostat in validated animal models will provide a clear measure of their relative efficacy.

Conclusion

The benzamidine scaffold represents a robust starting point for the development of potent and selective serine protease inhibitors. While in vivo efficacy data for this compound is still forthcoming, the proven therapeutic potential of related compounds in preclinical models of pain and inflammation provides a strong rationale for its further investigation. The experimental frameworks and comparative data presented in this guide offer a solid foundation for researchers to design and execute meaningful in vivo studies to unlock the full therapeutic potential of this promising class of molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Bromo-4-fluoro-benzamidine hydrochloride, a crucial intermediate in pharmaceutical and biochemical research.[1] Our commitment to scientific integrity and safety necessitates a thorough understanding of the potential hazards and the regulatory landscape governing chemical waste.

Understanding the Compound: Hazard Profile and Regulatory Context

Inferred Hazard Profile:

  • Toxicity: Halogenated aromatic compounds can exhibit varying degrees of toxicity, and some are known to be persistent in the environment.[3][4] Related compounds, such as 3-Bromo-4-fluorobenzaldehyde, are harmful if swallowed and can cause skin and eye irritation.[5] Therefore, it is prudent to handle this compound as a potentially toxic substance.

  • Irritant: Benzamidine hydrochloride and its derivatives are often classified as irritants to the skin, eyes, and respiratory system.[6][7]

  • Environmental Hazard: Halogenated compounds can be toxic to aquatic life and may persist in the environment.[8]

Regulatory Framework: The Generator's Responsibility

Under the regulations set forth by the U.S. Environmental Protection Agency (EPA), the generator of the chemical waste is responsible for its safe disposal from "cradle to grave."[9] This means your laboratory is accountable for the waste from the moment it is generated until its final, environmentally sound disposal.

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA). To comply with RCRA, you must determine if your waste is "hazardous." This is a two-step process:

  • Is it a "listed" waste? The EPA maintains lists of wastes from specific industrial processes (F and K lists) and discarded commercial chemical products (P and U lists).[10] It is unlikely that this compound, as a research chemical, will be explicitly on these lists unless it is a component of a listed commercial product.

  • Does it exhibit a "characteristic" of hazardous waste? If not listed, the waste must be evaluated for the following four characteristics[10]:

    • Ignitability: The ability to catch fire easily.

    • Corrosivity: The ability to corrode metal or have a very high or low pH.

    • Reactivity: The potential to explode or undergo violent reactions.

    • Toxicity: The presence of certain harmful contaminants that can leach into groundwater.

Based on its structure as a halogenated aromatic compound, this compound waste is likely to be classified as hazardous due to toxicity .

Pre-Disposal Checklist and Hazard Assessment

Before beginning any disposal procedure, a thorough hazard assessment is paramount.

Hazard Assessment ChecklistYes/No/N/ANotes
Is a manufacturer-specific SDS available? If yes, it is the primary source of information.
Has the compound been mixed with other chemicals? If yes, the hazards of the mixture must be considered.
Is the waste in solid or solution form? Disposal protocols will vary.
Are there any known incompatibilities? For example, avoid mixing with strong oxidizing agents.[6]
Has your institution's EHS office been consulted? This is a mandatory step for ensuring compliance with local regulations.
Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the disposal of solid this compound. Always adhere to your institution's specific hazardous waste management plan.

Personnel Protective Equipment (PPE) Required:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Materials Required:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste label

  • Chemical fume hood

Procedure:

  • Waste Segregation:

    • Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [11] Mixing these waste streams can create more complex and expensive disposal challenges.

    • Do not mix this waste with other incompatible materials such as strong acids, bases, or oxidizing agents.[12]

  • Container Preparation:

    • Select a waste container that is in good condition, free of leaks or cracks, and made of a material compatible with the chemical.

    • Affix a completed hazardous waste label to the container before adding any waste.[13] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The accumulation start date

      • The associated hazards (e.g., "Toxic," "Irritant")

  • Waste Collection:

    • All handling of the solid waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust particles.

    • Carefully transfer the solid this compound waste into the designated hazardous waste container.

    • Ensure the container is securely closed immediately after adding the waste.[9]

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory.[12]

    • The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.

    • Ensure the storage area is away from sources of ignition and incompatible chemicals.

  • Disposal Request:

    • Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (often up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[12]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Decontamination and Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.

  • Decontamination:

    • Clean the spill area with a suitable solvent (e.g., a soap and water solution, followed by a solvent rinse like acetone or ethanol if appropriate for the surface).

    • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Decontamination of Glassware:

  • Rinse contaminated glassware with a suitable solvent (e.g., acetone) inside a chemical fume hood.

  • Collect the rinsate as hazardous waste in a designated container for halogenated liquid waste.

  • After the initial rinse, the glassware can typically be washed using standard laboratory procedures.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation: This compound hazard_assessment Conduct Hazard Assessment - Consult SDS (if available) - Identify as halogenated aromatic start->hazard_assessment is_hazardous Is the waste hazardous? hazard_assessment->is_hazardous segregate Segregate as Halogenated Waste is_hazardous->segregate Yes improper_disposal Improper Disposal (Drain/Trash) is_hazardous->improper_disposal No yes_hazardous YES (Presumed Toxic) no_hazardous NO (Unlikely - requires EHS confirmation) label_container Prepare & Label Hazardous Waste Container segregate->label_container collect_waste Collect Waste in Fume Hood label_container->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-fluoro-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 3-Bromo-4-fluoro-benzamidine hydrochloride, a versatile intermediate in pharmaceutical synthesis, are tools of discovery[1]. However, with the power of these tools comes the profound responsibility of ensuring safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, instilling a deep, causal understanding of why each piece of equipment is critical, thereby building a self-validating culture of safety in your laboratory.

While comprehensive toxicological data for this specific compound is not widely published, its chemical structure—an aromatic halide and a benzamidine derivative—necessitates handling it with the assumption of potential hazards. Safety Data Sheets (SDS) for analogous compounds, such as benzamidine hydrochloride and other brominated fluorobenzyl derivatives, indicate risks including skin irritation, serious eye irritation, and respiratory irritation from dust inhalation[2][3][4][5]. Therefore, a robust PPE strategy is not merely recommended; it is imperative.

The Hierarchy of Controls: Your Primary Defense

Before we even discuss PPE, it is crucial to ground our safety plan in the established Hierarchy of Controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated by more effective means.[6][7]

  • Engineering Controls: This is your most critical safety layer. All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure.[8][9] This directly contains airborne particles at the source, preventing inhalation—the most direct route of exposure for a powdered substance.[10]

  • Administrative Controls: These are the procedures and practices that define safe work. This includes developing detailed Standard Operating Procedures (SOPs), ensuring all personnel are thoroughly trained, and restricting access to handling areas.[11][12] Always minimize the quantity of the chemical used to what is necessary for the experiment.[8]

  • Personal Protective Equipment (PPE): This is the physical barrier between you and the chemical. It is non-negotiable, even when using excellent engineering controls.

Core PPE Requirements for this compound

The following PPE is mandatory for any procedure involving this compound. The rationale is to create a multi-layered defense against the primary anticipated risks of irritation and sensitization.

Eye and Face Protection

Because this compound is a solid, the risk of airborne dust particles makes eye protection paramount.

  • Chemical Splash Goggles: These are the minimum requirement. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from airborne dust and potential splashes when the compound is in solution.[9][10] They must meet the ANSI Z87.1 standard.[13]

  • Face Shield: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing, such as during large-scale solution transfers or when reacting the material under pressure.[13][14]

Skin and Body Protection

Direct skin contact must be avoided to prevent potential irritation and absorption.[7]

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[9][10] For prolonged handling or when working with solutions, consider double-gloving or using a thicker, chemical-resistant glove. Always check the manufacturer's compatibility guide for the specific solvents you are using.[13] Crucially, remove gloves immediately after handling the compound and wash your hands thoroughly.[7][15]

  • Laboratory Coat: A clean, flame-resistant (e.g., Nomex) or 100% cotton lab coat must be worn, fully buttoned, with sleeves rolled down.[7][13] This protects your skin and personal clothing from contamination.

  • Appropriate Attire: Long pants and fully enclosed, non-absorbent shoes are mandatory.[7][13] This prevents exposure from spills that may reach the floor.

Respiratory Protection

Under normal operating conditions using a chemical fume hood, specific respiratory protection should not be necessary. However, if engineering controls are insufficient or in the event of a large spill, respiratory protection is critical.

  • N95 Respirator: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved N95 respirator may be required.

  • Important: Use of a respirator requires enrollment in your institution's formal respiratory protection program, which includes medical evaluation and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[11][13]

PPE Protocols for Specific Laboratory Tasks

The level of PPE required is directly related to the specific task and the associated risk of exposure. The following table summarizes recommended protocols.

Task/OperationRequired Engineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (If Applicable)
Container Transfer & Storage General well-ventilated labChemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance EnclosureChemical Splash GogglesDouble-Layer Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required with proper engineering controls
Preparing Solutions (Low Volume) Chemical Fume HoodChemical Splash GogglesDouble-Layer Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required
Solution Transfer (High Volume) Chemical Fume HoodFace Shield over GogglesChemical-Resistant Gloves (e.g., Neoprene over Nitrile)Lab Coat, Long Pants, Closed-Toe ShoesNot required
Reaction Workup & Purification Chemical Fume HoodChemical Splash GogglesChemical-Resistant Gloves appropriate for solvents usedLab Coat, Long Pants, Closed-Toe ShoesNot required
Small Spill Cleanup (Solid) N/AChemical Splash GogglesHeavy-Duty Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesN95 Respirator (to prevent dust inhalation)

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess Handling Task is_solid Is the compound a solid powder? start->is_solid is_splash_risk Is there a significant splash risk? (e.g., large volume, agitation) is_solid->is_splash_risk No (In Solution) use_hood MANDATORY: Work in a Chemical Fume Hood or Ventilated Enclosure is_solid->use_hood Yes base_ppe Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes is_splash_risk->base_ppe No add_face_shield Upgrade Eye/Face Protection: Add Face Shield over Goggles is_splash_risk->add_face_shield Yes double_glove Upgrade Hand Protection: Use Double-Layer Nitrile Gloves use_hood->double_glove add_face_shield->base_ppe double_glove->is_splash_risk

Caption: Decision workflow for selecting appropriate PPE based on the physical form of the chemical and the specific handling task.

Operational and Disposal Plans

Safe Handling and Operations:

  • Preparation: Before handling, read the Safety Data Sheet (SDS) for this or a closely related compound.[16][17] Ensure emergency equipment like eyewash stations and safety showers are accessible and unobstructed.[8]

  • Weighing: Conduct all weighing of the solid powder inside a chemical fume hood or a ventilated balance enclosure to contain dust.

  • Transfers: When transferring the solid, use a spatula or other appropriate tools to avoid physical contact. When pouring solutions, do so slowly and carefully to minimize splashing.[9]

  • Housekeeping: Clean any spills immediately, no matter how small.[8] Keep work areas tidy and free of clutter.

Spill Response:

  • For small, dry spills inside a fume hood:

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid making dust airborne.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Wipe the area with a suitable solvent, then soap and water.

    • Dispose of all cleanup materials as hazardous waste.[15][18]

Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Place materials in a clearly labeled, sealed container.[7]

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour any waste down the sink.[8][17]

By integrating these principles and protocols into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoro-benzamidine hydrochloride
Reactant of Route 2
3-Bromo-4-fluoro-benzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.